molecular formula C14H12N2O B378135 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 31562-99-9

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B378135
CAS No.: 31562-99-9
M. Wt: 224.26g/mol
InChI Key: OADMBJNEWPMECL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine ( 31563-00-5) is a high-purity chemical compound supplied for research and development purposes. This organic compound belongs to the imidazo[1,2-a]pyridine class of fused heterocycles, which are structures of significant interest in medicinal chemistry and drug discovery . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in pharmacology, with scientific literature reporting that derivatives of this core structure exhibit a wide spectrum of biological activities . These include potential anti-inflammatory , antitumor , antiviral , antibacterial , and anticonvulsant properties . The specific substitution pattern of a 4-methoxyphenyl group at the 2-position makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies . Researchers utilize this building block to develop novel analogs for screening against various biological targets. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADMBJNEWPMECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle recognized for its diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The unique structural integration of a six-membered pyridine ring with a five-membered imidazole ring gives rise to compounds with similarities to biologically significant molecules like purines and indoles.[3] The substituent at the 2-position of the imidazo[1,2-a]pyridine core significantly influences its biological activity, making the synthesis of derivatives such as 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine a subject of intense research.

Key Synthetic Strategies

The synthesis of 2-aryl-imidazo[1,2-a]pyridines can be broadly categorized into several effective strategies. This guide will focus on the most prevalent and efficient methods, detailing the underlying mechanisms and providing robust experimental protocols.

Classical Approach: Condensation of 2-Aminopyridine with an α-Haloketone

The most traditional and frequently employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] For the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, the key reactants are 2-aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethan-1-one.

Mechanism: The reaction proceeds through a two-step mechanism:

  • N-Alkylation: The pyridine nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an N-phenacylpyridinium salt intermediate.[3]

  • Intramolecular Cyclization: Under basic conditions, the exocyclic amino group of the intermediate attacks the carbonyl carbon, leading to an intramolecular cyclization and subsequent dehydration to yield the final imidazo[1,2-a]pyridine product.[2]

A highly efficient and environmentally friendly approach involves a catalyst- and solvent-free reaction between 2-aminopyridine and the corresponding α-haloketone.[5]

G cluster_0 N-Alkylation cluster_1 Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine N-Phenacylpyridinium salt N-Phenacylpyridinium salt 2-Aminopyridine->N-Phenacylpyridinium salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Phenacylpyridinium salt Cyclized Intermediate Cyclized Intermediate N-Phenacylpyridinium salt->Cyclized Intermediate Base-catalyzed cyclization Final Product Final Product Cyclized Intermediate->Final Product - H2O

Figure 1: Mechanism of the classical synthesis of imidazo[1,2-a]pyridines.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to synthesizing complex molecules in a single step, enhancing efficiency and reducing waste.[6] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines.[7]

Mechanism: This reaction involves the condensation of a 2-aminopyridine, an aldehyde (in this case, 4-methoxybenzaldehyde), and an isocyanide. The reaction is typically catalyzed by a Lewis acid, such as scandium(III) triflate or iodine.[7][8] The initial step is the formation of an imine from the 2-aminopyridine and the aldehyde.[8] This is followed by the nucleophilic addition of the isocyanide and a subsequent intramolecular cyclization to afford the desired product.

G 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Condensation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Imine Intermediate Isocyanide Isocyanide Cyclized Product Cyclized Product Isocyanide->Cyclized Product Imine Intermediate->Cyclized Product Isocyanide addition & Cyclization

Figure 2: Simplified workflow of the Groebke–Blackburn–Bienaymé reaction.

Modern Catalytic Approaches

Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, allowing for milder reaction conditions and broader substrate scope.

Copper-catalyzed reactions provide an efficient route to 2-aryl-imidazo[1,2-a]pyridines. One notable method involves a one-pot reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper(I) iodide.[3] Another approach is the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[9] The mechanism often involves Chan-Lam and Ullmann-type couplings.[10]

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be adapted for the synthesis of 2-substituted imidazo[1,2-a]pyridines.[11][12] This method typically involves the reaction of 2-amino-1-(2-propynyl)pyridinium bromide with an aryl iodide, such as p-iodoanisole, in the presence of a palladium-copper catalyst system.[11][12] However, the success of this reaction can be sensitive to the electronic properties of the aryl iodide, with electron-withdrawing groups often being essential for good yields.[11][12]

Green Chemistry Approaches: Microwave-Assisted and Solvent-Free Synthesis

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields.[13][14] The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes.[15][16]

Furthermore, solvent-free methods, where the reactants are heated together without a solvent, offer an environmentally benign alternative that simplifies workup and reduces waste.[5][17] A notable example is the reaction of 2-aminopyridine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one at an elevated temperature without any solvent or catalyst.[5]

Experimental Protocols

The following protocols are provided as examples of robust and reproducible methods for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Protocol 1: DBU-Catalyzed Synthesis in Aqueous Ethanol[4]

This protocol describes a facile and environmentally friendly synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an aqueous ethanol solution.

Step-by-Step Methodology:

  • To a solution of 2-aminopyridine (1 mmol) in aqueous ethanol (1:1 v/v, 5 mL), add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 mmol).

  • Add DBU (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Protocol 2: Catalyst- and Solvent-Free Synthesis[5]

This protocol outlines a simple and efficient method that avoids the use of catalysts and solvents.

Step-by-Step Methodology:

  • In a round-bottom flask, thoroughly mix 2-aminopyridine (1 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 mmol).

  • Heat the reaction mixture at 60°C, monitoring the progress by TLC.

  • After the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture and stir for 15 minutes.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted One-Pot Synthesis[15]

This protocol utilizes microwave irradiation to achieve a rapid and efficient one-pot synthesis from 2-aminopyridine and 4-methoxyacetophenone.

Step-by-Step Methodology:

  • In a microwave-safe vessel, combine 2-aminopyridine (1 mmol), 4-methoxyacetophenone (1 mmol), and N-bromosuccinimide (NBS) (1 mmol) in a mixture of PEG-400 and water (1:2).

  • Seal the vessel and subject it to microwave irradiation at a suitable power and temperature for a short duration (e.g., 5-10 minutes).

  • After the reaction, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and related derivatives using various methods.

MethodCatalyst/ReagentsSolventTemperatureTimeYield (%)Reference
DBU-CatalyzedDBUAqueous EthanolRoom Temp.1-2 h65-94[4]
Catalyst- & Solvent-FreeNoneNone60°C1-2 hGood to Excellent[5]
Microwave-AssistedNBSPEG-400/WaterMW Irradiation5-10 minHigh[15]
Iodine-Catalyzed MCRIodineEthanolRoom Temp.-Good[8]
CsF-Celite AssistedCsF-Celite-Ultrasound-High[2]

Conclusion

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through a variety of effective methods, ranging from classical condensation reactions to modern catalytic and microwave-assisted approaches. The choice of synthetic route will depend on factors such as desired yield, reaction time, available reagents and equipment, and environmental considerations. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this important heterocyclic compound and its derivatives for applications in drug discovery and materials science.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available at: [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. Available at: [Link]

  • Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Available at: [Link]

  • A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and - RSC Publishing. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Available at: [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Available at: [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives - ResearchGate. Available at: [Link]

  • Full article: Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Available at: [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[2][6]imidazo[1,2-a]pyrimidines via A3 coupling - Frontiers. Available at: [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - NIH. Available at: [Link]

Sources

The Privileged Scaffold: A Technical Guide to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of the 2-(4-Methoxyphenyl) Moiety

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] This fused heterocyclic system is a key component in several marketed drugs, demonstrating a broad therapeutic reach.[2] The versatility of this scaffold stems from its rigid, planar structure which can effectively interact with biological targets, and its synthetic accessibility allows for extensive derivatization to fine-tune its pharmacological profile.[1][4]

This guide focuses on a specific, yet highly significant, derivative: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine . The introduction of the 2-aryl group, particularly the 4-methoxyphenyl moiety, is a strategic decision in drug design. The methoxy group, an electron-donating substituent, can influence the electronic properties of the entire molecule, impacting its reactivity, metabolic stability, and target affinity. This guide will provide an in-depth exploration of the chemical properties of this compound, from its synthesis and reactivity to its spectroscopic signature and biological potential, offering valuable insights for researchers in the field of drug discovery and development.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
Appearance Pale yellow solid
Melting Point 134-136 °C
Solubility >33.6 µg/mL (at pH 7.4)
pKa (imidazole N) 6.2 ± 0.3 (estimated)Benchchem
Crystal Structure and Conformational Analysis

The solid-state structure of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine provides critical insights into its intermolecular interactions and preferred conformation. While the crystal structure of the parent compound is available, a closely related derivative, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, reveals key structural features. The imidazo[1,2-a]pyridine ring system is nearly planar.[5] The dihedral angle between the mean plane of this fused ring system and the 4-methoxyphenyl ring is approximately 33.92°.[5] This twisted conformation is a common feature in 2-aryl-imidazo[1,2-a]pyridines and is a crucial determinant in how the molecule fits into the binding pockets of biological targets.

Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods available. A common and effective approach involves the condensation of a 2-aminopyridine with an α-haloketone.

One-Pot Synthesis Protocol

A particularly efficient, one-pot synthesis has been reported that simplifies the procedure and improves yields.[6] This method avoids the isolation of the intermediate α-haloketone.

Reaction Scheme:

Synthesis_of_2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-aminopyridine 2-Aminopyridine reaction_center + 2-aminopyridine->reaction_center 4-methoxyacetophenone 4-Methoxyacetophenone 4-methoxyacetophenone->reaction_center I2 I₂ I2->reaction_center [BMIM]BF₄ [BMIM]BF₄ (catalyst) [BMIM]BF₄->reaction_center Ultrasound Ultrasound (40 kHz) Ultrasound->reaction_center product 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine reaction_center->product

A one-pot synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Step-by-Step Methodology: [6]

  • Reaction Setup: To a 5 mL dried flat-bottom capped vial, add 4-methoxyacetophenone (0.51 mmol), 2-aminopyridine (1.17 mmol), iodine (0.61 mmol), and 20 mol% of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄).

  • Reaction Conditions: Equip the vial with a magnetic stir bar and irradiate the mixture at a frequency of 40 kHz for 1-3 hours.

  • Work-up: After the reaction is complete (monitored by TLC), add CsF-Celite to the reaction mixture and stir for an additional 30 minutes.

  • Isolation: Filter the solid and wash with chloroform (2 x 2 mL) and acetone (2 mL).

  • Purification: Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Rationale Behind Experimental Choices:

  • One-Pot Procedure: This approach enhances efficiency by eliminating the need to isolate and purify the intermediate α-iodo-4-methoxyacetophenone, saving time and reducing material loss.

  • Iodine as a Halogenating Agent: Iodine is a readily available and effective reagent for the in-situ α-halogenation of the ketone.

  • [BMIM]BF₄ as a Catalyst: The ionic liquid acts as a catalyst, promoting the reaction under milder conditions.

  • Ultrasound Irradiation: The use of ultrasound provides mechanical and thermal energy to the system, often leading to shorter reaction times and higher yields compared to conventional heating.

  • CsF-Celite in Work-up: This solid-supported base is used to neutralize the HI formed during the reaction and facilitate the final cyclization step. Its solid nature simplifies the purification process as it can be easily filtered off.

Chemical Reactivity

The imidazo[1,2-a]pyridine ring system exhibits a rich and diverse reactivity, influenced by the electron distribution within the bicyclic structure.

Electrophilic Substitution

The most electron-rich position in the imidazo[1,2-a]pyridine nucleus is the C3 position, making it the primary site for electrophilic attack.

C3-Alkylation via Aza-Friedel–Crafts Reaction:

A three-component aza-Friedel–Crafts reaction provides an efficient method for the C3-alkylation of 2-aryl-imidazo[1,2-a]pyridines.[7]

Aza-Friedel-Crafts_Reaction cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product imidazo 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine reaction_center + imidazo->reaction_center aldehyde Aldehyde (R-CHO) aldehyde->reaction_center amine Amine (e.g., Morpholine) amine->reaction_center catalyst Y(OTf)₃ catalyst->reaction_center product C3-Alkylated Product reaction_center->product

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Modern Chemistry

The imidazo[1,2-a]pyridine ring system is a cornerstone of contemporary medicinal chemistry and materials science.[1][2] This fused heterocyclic scaffold is recognized as a "drug prejudice" moiety, forming the core of numerous marketed pharmaceuticals, including the anti-ulcer agent Soraprazan and the hypnotic Zolpidem.[3][4] Its rigid, planar structure and unique electronic properties also lend themselves to applications in fluorescent markers and organic electronics.[1][3] The subject of this guide, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, serves as a quintessential example of this important class of molecules. Its structural determination is a critical step in ensuring the purity, identity, and ultimately, the function of any drug candidate or advanced material derived from it. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the definitive structure elucidation of this compound, moving from synthesis to multi-technique spectroscopic analysis.

Section 1: Synthesis Strategy - Accessing the Core Scaffold

The confirmation of a chemical structure begins with its creation. The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common and robust method being the condensation reaction between a 2-aminopyridine and an α-halo ketone.[5][6] This approach, often referred to as the Tschitschibabin reaction, provides a direct and efficient route to the fused bicyclic system.[6] More modern iterations of this synthesis utilize metal-free conditions or microwave assistance to improve yields and reduce reaction times, enhancing the overall "greenness" of the process.[7][8]

A typical synthesis involves the reaction of 2-aminopyridine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. The causality of this reaction is a two-step process: an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-bromocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Reactant1 2-Aminopyridine Step1 S N 2 Attack & Cyclization Reactant1->Step1 Reactant2 2-Bromo-1-(4-methoxyphenyl)ethan-1-one Reactant2->Step1 Step2 Dehydration Step1->Step2 Intermediate Product 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Step2->Product Final Product

Caption: General workflow for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Section 2: The Analytical Trinity - A Multi-Pronged Approach to Structure Verification

No single technique can provide absolute structural proof. Instead, a self-validating system is employed, where data from orthogonal analytical methods converge to build an undeniable structural assignment. For 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, this trinity consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, as the ultimate confirmation, X-ray Crystallography.

Elucidation_Workflow cluster_primary Primary Analysis cluster_secondary Connectivity & Environment cluster_tertiary Definitive 3D Structure Title Structure Elucidation of C₁₄H₁₂N₂O MS Mass Spectrometry (MS) Determine Molecular Formula & Weight NMR_1H ¹H NMR Proton Environment & Connectivity MS->NMR_1H Confirms Mass NMR_13C ¹³C NMR Carbon Skeleton NMR_1H->NMR_13C Assign Protons NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirm Atom Connectivity NMR_13C->NMR_2D Assign Carbons Conclusion Confirmed Structure NMR_2D->Conclusion Defines Connectivity XRay Single Crystal X-Ray Unambiguous Solid-State Structure XRay->Conclusion Defines 3D Geometry

Caption: The integrated workflow for definitive structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition. This is the first and most fundamental test of a successful synthesis.

  • Molecular Formula: C₁₄H₁₂N₂O[9]

  • Molecular Weight (Monoisotopic): 224.0950 g/mol [9]

  • Expected Observation (ESI-MS, Positive Mode): The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 225.1028. The high sensitivity of MS makes it a powerful tool for detecting the presence of the target compound even in complex mixtures.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the spectra, we can piece together the molecular puzzle.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, the signals are typically observed in the aromatic region (δ 6.5-8.5 ppm) and a distinct singlet for the methoxy group.

  • Imidazo[1,2-a]pyridine Core: The protons on this fused ring system have characteristic shifts. H-5 is typically the most deshielded proton due to the anisotropic effect of the adjacent nitrogen atom. The protons H-6, H-7, and H-8 appear as a complex multiplet system. The H-3 proton on the imidazole ring appears as a distinct singlet.

  • 4-Methoxyphenyl Ring: This substituent displays a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Methoxy Group: The three protons of the methoxy group (–OCH₃) are chemically equivalent and appear as a sharp singlet, typically around δ 3.8 ppm.[3]

The ¹³C NMR spectrum complements the ¹H data by showing all unique carbon atoms in the molecule.

  • Imidazo[1,2-a]pyridine Core: The carbon atoms of the heterocyclic core have distinct chemical shifts, with those bonded directly to nitrogen appearing further downfield.

  • 4-Methoxyphenyl Ring: Four signals are expected for this ring due to symmetry, plus the carbon of the methoxy group. The carbon atom bonded to the oxygen (C-4') is the most downfield of this group.

The following table summarizes the characteristic chemical shifts observed for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, based on literature data.[3]

Atom Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale for Chemical Shift
H-3~7.74 (s, 1H)~107.2Imidazole proton, singlet as it has no adjacent H.
H-5~8.07 (m, 1H)~117.2Deshielded by adjacent bridgehead nitrogen.
H-6~6.74 (m, 1H)~112.2Shielded relative to other pyridine protons.
H-7~7.13 (m, 1H)~124.5Typical aromatic pyridine proton.
H-8~7.60 (d, 1H)~125.4Adjacent to bridgehead nitrogen.
H-2', H-6'~7.87 (dd, 2H)~127.2Ortho to the imidazopyridine link, deshielded.
H-3', H-5'~6.96 (dd, 2H)~114.1Ortho to the electron-donating methoxy group.
OCH₃~3.84 (s, 3H)~55.3Aliphatic protons on an electron-withdrawing oxygen.
C-2-~145.5Carbon linking the two ring systems.
C-9 (bridgehead)-~145.6Bridgehead carbon adjacent to nitrogen.
C-1'-~126.3Quaternary carbon of the phenyl ring.
C-4'-~159.5Aromatic carbon bonded to the oxygen atom.

Note: Spectra are typically recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet).

While 1D NMR provides a wealth of information, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) provide the definitive links. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away, allowing for unambiguous assignment of the entire structure.

Caption: Key HMBC correlations confirming the connectivity of the core fragments.

Single Crystal X-Ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state. This technique confirms not only the atom-to-atom connectivity but also bond lengths, bond angles, and planarity. Crystal structure data for derivatives of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine confirm that the fused imidazo[1,2-a]pyridine moiety is nearly planar.[5] The availability of crystal structure data in databases like the Cambridge Crystallographic Data Centre (CCDC) for related compounds provides authoritative validation of the core structure.[9]

Section 3: Field-Proven Experimental Protocols

The following protocols are standardized methodologies for obtaining the analytical data required for structure elucidation.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

This protocol is adapted from established literature procedures for the synthesis of imidazo[1,2-a]pyridines.[3][7]

  • Reagents & Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol), 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (10 mL).

  • Reaction: Stir the mixture at reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.[3]

Protocol 2: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified solid product.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and acquire ¹H, ¹³C, and 2D NMR spectra according to the instrument's standard operating procedures.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the instrument to scan a mass range appropriate for the expected [M+H]⁺ ion (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) at m/z ~225.1. If using a high-resolution instrument, compare the exact mass to the theoretical mass to confirm the elemental formula.

Conclusion

The structure elucidation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and formula. 1D and 2D NMR spectroscopy then meticulously map the atomic connectivity and chemical environments within the molecule. Finally, single-crystal X-ray crystallography can offer the ultimate, unambiguous proof of the three-dimensional structure. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and definitively assign the structure of this and related compounds, ensuring the integrity and validity of their scientific work.

References

  • National Center for Biotechnology Information (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • PubChem (n.d.). 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.
  • The Royal Society of Chemistry (2015). Supporting information.
  • National Center for Biotechnology Information (n.d.). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • RSC Publishing (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ResearchGate (n.d.). ¹H NMR spectra (in d6‐DMSO) of 2‐(4‐methoxyphenyl)imidazo[1,2‐a]pyridine (13 c) and 2‐(4‐methoxyphenyl)imidazo[1,2‐a]pyridine‐TCNE CT complex (14 c).
  • BIO Web of Conferences (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • PubMed (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • ACS Omega (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • MDPI (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Organic Chemistry Portal (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • E3S Web of Conferences (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • MDPI (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.

Sources

Spectroscopic data for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Introduction

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active molecules, including therapeutic agents with anti-inflammatory, antiviral, and anticancer properties.[1][2] The addition of a methoxyphenyl group at the 2-position modulates the molecule's electronic properties, solubility, and potential for biological interactions.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides a non-destructive method to elucidate the molecular structure, confirm purity, and ensure consistency between batches. This guide offers a detailed examination of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. It is designed for researchers and scientists, providing not only the data but also the rationale behind the spectral assignments and the protocols for data acquisition.

Molecular Structure and Spectroscopic Features

The structural framework of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine dictates its characteristic spectroscopic signature. The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine system linked to a 4-substituted phenyl ring via a C-C bond. Key structural features include:

  • Imidazo[1,2-a]pyridine Core: Aromatic, electron-rich system containing two nitrogen atoms. The protons on this ring system have distinct chemical shifts due to the anisotropic effects of the fused rings and the influence of the nitrogen atoms.

  • p-Methoxyphenyl Group: Anisole moiety with characteristic signals for the methoxy group (-OCH₃) and the A'A'B'B' spin system of the 1,4-disubstituted benzene ring.

  • Conjugation: The entire π-system is conjugated, which influences both the electronic transitions (UV-Vis) and the chemical shifts of the aromatic protons and carbons in NMR spectroscopy.

Below is a diagram of the molecule with atom numbering used for spectral assignments.

Caption: Molecular structure of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for elucidating the hydrogen framework of a molecule. The spectrum of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine shows distinct signals for the imidazopyridine core and the methoxyphenyl substituent.

Data Summary

The following data were acquired in Chloroform-d (CDCl₃) on a 400 MHz spectrometer.[3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.07d6.81HH5
7.87ddJ₁= 8.4, J₂ = 1.22HH2', H6'
7.74d4.41HH3
7.60d9.21HH8
7.13m-1HH7
6.96ddJ₁= 8.4, J₂ = 1.22HH3', H5'
6.75t6.81HH6
3.86s-3H-OCH₃
Interpretation and Rationale
  • Imidazopyridine Protons:

    • H5 (8.07 ppm): This proton is the most deshielded on the pyridine ring. Its downfield shift is attributed to the anisotropic effect of the adjacent fused imidazole ring and its proximity to the bridgehead nitrogen (N4). It appears as a doublet due to coupling with H6.

    • H3 (7.74 ppm): This singlet-like signal (often a narrow doublet) is characteristic of the proton on the imidazole portion of the core. Its chemical shift is influenced by the adjacent nitrogen atom and the aromatic ring current.

    • H8 (7.60 ppm): This proton is adjacent to the bridgehead nitrogen (N4) and shows a characteristic downfield shift. It appears as a doublet from coupling to H7.

    • H7 and H6 (7.13 and 6.75 ppm): These protons are in the more electron-rich region of the pyridine ring and thus appear more upfield. They show complex splitting patterns (multiplet and triplet, respectively) due to mutual coupling and coupling with their neighbors.

  • Methoxyphenyl Protons:

    • H2'/H6' (7.87 ppm) and H3'/H5' (6.96 ppm): These protons form a classic A'A'B'B' system, appearing as two distinct doublets (or more accurately, doublets of doublets). The H2'/H6' protons are ortho to the electron-donating imidazopyridine substituent and are deshielded relative to the H3'/H5' protons, which are ortho to the strongly electron-donating methoxy group.

    • -OCH₃ (3.86 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet integrating to 3H. Its chemical shift around 3.8-3.9 ppm is highly characteristic of an aryl methyl ether.

¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single line for each unique carbon atom.

Data Summary
Chemical Shift (δ, ppm)AssignmentRationale
159.5C4'Carbon attached to the electron-donating -OCH₃ group.
145.7C2Quaternary carbon of the imidazole ring, bonded to nitrogen and the phenyl ring.
145.4C8aBridgehead quaternary carbon, part of the aromatic system.
128.8C2', C6'Phenyl carbons ortho to the imidazopyridine ring.
127.1C1'Quaternary phenyl carbon attached to the imidazole ring.
125.3C5Pyridine ring carbon, deshielded by proximity to N4.
124.5C7Pyridine ring carbon.
117.5C8Pyridine ring carbon adjacent to N4.
114.2C3', C5'Phenyl carbons ortho to the methoxy group, shielded by its electron-donating effect.
112.4C6Pyridine ring carbon.
107.8C3Imidazole ring carbon, significantly shielded.
55.3-OCH₃Methoxy carbon, characteristic upfield shift.

Note: Specific assignments for all carbons in the imidazopyridine core can be complex and may require advanced 2D NMR techniques (like HMBC/HSQC) for unambiguous confirmation. The assignments provided are based on established data for similar heterocyclic systems.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, Electrospray Ionization (ESI) is a common technique, which typically yields the protonated molecule [M+H]⁺.

Data Summary
  • Molecular Formula: C₁₄H₁₂N₂O[4]

  • Molecular Weight: 224.26 g/mol [4]

  • Expected Ion (ESI-MS): [M+H]⁺ at m/z = 225.10

  • High-Resolution MS (HRMS): Calculated for C₁₄H₁₃N₂O⁺ ([M+H]⁺): 225.1022; Found: (Typically within 5 ppm of calculated value).

Interpretation

The primary purpose of MS in this context is to confirm the molecular weight. The observation of a strong signal at m/z 225 in the ESI mass spectrum provides compelling evidence for the successful synthesis of the target compound. High-resolution mass spectrometry can further confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of IR radiation, which excites molecular vibrations.

Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Ar-H)
2960-2850C-H StretchAliphatic (-OCH₃)
~1630C=N StretchImidazole Ring
1610, 1580, 1510C=C StretchAromatic Rings
~1250C-O StretchAryl Ether (Ar-O-CH₃)
~1175C-O StretchAryl Ether (Ar-O-CH₃)
840-810C-H Bend1,4-Disubstituted (para) Phenyl Ring
Interpretation
  • The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.

  • The small but distinct peaks just below 3000 cm⁻¹ are characteristic of the C-H bonds in the methoxy group.

  • A series of strong absorptions in the 1630-1500 cm⁻¹ region is definitive for the aromatic C=C and C=N bonds within the fused ring system and the phenyl substituent.

  • The strong, characteristic C-O stretching bands for an aryl ether around 1250 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric) are key indicators of the methoxy group's presence.

  • A strong band in the 840-810 cm⁻¹ region is highly diagnostic for the out-of-plane bending of the two adjacent hydrogens on the para-substituted phenyl ring.

Experimental Protocols and Workflow

To ensure data is reliable and reproducible, standardized protocols are essential. The following outlines a typical workflow for the spectroscopic characterization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Transfer the solid to a clean, dry vial and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, but DMSO-d₆ may be used if solubility is an issue.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer (e.g., a 400 MHz instrument).[3] Acquire a ¹H spectrum first, followed by a longer ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum for analysis.

Protocol 2: ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the protonated molecule (m/z 225.10).

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provide a comprehensive and unequivocal structural confirmation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. The ¹H NMR spectrum precisely maps the proton environment, while ¹³C NMR confirms the carbon backbone. Mass spectrometry validates the molecular weight and formula, and IR spectroscopy identifies the key functional groups. Together, these techniques form a self-validating system that is indispensable for any researcher working with this important class of molecules, ensuring the identity, purity, and integrity of the material for subsequent studies in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • Varghese, H. T., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (in d6‐DMSO) of 2‐(4‐methoxyphenyl)imidazo[1,2‐a]pyridine (13 c) and 2‐(4‐methoxyphenyl)imidazo[1,2‐a]pyridine‐TCNE CT complex (14 c). Retrieved from [Link]

  • Talybov, G. M., & Vasyanin, A. N. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Mondal, A., & P. S., S. K. (2022). Benzo[4][5]imidazo[1,2-a]pyridines and benzo[4][5]imidazo[1,2-a]pyrimidines: recent advancements in synthesis of two diversely important heterocyclic motifs and their derivatives. New Journal of Chemistry. Retrieved from [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Versatile Heterocycle

The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6-heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective) underscore the clinical significance of this heterocyclic system.[3][4] The exponential growth in research surrounding imidazo[1,2-a]pyridine derivatives is a testament to their synthetic tractability and broad spectrum of biological activities, which span from anticancer and antimicrobial to anti-inflammatory and antiviral applications.[3][4] This guide provides a comprehensive technical overview of the key biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to modulate key signaling pathways and cellular processes involved in cancer progression.[5] Their mechanisms of action are diverse, targeting various hallmarks of cancer.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their inhibition of crucial survival kinases.[5] One of the most prominent targets is the PI3K/AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival. Certain derivatives have been identified as potent inhibitors of PI3Kα, a key isoform in this pathway.[5][6] For instance, a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative was found to have an IC50 of 0.67µM for p110α, and optimization led to compounds with nanomolar potency.[6] Inhibition of this pathway ultimately leads to the induction of apoptosis in cancer cells.[5]

Another critical target is the c-Met receptor tyrosine kinase , which plays a pivotal role in cell proliferation, survival, and motility.[3] Imidazo[1,2-a]pyridine derivatives containing a 1,2,3-triazole nucleus have shown potent inhibitory activity against c-Met kinase.[3]

Furthermore, many imidazo[1,2-a]pyridine-based compounds function as tubulin polymerization inhibitors .[7] By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

The induction of cell cycle arrest is a common mechanism for these compounds. Studies have shown that they can increase the levels of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, leading to arrest at the G0/G1 and G2/M phases.[9] This is often followed by the activation of apoptotic pathways, as evidenced by increased levels of cleaved PARP and activated caspases 7 and 8.[9]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights for the rational design of more potent anticancer imidazo[1,2-a]pyridine derivatives. For tubulin inhibitors, modifications of the CA-4 pharmacophore have led to the discovery of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives with IC50 values in the double-digit nanomolar range.[8] The nature and position of substituents on the aryl rings significantly influence their antiproliferative activity.

For PI3Kα inhibitors, optimization of the substituents on the core structure dramatically increased inhibitory activity by over 300-fold in some cases.[6] Further structural modifications, such as the introduction of a thiazole group, have yielded derivatives with high selectivity for the p110α isoform over other PI3K isoforms.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound ClassTargetCell LineIC50 (µM)Reference
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrileTubulinHT-29, H460, A549, MKN-45, SMMC-77210.01 - 3.2[8]
Imidazo[1,2-a]pyridine-oxadiazole hybridMicrotubule PolymerizationA549, PC-3, DU-145-[10]
Thiazole-substituted imidazo[1,2-a]pyridinePI3KαA375, HeLa0.14, 0.21[6]
Novel Imidazo[1,2-a]pyridine (Compound 6)AKT/mTOR pathwayA375, WM115<12[5]
Imidazo[1,2-a]pyridine (IP-5)p53/p21 pathwayHCC193745[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cells.

Objective: To quantify the reduction in cell viability upon treatment with test compounds.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: Cytotoxicity Assessment

MTT_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Imidazo[1,2-a]pyridine Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A stepwise workflow for determining the cytotoxicity of imidazo[1,2-a]pyridine derivatives using the MTT assay.

Antimicrobial Activity: Combating Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has also been extensively investigated for its antimicrobial properties, with particularly noteworthy activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1]

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new anti-TB drugs.[1] Imidazo[1,2-a]pyridines have shown significant promise in this area, with some derivatives exhibiting potent activity against these resistant strains.[1]

Mechanism of Action: A key target for antitubercular imidazo[1,2-a]pyridines is the cytochrome bc1 complex (QcrB) , a crucial component of the electron transport chain involved in cellular respiration and ATP synthesis.[1][3] By inhibiting QcrB, these compounds disrupt the energy metabolism of M. tuberculosis, leading to bacterial death.[1] The clinical candidate Q203 is a notable example of an imidazo[1,2-a]pyridine amide that targets QcrB.[3]

Another important mechanism is the inhibition of ATP synthase .[1] Imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent and selective inhibitors of mycobacterial ATP synthase, with some compounds showing MIC80 values of less than 0.5 µM and ATP synthase IC50 values below 0.02 µM.[1]

Structure-Activity Relationship (SAR) Insights: For imidazo[1,2-a]pyridine amides targeting QcrB, SAR studies have revealed that bulky and more lipophilic biaryl ethers exhibit nanomolar potency.[1] In the case of IPEs that inhibit ATP synthase, the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring are essential for biological activity.[1] Chloro or methyl substitutions at the R1 position and a hydrogen at the R2 position on the phenyl ring were found to be optimal for potency.[1]

Antibacterial and Antifungal Activities

Beyond their antitubercular effects, imidazo[1,2-a]pyridine derivatives have demonstrated a broader spectrum of antimicrobial activity.[4] Some compounds have shown promising results against various bacterial and fungal pathogens.[11] For example, an imidazo[1,2-a]pyridinyl-bithiazole derivative displayed excellent antibacterial activity against S. aureus, E. coli, and K. pneumonia, even surpassing the efficacy of standard antibiotics like ampicillin and gentamycin in some cases.[12]

Anti-inflammatory and Antiviral Properties

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.[13]

Mechanism of Action: A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2) , a key enzyme in the production of pro-inflammatory prostaglandins.[3] Additionally, some derivatives have been found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway .[13] By suppressing this pathway, these compounds can reduce the expression of inflammatory mediators.

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have also exhibited promising antiviral activity.[14]

Mechanism of Action: Studies have shown that imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position are highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) .[14][15] While the precise mechanism is still under investigation, these compounds represent a promising class of non-nucleoside antiviral agents.

Neurological Applications: GABA-A Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is a well-established modulator of GABA-A receptors , the primary inhibitory neurotransmitter receptors in the central nervous system.[11] This activity is responsible for the anxiolytic, sedative, and anticonvulsant effects of drugs like zolpidem and alpidem.[3] By acting as positive allosteric modulators, these compounds enhance the effect of GABA, leading to increased neuronal inhibition.[16]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged core in drug discovery, demonstrating a remarkable breadth of biological activities. The synthetic versatility of this heterocycle allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target a wide range of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the use of advanced computational methods for rational drug design will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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An In-Depth Technical Guide to the Crystal Structure of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comprehensive technical overview of the crystal structure of a key derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. By elucidating its three-dimensional architecture and intermolecular interactions, we aim to provide researchers and drug development professionals with foundational knowledge to inform the design of novel therapeutics targeting a range of diseases. This document delves into the experimental determination of the crystal structure via single-crystal X-ray diffraction, supported by computational analysis, to offer a multi-faceted understanding of this important molecule.

Introduction to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[2][3] The therapeutic potential of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystalline state is paramount for structure-based drug design and the development of new, more effective therapeutic agents.[4]

The title compound, with the molecular formula C₁₄H₁₂N₂O, consists of a planar imidazo[1,2-a]pyridine fused ring system linked to a methoxyphenyl group. The determination of its crystal structure provides invaluable insights into its conformational preferences, electronic properties, and potential binding modes with protein targets.

Synthesis and Crystallization

A reliable and reproducible method for the synthesis and subsequent crystallization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocol is adapted from a one-pot multicomponent reaction strategy.[1]

Synthetic Protocol

This synthesis involves a cascade reaction that efficiently constructs the imidazo[1,2-a]pyridine core.

Experimental Protocol:

  • To a pressure tube (10 mL), add the β-O-4 model compound 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol (0.2 mmol), 2-aminopyridine (0.8 mmol), and ammonium bicarbonate (NH₄HCO₃) (0.4 mmol).

  • Add iodine (I₂) (0.35 mmol) and a magnetic stir bar.

  • Add toluene (1.5 mL) as the solvent.

  • Seal the pressure tube and heat the reaction mixture to 140°C for 15 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine as a dark yellow solid.[1]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step. Slow evaporation is a commonly employed and effective technique for growing crystals of small organic molecules.

Experimental Protocol:

  • Dissolve the purified 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in a suitable solvent or a mixture of solvents. Common choices include ethanol, methanol, or ethyl acetate. The selection of the solvent is critical and may require screening of several options.

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization A Reactants: β-O-4 Model Compound 2-Aminopyridine NH4HCO3, I2 B One-Pot Reaction (Toluene, 140°C, 15h) A->B C Workup & Purification (Extraction, Chromatography) B->C D Dissolution in Suitable Solvent C->D Purified Product E Slow Evaporation D->E F Single Crystal Formation E->F G X-ray Diffraction F->G Crystal Selection

Caption: Experimental workflow for the synthesis and crystallization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[5]

Data Collection and Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Experimental Protocol:

  • A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

Sources

An In-Depth Technical Guide to the Discovery and Application of 2-Arylimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the discovery, synthesis, and application of 2-arylimidazo[1,2-a]pyridine derivatives. We will explore the evolution of synthetic methodologies from classical condensation reactions to modern, sustainable protocols. Furthermore, we delve into the vast therapeutic landscape of these compounds, with a particular focus on their role as anti-tuberculosis and anticancer agents, supported by detailed Structure-Activity Relationship (SAR) studies and mechanistic insights.

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocyclic compound, has garnered significant attention due to its intriguing chemical structure and diverse biological functions.[4] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[5] This versatility has cemented its status as a vital tool for medicinal chemists.[4] The scaffold is present in several marketed drugs, including the anxiolytics and hypnotics Zolpidem and Alpidem, the gastroprotective agent Zolimidine, and the cardiotonic drug Olprinone, underscoring its clinical significance.[1][5][6] The extensive research into this scaffold has revealed its potential in treating a multitude of diseases, including cancer, tuberculosis, viral infections, and inflammatory conditions.[1][3][4][7]

Evolution of Synthetic Methodologies: From Classical to Green Chemistry

The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly, driven by the need for efficiency, diversity, and sustainability. A variety of strategies, including condensation, multicomponent reactions, and oxidative couplings, have been developed.[8]

The Classical Approach: The Chichibabin Condensation Reaction

The foundational method for synthesizing imidazo[1,2-a]pyridines was first described by Tschitschibabin in 1925.[9] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The mechanism proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system. While historically significant, this method often requires high temperatures and can result in modest yields.[9]

Chichibabin_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 2-Aminopyridine I1 Intermediate 1 (N-Alkylation) R1->I1 Nucleophilic Attack R2 α-Haloketone (Ar-CO-CH₂-X) R2->I1 I2 Intermediate 2 (Cyclization) I1->I2 Intramolecular Cyclization P 2-Arylimidazo[1,2-a]pyridine I2->P Dehydration

Caption: General mechanism of the Chichibabin condensation reaction.

Modern Synthetic Innovations

To overcome the limitations of classical methods, researchers have developed numerous innovative strategies that offer higher yields, greater functional group tolerance, and improved environmental profiles.

  • Catalyst-Free and Solvent-Free Synthesis: In a significant advancement for green chemistry, a method was developed for reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C without the need for a catalyst or solvent.[5] This approach simplifies the process and minimizes waste.[5]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate reaction times and improve product yields. For example, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine was achieved rapidly and efficiently using this technique, which provides uniform heating and leads to higher product purity.[5]

  • Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer exceptional efficiency by combining three or more starting materials in a single pot to form complex products.[7][10] The GBB reaction, which utilizes a 2-aminopyridine, an aldehyde, and an isonitrile, is a powerful tool for generating structurally diverse 2,3-disubstituted imidazo[1,2-a]pyridines.[10]

  • Metal-Catalyzed and Iodine-Promoted Syntheses: Copper-catalyzed three-component coupling reactions provide a direct and efficient route to a broad range of imidazo[1,2-a]pyridine derivatives.[5][11] Additionally, an environmentally sustainable approach using iodine as a catalyst in aqueous media has been developed for the condensation of aryl methyl ketones with 2-aminopyridines.[12]

Table 1: Comparison of Key Synthetic Methodologies
MethodKey ReagentsTypical ConditionsYield RangeKey Advantages
Chichibabin Condensation 2-Aminopyridine, α-HaloketoneHigh temperature (150-200°C)20-60%Foundational, simple reagents
Catalyst-Free 2-Aminopyridine, α-Haloketone60°C, no solventHighEnvironmentally benign, simple workup[5]
Microwave-Assisted 2-Aminopyridine, α-HaloketoneMicrowave irradiationHighRapid reaction times, high purity[5]
GBB Multicomponent 2-Aminopyridine, Aldehyde, IsonitrileCatalyst (e.g., NH₄Cl), MW option82-91%High atom economy, structural diversity[7]
Iodine in Water 2-Aminopyridine, Aryl Methyl KetoneI₂, Water, Surfactant optionalGoodGreen solvent, inexpensive catalyst[12]

Therapeutic Applications and Biological Mechanisms

The imidazo[1,2-a]pyridine scaffold exhibits a remarkable range of biological activities, making it a focal point for drug discovery programs.

Anti-Tuberculosis (Anti-TB) Activity: A Case Study

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutic agents.[2] Imidazo[1,2-a]pyridine derivatives have emerged as a highly promising class of anti-TB compounds.[2][6]

Mechanism of Action: Many potent imidazo[1,2-a]pyridine amides (IPAs) target the oxidative phosphorylation (OxPhos) pathway in Mycobacterium tuberculosis (Mtb), which is essential for the bacterium's survival and growth.[2] Specifically, they inhibit Complex III (the cytochrome bcc oxidase) of the electron transport chain.[2] The molecular target within this complex is the QcrB subunit, and inhibition disrupts the proton motive force required for ATP synthesis, effectively killing the bacterium.[2] Telacebec (Q203), a leading anti-TB candidate currently in Phase II clinical trials, belongs to this class of compounds.[2]

AntiTB_Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (Imidazo[1,2-a]pyridines) HTS->Hit_ID Assay1 Mtb Growth Inhibition Assay HTS->Assay1 Lead_Gen Lead Generation (e.g., Q203 precursor) Hit_ID->Lead_Gen Assay2 Target Engagement (QcrB binding) Hit_ID->Assay2 Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Assay3 SAR Studies (Analog Synthesis) Lead_Gen->Assay3 Preclinical Preclinical Candidate (e.g., Telacebec/Q203) Lead_Opt->Preclinical Assay4 ADME/Tox Profiling Lead_Opt->Assay4 Mtb_ETC cluster_membrane Mtb Inner Membrane C1 Complex I (NDH-2) C3 Complex III (Cytochrome bcc) C1->C3 e⁻ Protons_out H⁺ C1->Protons_out Proton Pumping C4 Complex IV (Cytochrome c oxidase) C3->C4 e⁻ C3->Protons_out Proton Pumping Oxygen Oxygen (O₂) C4->Oxygen C4->Protons_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Substrate Organic Substrates (e.g., NADH) Substrate->C1 e⁻ H2O Water (H₂O) Oxygen->H2O Protons_in H⁺ Protons_out->Protons_in Proton Motive Force Protons_in->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., Q203) Inhibitor->C3 Blocks QcrB subunit Inhibits e⁻ transfer

Sources

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the imidazo[1,2-a]pyridine derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. We will delve into its synthesis, physicochemical properties, and diverse biological activities, with a focus on its potential as a therapeutic agent. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its unique bridged-ring system imparts favorable pharmacological properties, leading to its incorporation into a variety of approved drugs and clinical candidates.[3] Notable examples include Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anti-inflammatory agent). The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[4][5]

Physicochemical Properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, also known by its Chemical Abstracts Service (CAS) number 31562-99-9, possesses the molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol .[6]

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂O[6]
Molecular Weight224.26 g/mol [6]
IUPAC Name2-(4-methoxyphenyl)imidazo[1,2-a]pyridine[6]
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2[6]
InChIInChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3[6]
Solubility>33.6 µg/mL (at pH 7.4)[6]

Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

The synthesis of 2-aryl-imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with several efficient methods available. The most common and direct approach involves the condensation of a 2-aminopyridine with an α-haloketone.[7] Alternative one-pot multicomponent reactions have also been developed to streamline the synthetic process.[8]

General Synthetic Strategy: Condensation Reaction

A widely employed method for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one.[9]

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Ethanol

  • Sodium bicarbonate (or another suitable base)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.

  • Addition of α-Bromoketone: To the stirred solution, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification of Organic Layer: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 2-Aminopyridine Process Condensation Reactant1->Process Reactant2 2-Bromo-1-(4-methoxyphenyl)ethan-1-one Reactant2->Process Product 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Process->Product

Caption: General synthetic workflow for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Biological Activities and Therapeutic Potential

Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[7][10] The introduction of the 4-methoxyphenyl group at the 2-position can significantly influence the potency and selectivity of these activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]pyridine derivatives.[10][11] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC₅₀ values in the low micromolar range. While specific data for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is limited in publicly available literature, related analogs have demonstrated significant cytotoxic effects.

Imidazo[1,2-a]pyridine DerivativeCancer Cell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast Cancer)45[10]
IP-6HCC1937 (Breast Cancer)47.7[10]
Pyridopyrazolo-triazine analogMCF-7 (Breast Cancer)3.89[12]
Pyridopyrazolo-triazine analogHCT-116 (Colon Cancer)12.58[12]

The anticancer mechanism of action for imidazo[1,2-a]pyridines is believed to involve multiple pathways, including the induction of apoptosis and cell cycle arrest.[10] Some derivatives have also been identified as inhibitors of key signaling pathways implicated in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are well-documented.[7] A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in the inflammatory cascade.[13][14][15]

Anti_Inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_compound Inhibitor cluster_response Cellular Response Stimulus Pro-inflammatory Signals AA Arachidonic Acid Stimulus->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Compound->COX Inhibition

Caption: Inhibition of the COX pathway by imidazo[1,2-a]pyridine derivatives.

By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[4] This mode of action is shared by many nonsteroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent and selective activity.[4][5]

For 2-aryl imidazo[1,2-a]pyridines, the electronic and steric properties of the substituent on the phenyl ring play a critical role. The 4-methoxyphenyl group in the title compound is an electron-donating group, which can influence the electron density of the entire molecule and its ability to interact with biological targets. Further research is needed to fully elucidate the specific contribution of the 4-methoxy group to the observed biological activities.

Future Perspectives and Drug Development

The diverse biological activities and favorable drug-like properties of the imidazo[1,2-a]pyridine scaffold make it a highly attractive platform for the development of new therapeutic agents.[1] While 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine itself has not yet progressed to clinical trials, it serves as a valuable lead compound for further optimization.

Future research efforts in this area will likely focus on:

  • Lead Optimization: Synthesizing and evaluating a library of analogs with modifications to the 4-methoxyphenyl ring and other positions of the imidazo[1,2-a]pyridine core to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed anticancer and anti-inflammatory effects.

  • Preclinical Development: Conducting in vivo efficacy and safety studies in relevant animal models to assess the therapeutic potential of promising candidates.

The continued exploration of the imidazo[1,2-a]pyridine scaffold holds great promise for the discovery of novel and effective treatments for a wide range of diseases.

References

Sources

Methodological & Application

Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of a key derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, designed for researchers, scientists, and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

I. Strategic Approach to Synthesis: The Classic Condensation

While numerous methods exist for the synthesis of the imidazo[1,2-a]pyridine core, including multi-component reactions and transition-metal-catalyzed couplings, the condensation of a 2-aminopyridine with an α-haloketone remains a highly reliable and straightforward approach.[2][4] This method was chosen for its operational simplicity, high yields, and the ready availability of starting materials.

The core of this synthesis involves a two-step sequence: the initial SN2 reaction between 2-aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethan-1-one, followed by an intramolecular cyclization with subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[3]

II. Reaction Mechanism and Rationale

The formation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine proceeds through a well-established mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.

Reaction_Mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 Nucleophilic Attack alpha-Bromoketone alpha-Bromoketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack Final_Product Intermediate_2->Final_Product Dehydration Experimental_Workflow Start Start: Assemble Glassware Reagents Add 2-aminopyridine and 2-bromo-1-(4-methoxyphenyl)ethan-1-one to ethanol in a round-bottom flask. Start->Reagents Reflux Reflux the mixture for 3-4 hours. Monitor reaction progress by TLC. Reagents->Reflux Cooling Cool the reaction mixture to room temperature. Reflux->Cooling Precipitation Pour the mixture into cold water to precipitate the product. Cooling->Precipitation Filtration Collect the solid by vacuum filtration and wash with cold water. Precipitation->Filtration Drying Dry the crude product. Filtration->Drying Recrystallization Recrystallize from ethanol to obtain pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Drying->Recrystallization End End: Characterize the final product. Recrystallization->End

Caption: Experimental workflow for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminopyridine (0.94 g, 10 mmol) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (2.29 g, 10 mmol) in 25 mL of ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water with stirring. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The crude solid can be further purified by recrystallization from ethanol to afford white to off-white crystals of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. [5] Note on Modifications: Some protocols advocate for the use of a mild base like sodium bicarbonate to neutralize the HBr formed during the reaction, which can improve yields in certain cases. [3]Additionally, microwave-assisted synthesis has been shown to significantly reduce reaction times to a matter of minutes. [6][7]

C. Characterization

The final product should be characterized to confirm its identity and purity. Expected analytical data for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine are as follows:

  • Appearance: White to off-white solid.

  • Melting Point: Literature values are typically in the range of 135-137 °C.

  • 1H NMR (CDCl3, 400 MHz): Expect signals corresponding to the aromatic protons of both the imidazopyridine and methoxyphenyl rings, as well as a singlet for the methoxy group protons around 3.8 ppm.

  • 13C NMR (CDCl3, 100 MHz): Signals should be consistent with the carbon framework of the molecule.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]+.

IV. Troubleshooting and Expert Insights

  • Low Yield: If the yield is lower than expected, ensure the α-haloketone is of high purity, as it can be unstable. Also, consider extending the reflux time or adding a non-nucleophilic base.

  • Incomplete Reaction: If the starting materials are still present after the recommended reaction time, ensure the reflux temperature is adequate. For less reactive substrates, a higher boiling solvent like DMF could be considered, though this may complicate the work-up.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective alternative purification method. [1]

V. Conclusion

This protocol provides a robust and reproducible method for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can confidently prepare this valuable compound for further investigation in medicinal chemistry and materials science. The versatility of the imidazo[1,2-a]pyridine scaffold continues to inspire the development of novel synthetic methodologies, and a solid grasp of these fundamental techniques is essential for innovation in the field. [2]

VI. References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Montaño, R. G., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5343. [Link]

  • Zhu, D. J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Karmakar, P., & Jana, S. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(65), 12941-12956. [Link]

  • Patel, H. R., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(6), 5585-5599. [Link]

  • Boruah, P., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 11(52), 32982-33018. [Link]

  • Chomcheon, P., et al. (2018). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Chiang Mai University Journal of Natural Sciences, 17(4), 319-328.

  • Gamez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(3), 856-867. [Link]

  • Wang, X., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry, 88(18), 12995-13004. [Link]

  • da Silva, A. F. G., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. New Journal of Chemistry, 48(28), 12457-12465. [Link]

  • Zhu, D. J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]

  • Tzani, A., & Detsi, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215-35226. [Link]

  • da Silva, A. F. G., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. New Journal of Chemistry, 48(28), 12457-12465. [Link]

  • Antilla, J. C., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Rodríguez, J. C., et al. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of the Mexican Chemical Society, 66(2), 221-236. [Link]

  • Gamez-Montaño, R., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2022(3), M1447. [Link]

  • Patel, H. R., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(6), 5585-5599. [Link]

Sources

Application Note: Structural Elucidation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present standardized protocols for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the resultant spectra. The causality behind chemical shifts and coupling patterns is explained, offering researchers a robust framework for the unambiguous characterization of this and structurally related compounds.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, including marketed drugs for a range of therapeutic areas.[1][2] Its rigid, planar structure and potential for diverse functionalization make it a valuable scaffold in drug discovery. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a representative member of this class, often serving as a synthetic precursor or a core fragment in more complex molecules.[3][4]

Accurate structural confirmation is a critical checkpoint in any chemical synthesis or drug development pipeline. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[5] This guide details the application of ¹H and ¹³C NMR to confirm the identity and purity of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, providing field-proven insights into spectral interpretation.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system is essential. The structure and numbering for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine are shown below.

Chemical structure of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine with atom numbering.

Figure 1: Structure and IUPAC numbering of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Part 1: ¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity. The following workflow is recommended for acquiring high-quality ¹H NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of sample B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard if needed (e.g., TMS) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample and lock on solvent signal D->E To Spectrometer F 6. Shim magnet coils for optimal homogeneity E->F G 7. Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) F->G H 8. Acquire Free Induction Decay (FID) G->H I 9. Apply Fourier Transform to FID H->I Raw Data J 10. Phase correct the spectrum I->J K 11. Calibrate chemical shift to solvent residual peak (CDCl₃: δ 7.26 ppm) J->K L 12. Integrate signals and analyze multiplicities K->L

Caption: Standard workflow for ¹H NMR analysis.**

¹H NMR Spectral Data and Assignments

The following table summarizes the experimental ¹H NMR data for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine recorded in Chloroform-d (CDCl₃) at 400 MHz.[3]

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-58.07d6.81HImidazo[1,2-a]pyridine
H-87.60d9.21HImidazo[1,2-a]pyridine
H-77.13t8.01HImidazo[1,2-a]pyridine
H-66.74t6.81HImidazo[1,2-a]pyridine
H-37.74s-1HImidazo[1,2-a]pyridine
H-2', H-6'7.87d8.42H4-Methoxyphenyl
H-3', H-5'6.96d8.42H4-Methoxyphenyl
OCH₃3.84s-3H4-Methoxyphenyl

Note: Data is consistent with published literature. Slight variations in chemical shifts can occur due to differences in concentration and solvent purity.[3][6]

Causality and Interpretation
  • Imidazo[1,2-a]pyridine Ring Protons:

    • H-5 (δ 8.07): This proton is the most deshielded of the pyridine ring protons. Its downfield shift is attributed to the anisotropic effect of the adjacent imidazole ring and the electron-withdrawing nature of the bridgehead nitrogen (N-4).[7]

    • H-8 (δ 7.60): This proton is deshielded by the adjacent nitrogen atom (N-1) and appears as a clean doublet due to coupling with H-7.

    • H-3 (δ 7.74): The singlet at δ 7.74 ppm is characteristic of the H-3 proton on the imidazole moiety. Its chemical shift is influenced by the aromatic nature of the fused system and the adjacent phenyl substituent.

    • H-6 & H-7 (δ 6.74 & 7.13): These protons appear in the more shielded region of the aromatic spectrum, consistent with their positions on the electron-rich pyridine ring. They exhibit characteristic triplet splitting patterns from coupling to their neighbors.

  • 4-Methoxyphenyl Ring Protons:

    • H-2', H-6' (δ 7.87): These protons are ortho to the imidazo[1,2-a]pyridine substituent. They are deshielded relative to the H-3'/H-5' protons and appear as a doublet due to coupling with their meta neighbors.

    • H-3', H-5' (δ 6.96): These protons are ortho to the electron-donating methoxy group, causing a significant upfield (shielding) effect. They appear as a doublet due to coupling with H-2'/H-6'.

    • OCH₃ (δ 3.84): The sharp singlet integrating to three protons is characteristic of a methoxy group attached to an aromatic ring.

Part 2: ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information about the carbon framework of the molecule. Standard spectra are acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz) cluster_proc Data Processing A 1. Prepare a concentrated sample (20-50 mg in ~0.6 mL CDCl₃) B 2. Transfer to a 5 mm NMR tube A->B C 3. Lock and shim the spectrometer B->C To Spectrometer D 4. Set acquisition parameters (e.g., 1024 scans, 2s relaxation delay, broadband ¹H decoupling) C->D E 5. Acquire Free Induction Decay (FID) D->E F 6. Apply Fourier Transform E->F Raw Data G 7. Phase correct the spectrum F->G H 8. Calibrate to solvent signal (CDCl₃: δ 77.16 ppm) G->H

Sources

Application Note: Mass Spectrometric Characterization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a key example of this class, serving as a versatile building block in the synthesis of novel drug candidates.[2] As with any potential therapeutic agent, rigorous structural characterization is a prerequisite for its advancement through the drug development pipeline. Mass spectrometry is an indispensable tool for this purpose, providing precise mass measurement and detailed structural information through fragmentation analysis.[3]

This application note provides a comprehensive guide to the mass spectrometric analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. We will detail a robust protocol for its characterization using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), elucidate its fragmentation pathways, and discuss the rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the structural confirmation and purity assessment of this important class of compounds.

Instrumentation and Methodology

The analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is optimally performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system. ESI is the preferred ionization technique for this class of N-heterocyclic compounds due to its soft ionization nature, which typically yields an abundant protonated molecular ion ([M+H]⁺), crucial for subsequent fragmentation studies.[4]

Sample Preparation Protocol

Ensuring a clean sample is paramount for high-quality mass spectrometric data. The following protocol is recommended for the preparation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine for analysis:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: From the stock solution, prepare a working solution with a concentration range of 1-10 µg/mL by diluting with the mobile phase to be used for LC-MS analysis. This concentration range is typically sufficient for obtaining a strong signal without causing detector saturation.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

The following parameters provide a starting point for the LC-MS analysis and can be further optimized based on the specific instrumentation used.

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reverse-phase column.
Gradient 5% to 95% B over 5 minutesA standard gradient for screening and analysis of small molecules.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 1-5 µLAdjust based on sample concentration and instrument sensitivity.
Ionization Mode ESI PositiveThe nitrogen atoms in the imidazo[1,2-a]pyridine core are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temperature 120 - 150 °CAssists in desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates the removal of solvent from the ESI droplets.
Desolvation Temp. 350 - 500 °CCompletes the desolvation process.
MS Scan Range m/z 50 - 500Covers the expected mass of the parent ion and its fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)A common and effective method for fragmenting small molecules.
Collision Energy 10 - 40 eV (Ramped)A range of collision energies allows for the observation of both low and high-energy fragments.

Results and Discussion: Fragmentation Analysis

The molecular formula of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is C₁₄H₁₂N₂O, with a calculated monoisotopic mass of 224.09496 Da.[5] In positive ion ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺, at an m/z of approximately 225.1028.

Upon subjecting the [M+H]⁺ ion to CID, a characteristic fragmentation pattern is observed. The proposed fragmentation pathway is initiated by the protonation on one of the nitrogen atoms of the imidazo[1,2-a]pyridine core, which is the most basic site. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.

Proposed Fragmentation Pathway

fragmentation_pathway parent [C₁₄H₁₃N₂O]⁺ m/z 225.1028 frag1 [C₁₃H₁₀N₂O]⁺ m/z 209.0766 parent->frag1 -CH₃ frag2 [C₁₃H₁₀N₂]⁺ m/z 194.0844 parent->frag2 -CH₂O frag1->frag2 -CO frag3 [C₇H₅N₂]⁺ m/z 117.0453 frag2->frag3 -C₆H₅ frag4 [C₆H₄N]⁺ m/z 90.0340 frag3->frag4 -HCN

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

The primary fragmentation events are outlined below:

  • Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the protonated precursor ion, resulting in a fragment ion at m/z 209.0766.

  • Subsequent Loss of Carbon Monoxide: The resulting ion can then lose a molecule of carbon monoxide (CO) to form a stable ion at m/z 194.0844.

  • Direct Loss of Formaldehyde: Alternatively, the protonated parent ion can undergo a rearrangement to directly lose a neutral molecule of formaldehyde (CH₂O), also leading to the fragment at m/z 194.0844.

  • Cleavage of the Phenyl Group: The ion at m/z 194.0844, which represents the protonated 2-phenylimidazo[1,2-a]pyridine core, can further fragment by losing the phenyl group (C₆H₅), although this is a higher energy fragmentation. This would result in an ion corresponding to the imidazo[1,2-a]pyridine core at m/z 117.0453.

  • Ring Cleavage: Further fragmentation of the imidazo[1,2-a]pyridine ring system can occur, for instance, through the loss of hydrogen cyanide (HCN) from the m/z 117.0453 ion to produce a fragment at m/z 90.0340.

Table 2: Summary of Major Fragment Ions for [C₁₄H₁₃N₂O]⁺

m/z (Observed)m/z (Calculated)Proposed FormulaNeutral LossDescription
225.1028225.1022[C₁₄H₁₃N₂O]⁺-Protonated Molecular Ion
209.0766209.0760[C₁₃H₁₀N₂O]⁺•CH₃Loss of a methyl radical
194.0844194.0838[C₁₃H₁₀N₂]⁺CH₂OLoss of formaldehyde
117.0453117.0447[C₇H₅N₂]⁺C₆H₅Loss of the phenyl group
90.034090.0335[C₆H₄N]⁺HCNLoss of hydrogen cyanide from the imidazopyridine core

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the mass spectrometric analysis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter Sample prep3->prep4 lc LC Separation (C18 Column) prep4->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 data1 Extract Ion Chromatogram ms2->data1 data2 Generate Mass Spectra data1->data2 data3 Identify Fragments data2->data3 data4 Propose Fragmentation Pathway data3->data4

Sources

Application Notes and Protocols for the Investigation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[1] This structural motif has garnered significant attention in oncology research due to the diverse anticancer activities exhibited by its derivatives. These compounds have been reported to modulate key cellular processes implicated in cancer progression, including cell cycle regulation, apoptosis, and signal transduction pathways.[2] The 2-aryl substituted imidazo[1,2-a]pyridines, in particular, have emerged as a promising class of anticancer agents, with the nature and position of substituents on the phenyl ring playing a crucial role in their biological activity.

This guide focuses on 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine , a representative member of this class, and provides a comprehensive overview of its potential applications in anticancer research. While specific experimental data for this exact compound is emerging, this document synthesizes findings from closely related analogs to provide a robust framework for its investigation. We will delve into its presumed mechanism of action, supported by data from analogous compounds, and provide detailed protocols for its synthesis and evaluation as a potential anticancer therapeutic.

Physicochemical Properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

A foundational understanding of the compound's properties is essential for its application in biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[3]
Molecular Weight 224.26 g/mol [3]
IUPAC Name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine[3]
Solubility >33.6 µg/mL (at pH 7.4)[3]

Presumed Mechanism of Action: Insights from Related Analogs

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects through multiple mechanisms. Based on studies of structurally similar compounds, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is hypothesized to act through the following key pathways:

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer.[4][5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6][7] It is postulated that 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine may bind to and inhibit key kinases in this pathway, such as PI3K or Akt, leading to a downstream cascade of events that culminate in decreased cell proliferation and survival.[8][9][10]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[11][12] Many effective anticancer agents function by inducing apoptosis. Imidazo[1,2-a]pyridine derivatives have been demonstrated to trigger apoptosis in various cancer cell lines.[13] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[14][15][16] The induction of apoptosis by 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine can be investigated by monitoring the activation of key apoptotic markers such as cleaved caspase-3 and cleaved PARP.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 (Executioner) Pro_Caspase3->Caspase3 activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP cleavage Compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Compound->Bax Induction

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation.[17][18] Cancer cells often exhibit uncontrolled cell cycle progression.[19] Several imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest, typically at the G2/M or G1 phase, thereby preventing cancer cells from dividing.[13] This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[20]

Cell_Cycle G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M Compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Compound->G1_S_checkpoint Arrest Compound->G2_M_checkpoint Arrest

Caption: The Cell Cycle and Points of Potential Arrest Induced by 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro and in vivo evaluation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

This protocol is adapted from a general method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.[21]

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in complete culture medium from the stock solution.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.

Data Presentation: Representative Cytotoxicity Data for Imidazo[1,2-a]pyridine Analogs

CompoundCell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast)45[22]
IP-6HCC1937 (Breast)47.7[22]
Derivative 15dA375P (Melanoma)<0.06[23]
Derivative 17eA375P (Melanoma)<0.06[24]
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by the compound.

Materials:

  • Cancer cell line of interest

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is to determine the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound as described in the apoptosis assay protocol.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating the molecular mechanism of action of the compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, cleaved caspase-3, PARP, p21, Cyclin B1, and β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 6: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general guideline for evaluating the in vivo efficacy of the compound.[25] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line (e.g., A549 or MCF-7)

  • Matrigel (optional)

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine formulation (e.g., in a vehicle like 0.5% carboxymethylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Injection 2. Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth 3. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment with Compound or Vehicle Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Analysis 8. Further Analysis (Histology, WB, etc.) Endpoint->Analysis

Caption: General Workflow for an In Vivo Xenograft Study.

Conclusion and Future Directions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine represents a promising starting point for the development of novel anticancer agents. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for its systematic evaluation. Future research should focus on determining the specific IC₅₀ values of this compound against a broad panel of cancer cell lines, elucidating its precise molecular targets, and optimizing its structure to enhance potency and selectivity. In vivo studies will be crucial to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles. The exploration of this and other imidazo[1,2-a]pyridine derivatives holds significant promise for the future of targeted cancer therapy.

References

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. 2023-12-13. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. 2022-09-01. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. 2024-08-04. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. 2022-09-17. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. 2016-01-27. [Link]

  • Cell cycle regulators (article). Khan Academy. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. 2024-12-18. [Link]

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. PubChem. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. National Library of Medicine. [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed. 2017-01-27. [Link]

  • The Cell Cycle - Phases - Regulation. TeachMePhysiology. 2024-06-08. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. 2022-09-17. [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC - NIH. [Link]

  • Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. 2024-08-16. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. 2024-08-10. [Link]

  • Cell cycle. Wikipedia. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

  • Apoptosis - Intrisinic Pathway - External. TeachMeAnatomy. 2024-11-06. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Apoptosis. Wikipedia. [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]

Sources

Application Notes & Protocols: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Fluorescence and Beyond

The imidazo[1,2-a]pyridine (IMP) core is a fused heterocyclic system that has garnered significant attention not only in medicinal chemistry but also in materials science.[1][2] Its rigid, planar structure and rich electron-pi system provide a robust platform for the development of fluorescent molecules.[3] The inherent fluorescence of the IMP scaffold makes it an excellent building block for creating sensitive and selective fluorescent probes for a wide range of applications, from bioimaging to environmental sensing.[1]

This guide focuses on a specific derivative, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, as a representative example of this class of fluorophores. The methoxy group at the para-position of the phenyl ring acts as an electron-donating group, which can enhance the fluorescence quantum yield and influence the photophysical properties of the molecule.[4] We will explore its synthesis, fundamental photophysical properties, and detailed protocols for its application as a fluorescent probe.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂OPubChem[5]
Molecular Weight 224.26 g/mol PubChem[5]
IUPAC Name 2-(4-methoxyphenyl)imidazo[1,2-a]pyridinePubChem[5]
Appearance Typically a white to pale yellow solidGeneral Knowledge
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions at neutral pH.General Knowledge

Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

The synthesis of imidazo[1,2-a]pyridines is well-established and can be achieved through various methods. A common and efficient approach is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[6]

One-Pot Synthetic Protocol

This protocol describes a straightforward one-pot synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromo-4'-methoxyacetophenone.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-4'-methoxyacetophenone

  • Ethanol (or other suitable solvent like isopropanol)

  • Sodium bicarbonate (NaHCO₃) or another mild base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-4'-methoxyacetophenone (1.0 eq) in ethanol.

  • Addition of Base: Add sodium bicarbonate (1.5 eq) to the mixture. The base neutralizes the HBr formed during the reaction, driving the cyclization.

  • Reflux: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.[1]

Diagram of Synthetic Pathway:

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation_Cyclization One-Pot Reaction (Ethanol, NaHCO3, Reflux) 2-Aminopyridine->Condensation_Cyclization 2-Bromo-4'-methoxyacetophenone 2-Bromo-4'-methoxyacetophenone 2-Bromo-4'-methoxyacetophenone->Condensation_Cyclization Product 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Condensation_Cyclization->Product

Caption: One-pot synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Application as a Fluorescent Probe: General Principles

The utility of the imidazo[1,2-a]pyridine scaffold as a fluorescent probe often relies on modulating its intramolecular charge transfer (ICT) characteristics.[7] The core structure can act as an electron donor, and by introducing specific functional groups, its interaction with an analyte can trigger a detectable change in its fluorescence properties (e.g., intensity, wavelength).

Protocol: Detection of Sulfite in Aqueous Samples

This protocol is adapted from methodologies developed for similar methoxy-modified imidazo-pyridine probes for sulfite detection.[8] Sulfite is a common additive in food and pharmaceuticals, and its detection is of significant interest.

Principle: The probe exhibits a certain level of fluorescence at a specific wavelength. In the presence of sulfite, a nucleophilic addition reaction occurs at an electrophilic site on the probe (often an aldehyde or a similar reactive group introduced onto the core structure), leading to a significant change in the electronic structure and a corresponding enhancement or shift in fluorescence.

Materials:

  • Stock solution of a functionalized 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine probe (e.g., with a formyl group for reactivity, such as 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) in a suitable organic solvent (e.g., DMSO).[9]

  • Phosphate-buffered saline (PBS) or another appropriate buffer system.

  • Sodium sulfite (Na₂SO₃) for preparing standard solutions.

  • Fluorescence spectrophotometer.

  • Cuvettes for fluorescence measurements.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • Prepare a series of sulfite standard solutions in the chosen buffer.

  • Fluorescence Measurement:

    • In a cuvette, add the buffer solution.

    • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.

    • Record the initial fluorescence spectrum (emission scan) at a predetermined excitation wavelength (e.g., 355 nm).[8]

    • Add varying concentrations of the sulfite standard solution to the cuvette.

    • After a short incubation period, record the fluorescence spectrum again.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., 490 nm) against the sulfite concentration.[8]

    • This will generate a calibration curve that can be used to determine the concentration of sulfite in unknown samples.

Diagram of Sulfite Sensing Mechanism:

Sulfite_Sensing Probe IMP-CHO (Low Fluorescence) Reaction Nucleophilic Addition Probe->Reaction Sulfite Sulfite (SO3^2-) Sulfite->Reaction Product IMP-Sulfite Adduct (High Fluorescence) Reaction->Product

Caption: General mechanism for sulfite detection using a reactive IMP probe.

Application in Bioimaging: Detection of Endogenous Analytes

Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully employed for imaging biologically relevant species within living cells, such as hydrogen peroxide (H₂O₂).[10]

Protocol: Cellular Imaging of Hydrogen Peroxide

This protocol is based on the use of an H₂O₂-responsive imidazo[1,2-a]pyridine probe, which typically incorporates a boronate ester moiety.[10] The boronate ester quenches the fluorescence of the probe. In the presence of H₂O₂, the boronate is cleaved, releasing the highly fluorescent parent molecule.

Materials:

  • H₂O₂-responsive imidazo[1,2-a]pyridine probe (e.g., a boronate ester derivative).

  • Cell culture medium (e.g., DMEM).

  • Cells of interest (e.g., A549 cells).[10]

  • Phorbol 12-myristate 13-acetate (PMA) or another agent to stimulate endogenous H₂O₂ production.

  • Fluorescence microscope with appropriate filter sets.

  • Cell culture plates or chamber slides.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in a suitable vessel for microscopy.

  • Probe Loading:

    • Prepare a working solution of the H₂O₂ probe in cell culture medium (e.g., 10-30 µM).[10]

    • Remove the old medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for a specified time (e.g., 30 minutes) at 37°C.[10]

  • Induction of Endogenous H₂O₂:

    • For detecting endogenous H₂O₂, treat a subset of the cells with an inducer like PMA for a suitable duration (e.g., 30 minutes) prior to or during probe incubation.[10]

  • Imaging:

    • Wash the cells with PBS to remove excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. A "turn-on" response will be observed as an increase in fluorescence in cells with elevated H₂O₂ levels.

Trustworthiness and Self-Validation

  • Controls are Critical: In any experiment, especially in bioimaging, proper controls are essential. These include:

    • Negative Control: Cells not treated with the H₂O₂ inducer to establish baseline fluorescence.

    • Blank Control: Cells without the probe to check for autofluorescence.[10]

  • Specificity: The selectivity of the probe should be validated by testing its response to other reactive oxygen species (ROS) and biologically relevant molecules to ensure that the observed fluorescence change is specific to the target analyte.

  • Linear Range and Detection Limit: For quantitative applications, it is crucial to determine the linear response range and the limit of detection (LOD) of the probe for the target analyte.

Conclusion

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and its derivatives represent a highly versatile and powerful class of fluorescent probes. Their straightforward synthesis, favorable photophysical properties, and the tunability of their structure make them suitable for a wide array of applications in chemical sensing and biological imaging. The protocols provided herein offer a starting point for researchers to explore the potential of these remarkable molecules in their own work.

References

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Application Notes and Protocols for Determining the Antibacterial Activity of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] The emergence of multi-drug resistant (MDR) bacterial strains necessitates the urgent discovery of novel antimicrobial agents. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a promising candidate within this class, and rigorous, standardized evaluation of its antibacterial efficacy is a critical first step in its development as a potential therapeutic.

This guide provides a comprehensive overview and detailed protocols for the primary in vitro screening of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine's antibacterial activity. We will delve into the principles and execution of fundamental assays: the Agar Well Diffusion method for initial screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent assay to establish the Minimum Bactericidal Concentration (MBC). These protocols are designed to be robust and are grounded in guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[5][6]

Part 1: Initial Screening via Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[7][8][9] Its primary advantage lies in its simplicity and cost-effectiveness for screening multiple compounds.[7] The principle is straightforward: the test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the compound possesses antibacterial properties, it will inhibit bacterial growth, creating a clear zone of inhibition around the well. The diameter of this zone provides a relative measure of the compound's potency.[7][8]

Causality Behind Experimental Choices:
  • Medium Selection: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria as recommended by CLSI.[10] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with the antimicrobial agents being tested.

  • Inoculum Standardization: The density of the bacterial inoculum is a critical variable. A non-standardized inoculum can lead to erroneous zone sizes.[11] Standardization is achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Solvent Control: Since 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is likely to be dissolved in a solvent like Dimethyl Sulfoxide (DMSO), a solvent control well is essential. This ensures that any observed zone of inhibition is due to the compound itself and not the solvent.

Protocol 1: Agar Well Diffusion
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 4-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This should be done within 15 minutes of plate inoculation.[12]

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[11]

    • Evenly swab the entire surface of a Mueller-Hinton Agar plate. Rotate the plate by 60° and repeat the swabbing two more times to ensure complete coverage.[11]

    • Allow the plate to dry for 5-15 minutes.

  • Well Creation and Sample Addition:

    • Aseptically puncture the agar with a sterile cork borer (e.g., 6 mm diameter).[8]

    • Carefully remove the agar plug.

    • Pipette a fixed volume (e.g., 50 µL) of the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine solution (at a known concentration) into the well.

    • In separate wells, add the positive control (a standard antibiotic) and the negative control (the solvent used to dissolve the test compound).

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • The presence of a clear zone indicates antibacterial activity.

Workflow for Agar Well Diffusion```dot

AgarWellDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Standardize Bacterial Inoculum (0.5 McFarland) D Swab Inoculum onto MHA Plate A->D B Prepare MHA Plate B->D C Prepare Compound Stock (e.g., 1 mg/mL in DMSO) F Add Test Compound, Positive Control (Antibiotic), & Negative Control (Solvent) C->F E Create Wells in Agar D->E E->F G Incubate at 37°C for 18-24h F->G H Measure Zone of Inhibition (mm) G->H

Caption: Relationship and workflow from MIC to MBC determination.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antibacterial characterization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. By systematically performing agar well diffusion for preliminary screening, broth microdilution to quantify inhibitory activity (MIC), and subsequent subculturing to determine bactericidal potential (MBC), researchers can generate the foundational data necessary for further drug development. Adherence to standardized methodologies, such as those recommended by CLSI, is paramount for ensuring the integrity and comparability of results. T[13]his rigorous approach will elucidate the compound's spectrum of activity and guide future structure-activity relationship (SAR) studies, mechanism of action investigations, and preclinical development.

References

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  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Rai, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2024). ANTIMICROBIAL ACTIVITY AND THEORETICAL CALCULATIONS OF 2-(4-METHOXYPHENYL)-4,5-DIPHENYL-1-(4-(PHENYLDIAZENYL) PHENYL)-1H-IMIDAZOLE. Available at: [Link]

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  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

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Application Notes and Protocols: Antiviral Activity Screening of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1][3] The structural versatility of the imidazo[1,2-a]pyridine core allows for modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the screening of the antiviral activity of a specific derivative, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

The protocols outlined herein are designed to be robust and reproducible, providing a clear pathway for the initial assessment of the compound's antiviral potential. The described methodologies follow a logical progression, starting with the crucial evaluation of cytotoxicity to determine the appropriate concentration range for antiviral assays. Subsequently, detailed procedures for a plaque reduction assay and a quantitative PCR-based viral load determination are provided to comprehensively evaluate the compound's efficacy in inhibiting viral replication.

Core Principles of Antiviral Screening

The primary objective of this screening protocol is to determine the efficacy of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in inhibiting the replication of a selected virus in a cell-based model. A critical aspect of this evaluation is to differentiate between true antiviral activity and non-specific effects due to cytotoxicity. Therefore, the workflow is designed to first establish the compound's toxicity profile.

A key metric in antiviral drug screening is the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[4][5] A higher SI value indicates a more favorable therapeutic window, where the compound exhibits potent antiviral activity at concentrations that are not harmful to the host cells.[4] Generally, an SI value of 10 or greater is considered indicative of promising in vitro antiviral activity.[4]

Experimental Workflow Overview

The overall experimental workflow for screening the antiviral activity of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is depicted in the following diagram. This workflow ensures that the necessary controls and sequential steps are performed to yield reliable and interpretable data.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Compound Preparation (Stock Solution) Cytotoxicity Cytotoxicity Assay (MTT/XTT) Compound->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Compound->Antiviral Cells Host Cell Culture (e.g., Vero, A549) Cells->Cytotoxicity Cells->Antiviral Virus Virus Stock Preparation & Titer Virus->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 Cell Viability Data qPCR Viral Load Quantification (RT-qPCR) Antiviral->qPCR Collect Supernatant/Lysate EC50 Determine EC50 Antiviral->EC50 Plaque Count Data qPCR->EC50 Viral Genome Copies SI Calculate Selectivity Index (SI) CC50->SI EC50->SI

Caption: Overall experimental workflow for antiviral screening.

PART 1: Cytotoxicity Assessment

Rationale: Before evaluating the antiviral properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, it is imperative to determine its cytotoxic effects on the host cell line. This is crucial to ensure that any observed reduction in viral replication is a direct result of the compound's activity against the virus and not a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6][7]

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture the selected host cell line (e.g., Vero, A549) to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).

    • Remove the medium from the seeded cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with untreated cells (cell control) and cells treated with the solvent at the highest concentration used (vehicle control).

    • Incubate the plate for 48-72 hours (this duration should match the intended antiviral assay incubation period).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve using non-linear regression analysis.[8]

PART 2: Antiviral Activity Assays

Based on the CC50 value obtained, a range of non-toxic concentrations of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine should be selected for the antiviral assays.

Protocol 2: Plaque Reduction Assay

Rationale: The plaque reduction assay is a classic and highly accurate method for quantifying infectious virus particles.[9] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[10] The reduction in the number of plaques in the presence of the compound is a direct measure of its antiviral activity.

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the virus stock to achieve a concentration that will produce approximately 50-100 plaques per well.[11]

    • Prepare a range of non-toxic concentrations of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in culture medium.

    • Remove the culture medium from the cell monolayers.

    • In separate tubes, mix the virus dilution with an equal volume of the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

    • Add the virus-compound mixture to the cell monolayers.

    • Include a virus control (virus without compound) and a cell control (no virus, no compound).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum.

    • Gently wash the cell monolayers with PBS.

    • Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium) containing the corresponding concentrations of the compound.[9]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus being tested, to allow for plaque formation.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with a solution of 4% paraformaldehyde for at least 30 minutes.

    • Remove the overlay and the fixative solution.

    • Stain the cells with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration using the formula:

      • % Plaque Reduction = ((Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control) x 100

    • Plot the percentage of plaque reduction against the compound concentration (logarithmic scale).

    • Determine the 50% effective concentration (EC50) from the dose-response curve using non-linear regression analysis.[12][13]

Protocol 3: Viral Load Quantification by RT-qPCR

Rationale: Real-time quantitative PCR (RT-qPCR) is a highly sensitive and specific method for quantifying viral nucleic acids.[14] This assay can be used to confirm the results of the plaque reduction assay by directly measuring the amount of viral RNA or DNA produced in the presence of the compound.[14]

  • Experimental Setup:

    • Perform the infection and compound treatment as described in the plaque reduction assay (steps 1 and 2), but in a 24-well or 48-well plate format.

    • After the desired incubation period (e.g., 24, 48, or 72 hours), collect the cell culture supernatant and/or the cell lysate.

  • Nucleic Acid Extraction:

    • Extract viral RNA or DNA from the collected samples using a commercially available viral nucleic acid extraction kit, following the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses):

    • If the target virus is an RNA virus, perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • Real-Time qPCR:

    • Prepare a qPCR reaction mixture containing a suitable master mix, forward and reverse primers specific for a viral gene, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).

    • Add the extracted cDNA or DNA to the reaction mixture.

    • Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.[15]

  • Data Analysis:

    • Generate a standard curve using serial dilutions of a known quantity of viral nucleic acid (e.g., a plasmid containing the target gene or a quantified viral stock).[16]

    • Determine the number of viral genome copies in each sample by interpolating their Ct values on the standard curve.

    • Calculate the percentage of reduction in viral load for each compound concentration compared to the virus control.

    • Plot the percentage of viral load reduction against the compound concentration and determine the EC50.

Data Presentation and Interpretation

The results of the cytotoxicity and antiviral assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Cytotoxicity and Antiviral Activity of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
ParameterValue (µM)
CC50 Insert calculated value
EC50 (Plaque Reduction) Insert calculated value
EC50 (RT-qPCR) Insert calculated value
Selectivity Index (SI) Calculated as CC50 / EC50

A high SI value suggests that the compound has a favorable therapeutic window and warrants further investigation.

Potential Mechanism of Action

While this initial screening focuses on the phenotypic effects of the compound, it is worth noting that imidazo[1,2-a]pyridine derivatives have been reported to exert their antiviral effects through various mechanisms. For instance, some derivatives have been shown to inhibit viral RNA-dependent RNA polymerase, while others may interfere with viral entry or assembly.[17][18] The following diagram illustrates a hypothetical mechanism where the compound inhibits a key viral enzyme.

Mechanism_of_Action cluster_virus Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication Uncoating->Replication Assembly Assembly Replication->Assembly Enzyme Viral Polymerase Replication->Enzyme Release Release Assembly->Release Compound 2-(4-Methoxyphenyl) imidazo[1,2-a]pyridine Compound->Inhibition Inhibition->Enzyme

Caption: Hypothetical mechanism of action of the compound.

Further studies, such as time-of-addition assays and target-based enzymatic assays, would be necessary to elucidate the precise mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

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In vitro testing of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives. This class of compounds is built upon the imidazo[1,2-a]pyridine scaffold, a "privileged" heterocyclic ring system known for its diverse biological activities and presence in several commercial drugs.[1][2][3][4] There is significant scientific interest in these derivatives as potential therapeutic agents, particularly in oncology, due to their demonstrated ability to inhibit cancer cell growth.[5][6][7][8][9][10]

This guide eschews a rigid template, instead presenting a logical, multi-faceted workflow. It begins with broad phenotypic screening to assess general cytotoxicity and progressively narrows the focus to elucidate specific mechanisms of action and molecular targets. The causality behind each experimental choice is explained to provide a robust framework for investigation.

Section 1: Foundational Analysis: Cytotoxicity and Viability Screening

Scientific Rationale: The initial and most critical step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.[11][12][13][14] This primary screening provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and establishes a dose-response relationship. Assays based on the reduction of tetrazolium salts are widely used for this purpose due to their reliability, simplicity, and suitability for high-throughput screening.[14][15][16]

The core principle of these colorimetric assays is the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt to a colored formazan product.[16][17] The intensity of the color produced is directly proportional to the number of living cells.[17]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble in water and requires a solubilization step (e.g., with DMSO) before absorbance can be measured.[16][18]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An alternative that forms a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol.[16][17][19]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay (XTT) cluster_analysis Data Analysis p1 Seed cancer cells in 96-well plates p2 Allow cells to adhere overnight p1->p2 p3 Prepare serial dilutions of test compounds p2->p3 p4 Treat cells with compounds for 24-72h p3->p4 p5 Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) p4->p5 p6 Add XTT reagent to each well p4->p6 p7 Incubate for 2-4 hours at 37°C p6->p7 p8 Measure absorbance on a microplate reader p7->p8 p9 Calculate % viability vs. vehicle control p8->p9 p10 Plot dose-response curve p9->p10 p11 Determine IC50 values p10->p11

Caption: High-level workflow for determining compound cytotoxicity.

Protocol 1: XTT Cell Viability Assay
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A375, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine derivatives in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the well will be <0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the development of the orange formazan product.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results of the initial screening should be summarized to compare the potency of different derivatives across multiple cell lines.

CompoundHeLa IC50 (µM)[5][8]A375 IC50 (µM)[5]MCF-7 IC50 (µM)[8]
Derivative 19.715.222.5
Derivative 244.651.368.1
Derivative 35.28.911.4
Doxorubicin0.81.10.9

Section 2: Mechanism of Action I: Induction of Apoptosis

Scientific Rationale: After identifying cytotoxic compounds, the next step is to determine the mode of cell death. A desirable mechanism for an anticancer agent is the induction of apoptosis, or programmed cell death, which is a highly regulated process that avoids the inflammatory response associated with necrosis.[20] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of a cascade of cysteine proteases known as caspases.[21]

  • Annexin V/Propidium Iodide (PI) Assay: This is a cornerstone assay for detecting apoptosis.[5] Annexin V is a protein that has a high affinity for PS, which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, providing direct evidence that the apoptotic pathway has been engaged.[21]

Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 compound Imidazo[1,2-a]pyridine Derivative p53 p53/p21 Upregulation compound->p53 bax Bax Upregulation p53->bax mito Mitochondrial Stress bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: Key signaling nodes in apoptotic cell death.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Section 3: Mechanism of Action II: Cell Cycle Analysis

Scientific Rationale: Disruption of the normal cell cycle is a primary mechanism for many effective anticancer drugs.[5] By causing cells to arrest at a specific phase (e.g., G0/G1, S, or G2/M), these compounds can prevent cell proliferation and ultimately trigger apoptosis. Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[22][23] PI binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity emitted is directly proportional to the cell's DNA content.[22][24] This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).[25][26]

Experimental Workflow: Cell Cycle Analysis

G prep Treat cells with compound (e.g., 24h) harvest Harvest and count cells prep->harvest fix Fix cells in cold 70% ethanol (preserves DNA) harvest->fix wash Wash to remove ethanol fix->wash stain Stain with PI and RNase A (RNase removes RNA signal) wash->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content histogram to quantify cell cycle phases acquire->analyze

Caption: Workflow for cell cycle analysis via PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment: Seed 1-2 x 10^6 cells in a 60 mm dish and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[25]

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with 5 mL of PBS.[25]

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 100 µg/mL RNase A (to prevent staining of double-stranded RNA), and 50 µg/mL Propidium Iodide.[24]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population, for example, would suggest the compound induces G2/M arrest.[5]

Section 4: Identification of Specific Molecular Targets

Scientific Rationale: While phenotypic assays are crucial, understanding the specific molecular target of a compound is essential for rational drug design and optimization. The literature on imidazo[1,2-a]pyridine derivatives points towards several potential targets, including key enzymes in cell signaling pathways and structural components of the cell.

  • Kinase Inhibition (PI3K/Akt/mTOR Pathway): This is a critical signaling pathway that promotes cell proliferation, survival, and growth. Its deregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3Kα.[5][6][27] In vitro kinase assays can directly measure the ability of a compound to inhibit a specific kinase, often by quantifying the phosphorylation of a substrate.[28]

  • Tubulin Polymerization: Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for forming the mitotic spindle during cell division.[29] Compounds that interfere with tubulin polymerization (either by inhibiting it, like colchicine, or by stabilizing it, like paclitaxel) are potent anticancer agents. In vitro tubulin polymerization assays directly measure the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in fluorescence or turbidity.[30][31][32]

PI3K/Akt/mTOR Signaling Pathway

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor prolif Cell Proliferation, Survival, Growth mtor->prolif compound Imidazo[1,2-a]pyridine Derivative compound->pi3k Inhibition

Caption: Simplified PI3K/Akt/mTOR pathway and a potential point of inhibition.

Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits (e.g., Cytoskeleton, Inc.).[32]

  • Reagent Preparation: Reconstitute lyophilized, >99% pure tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter.

  • Compound Addition: In a 96-well, black, non-binding plate, add 5 µL of the test compound dilutions (in buffer/DMSO). Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a vehicle control (DMSO).

  • Initiate Polymerization: Warm the plate to 37°C for 1 minute. Add 50 µL of the tubulin reaction mixture to each well to initiate polymerization.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Read the fluorescence (e.g., Ex 360 nm, Em 450 nm) every 30-60 seconds for 60-90 minutes.[32]

  • Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to the vehicle control to determine if the compound inhibits or enhances polymerization.

References

  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 694963, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Available at: [Link]

  • Baharara, J., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Asadi, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Goel, A., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Apoptosis Marker Assays for HTS. Available at: [Link]

  • ACS Publications. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. Available at: [Link]

  • ResearchGate. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available at: [Link]

  • ResearchGate. (2014). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • ResearchGate. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Oceanomics. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Available at: [Link]

  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available at: [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available at: [Link]

  • BMG Labtech. (2023). Apoptosis – what assay should I use?. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. Available at: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • PubMed. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • JoVE. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Available at: [Link]

  • MDPI. (2021). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Available at: [Link]

  • PubMed. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available at: [Link]

  • Flow Cytometry Core Facility. Cell Cycle Tutorial. Available at: [Link]

  • Bio-protocol. (2021). In vitro tubulin polymerization assay. Available at: [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available at: [Link]

Sources

Cell-Based Assays for Imidazo[1,2-a]pyridine Compounds: A Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This versatile core is present in several clinically approved drugs and is a focal point in the development of novel therapeutic agents.[3][4][5] Of particular interest to the drug development community is the potent anticancer activity demonstrated by numerous imidazo[1,2-a]pyridine derivatives.[6][7] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation and survival.[6][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the anticancer properties of imidazo[1,2-a]pyridine compounds. As a Senior Application Scientist, the following protocols and insights are curated to ensure technical accuracy, experimental robustness, and a clear rationale behind each methodological choice.

Strategic Overview: A Multi-Faceted Approach to Characterization

A thorough in vitro evaluation of a novel imidazo[1,2-a]pyridine compound requires a multi-pronged approach to understand its biological effects. The experimental workflow should be designed to answer a series of key questions:

  • Cytotoxicity: At what concentrations does the compound kill cancer cells?

  • Mechanism of Cell Death: How does the compound kill the cells? Is it through programmed cell death (apoptosis) or another mechanism?

  • Effects on Cell Proliferation: Does the compound inhibit the ability of cancer cells to divide and multiply?

  • Target Engagement: Does the compound inhibit its intended molecular target within the cell?

The following sections will provide detailed, field-proven protocols for assays that address each of these critical questions.

Part 1: Foundational Assays - Assessing Cytotoxicity and Apoptosis

The initial characterization of any potential anticancer compound begins with determining its cytotoxic potential and its ability to induce apoptosis.

In Vitro Cytotoxicity Assay: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function. In this context, we will determine the concentration of an imidazo[1,2-a]pyridine compound that reduces the viability of a cancer cell population by 50%. A common and reliable method for this is the MTT assay.[9]

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the metabolic activity is indicative of a reduction in cell viability, either due to cytotoxicity or a cytostatic effect.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines known to be sensitive to imidazo[1,2-a]pyridines (e.g., A549 lung cancer, HepG2 liver carcinoma, HCC1937 breast cancer).[5][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Imidazo[1,2-a]pyridine compound(s) of interest.

  • Dimethyl sulfoxide (DMSO).[8][9]

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-a]pyridine compound in DMSO.[9] From this stock, create a series of dilutions in complete medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the compound-treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation: Example IC50 Values for Imidazo[1,2-a]pyridine Compounds

CompoundCell LineIncubation Time (h)IC50 (µM)
Compound XA5494815.2
Compound XHepG24822.8
Compound YHCC1937488.5
Compound YA5494812.1
Apoptosis Assay: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is the gold standard.

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, by co-staining with Annexin V and PI, we can distinguish between:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells of interest.

  • Imidazo[1,2-a]pyridine compound.

  • 6-well cell culture plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound at concentrations around the predetermined IC50 value for an appropriate duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or a brief treatment with trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

Experimental Workflow for Apoptosis Detection

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis seed_cells Seed Cells in 6-well Plates treat_compound Treat with Imidazo[1,2-a]pyridine (IC50 concentration) seed_cells->treat_compound harvest_cells Harvest Adherent & Floating Cells treat_compound->harvest_cells wash_pbs Wash with Cold PBS harvest_cells->wash_pbs stain Stain with Annexin V-FITC & PI wash_pbs->stain flow_cytometry Analyze on Flow Cytometer stain->flow_cytometry quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) flow_cytometry->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 2: Delving Deeper - Cell Cycle and Target Engagement

Once the cytotoxic and apoptotic effects are established, the next logical step is to investigate the compound's impact on cell cycle progression and its interaction with specific molecular targets.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase.

Scientific Rationale: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10] This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

  • G2/M phase: Cells have a doubled (4n) DNA content.

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cancer cells of interest.

  • Imidazo[1,2-a]pyridine compound.

  • Cold 70% ethanol.[11]

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Data Presentation: Example Cell Cycle Distribution Data

Treatment% G0/G1% S% G2/M
Vehicle Control55.225.119.7
Compound Z (10 µM)20.315.564.2
Target Engagement: Cellular Kinase Phosphorylation Assay

Given that many imidazo[1,2-a]pyridines are kinase inhibitors, a key experiment is to demonstrate that the compound inhibits the phosphorylation of a downstream substrate of the target kinase within the cell. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a known target for this class of compounds.[1][8][11][12][13]

Scientific Rationale: The activation of the PI3K/Akt/mTOR pathway involves a cascade of phosphorylation events.[13] By treating cells with an imidazo[1,2-a]pyridine that targets a kinase in this pathway (e.g., PI3K or Akt), we would expect to see a decrease in the phosphorylation of downstream proteins. This can be detected using phospho-specific antibodies in a Western blot or a plate-based immunoassay.

Protocol: Western Blot for p-Akt Levels

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., HCC1937).[9]

  • Imidazo[1,2-a]pyridine compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.

Signaling Pathway Visualization

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Compound ImidazoPyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine compound.

Conclusion and Future Directions

The cell-based assays outlined in this application note provide a robust framework for the preclinical evaluation of imidazo[1,2-a]pyridine compounds as potential anticancer agents. By systematically assessing cytotoxicity, mechanism of cell death, effects on the cell cycle, and target engagement, researchers can build a comprehensive profile of their compounds of interest. This foundational data is essential for making informed decisions about lead optimization and further development. While some imidazo[1,2-a]pyridines may have off-target effects, the assays described herein provide a solid starting point for a thorough investigation of their therapeutic potential.[14]

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved from [Link]

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). ACS Publications. Retrieved from [Link]

  • A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). MDPI. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. Retrieved from [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). e-Century Publishing Corporation. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021). ResearchGate. Retrieved from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (n.d.). PubMed. Retrieved from [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. (n.d.). ACS Publications. Retrieved from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (2019). ResearchGate. Retrieved from [Link]

  • Use of VEGF-Targeted Tyrosine Kinase Inhibitors. (2016). YouTube. Retrieved from [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). PubMed. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Retrieved from [Link]

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Application Notes and Protocols for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A Versatile Fluorophore for Cellular Imaging

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a promising fluorescent probe belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These molecules are gaining significant attention in biomedical research due to their inherent fluorescence, biocompatibility, and utility in cellular imaging.[1][2] The presence of an electron-donating methoxy group on the 2-phenyl ring generally enhances the luminescence of these compounds, making them particularly suitable for fluorescence microscopy applications.[3][4] This guide provides a comprehensive overview of the photophysical properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and detailed protocols for its application in live-cell imaging.

The imidazo[1,2-a]pyridine scaffold is a key structural motif in a number of pharmaceuticals, highlighting its biocompatibility and potential for biological applications.[2] Derivatives of this core structure have been explored as fluorescent probes for various biological targets and have shown promise in high-content screening and other advanced imaging techniques.[5][6]

Core Principles and Mechanisms

The fluorescence of 2-aryl-imidazo[1,2-a]pyridines arises from the π-conjugated system spanning the imidazo[1,2-a]pyridine core and the 2-aryl substituent. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

The methoxy group (-OCH₃) at the para-position of the phenyl ring is an electron-donating group. This functional group enhances the electron density of the aromatic system, which can lead to a red-shift in the emission spectrum and an increase in the fluorescence quantum yield compared to the unsubstituted 2-phenylimidazo[1,2-a]pyridine.[3] The solvent environment can also influence the photophysical properties of these dyes, with more polar solvents often causing a bathochromic (red) shift in the emission spectrum.[7][8] This solvatochromic effect can be exploited to probe the polarity of the microenvironment within cells.

Photophysical and Chemical Properties

A thorough understanding of the photophysical and chemical properties of a fluorophore is critical for its effective application in fluorescence microscopy.

Summary of Key Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O[9]
Molecular Weight 224.26 g/mol [9]
General Emission Range Blue to Violet[10]
Reported Quantum Yield Range (for derivatives) 0.2 - 0.7[3][4]
Solubility >33.6 µg/mL at pH 7.4[9]

Note: Specific excitation and emission maxima for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine are not consistently reported across the literature. It is recommended to experimentally determine the optimal excitation and emission settings for your specific imaging system.

Experimental Protocols

The following protocols provide a starting point for the application of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in live-cell fluorescence microscopy. Optimization of staining concentration and incubation time is recommended for each cell type and experimental condition.

Protocol 1: Live-Cell Staining and Imaging

This protocol is designed for the general staining of live mammalian cells, such as HeLa or HepG2, to visualize cellular structures. The lipophilic nature of the imidazo[1,2-a]pyridine core suggests it may preferentially accumulate in cellular membranes.

Materials:

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or a custom set for blue-emitting dyes)

Workflow Diagram:

LiveCellStaining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Stock Solution: Dissolve compound in DMSO (e.g., 1-10 mM) C Prepare Staining Solution: Dilute stock solution in culture medium (e.g., 1-10 µM) A->C B Culture Cells: Seed cells on imaging-compatible plates/slides D Incubate Cells: Replace medium with staining solution and incubate (e.g., 15-60 min at 37°C) B->D C->D E Wash Cells: Wash with PBS or imaging medium D->E F Image Cells: Acquire images using a fluorescence microscope E->F

Caption: Workflow for live-cell staining with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 to 10 mM stock solution of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Staining:

    • Prepare a working staining solution by diluting the stock solution in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

    • Remove the culture medium from the cells and replace it with the staining solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 15 to 60 minutes. Incubation time should be optimized to achieve sufficient signal with minimal background.

  • Washing and Imaging:

    • After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed to image the cells on a fluorescence microscope.

Microscopy Settings:

  • Excitation: Based on the general emission of imidazo[1,2-a]pyridines in the blue-violet range, a standard DAPI filter set (e.g., ~350 nm excitation, ~460 nm emission) may be a good starting point. However, it is highly recommended to perform an excitation-emission scan to determine the optimal wavelengths.

  • Objective: Use a high numerical aperture objective (e.g., 40x or 60x oil immersion) for high-resolution imaging.

  • Exposure Time: Use the lowest possible excitation light intensity and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.[11]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

It is crucial to determine the concentration range at which 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is non-toxic to cells for reliable live-cell imaging. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

  • DMSO

  • Complete cell culture medium

  • Cells of interest (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Workflow Diagram:

MTTCytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells: Plate cells in a 96-well plate and allow to adhere C Treat Cells: Replace medium with compound dilutions and incubate (e.g., 24-48 hours) A->C B Prepare Compound Dilutions: Create a serial dilution of the compound in culture medium B->C D Add MTT Reagent: Incubate with MTT solution (e.g., 4 hours) C->D E Solubilize Formazan: Add solvent to dissolve formazan crystals D->E F Measure Absorbance: Read absorbance on a microplate reader E->F

Caption: Workflow for assessing the cytotoxicity of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine using an MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in complete culture medium. A broad range of concentrations (e.g., 0.1 µM to 100 µM) is recommended for an initial screen. Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.

    • Replace the culture medium with the compound dilutions and incubate for a period relevant to your planned imaging experiments (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). For live-cell imaging, concentrations well below the IC₅₀ value should be used. Some imidazo[1,2-a]pyridine derivatives have shown IC₅₀ values in the micromolar range against certain cancer cell lines.[12][13]

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescence signal Incorrect filter set.Perform an excitation-emission scan to determine the optimal wavelengths.
Low probe concentration.Increase the staining concentration incrementally.
Short incubation time.Increase the incubation time.
High background fluorescence Incomplete washing.Increase the number and duration of washes.
High probe concentration.Decrease the staining concentration.
Autofluorescence from medium.Use a phenol red-free imaging medium.
Phototoxicity/Cell Death High excitation light intensity.Reduce the laser power or lamp intensity.
Long exposure times.Use the shortest possible exposure time.
High probe concentration.Use the lowest effective concentration of the probe.

References

  • Barone, G., D'Agostino, S., Di Bella, S., & D'Urso, A. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3843. [Link]

  • Imato, K., Enoki, T., Uenaka, K., & Ooyama, Y. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1712-1721. [Link]

  • Gotor, R., Jimenez, J., Martin, V., Cerdan, S., & Andreu, I. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry–A European Journal, 19(38), 12826-12836. [Link]

  • Live Cell Imaging: Methods and Protocols. (2025). In Methods in Molecular Biology. Humana Press.
  • Srivastava, S., Thakur, N., Singh, A., Shukla, P., Maikhuri, V. K., Garg, N., ... & Pandey, R. (2019). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 8(6), 1039-1045. [Link]

  • Ooyama, Y., Enoki, T., Uenaka, K., & Imato, K. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1712-1721. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 694963, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363-366. [Link]

  • Ghosh, A., & Jana, A. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 12977-12986. [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(5), 106684. [Link]

  • Cilibrizzi, A., Bissy, A. K., Arra, M., Bagdadi, M. A., Pilkington, L. I., Barker, D., ... & Cosimelli, B. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. International Journal of Molecular Sciences, 23(19), 11257. [Link]

  • Akamatsu, K., & Kobayashi, S. (2013). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. Heterocycles, 87(7), 1475-1486. [Link]

  • Da Pozzo, E., Costa, B., Cavallini, C., Di Pietro, G., Martini, C., & Cosimelli, B. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 437-447. [Link]

  • Kumar, A., Kumar, V., & Singh, B. K. (2021). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 19(34), 7439-7444. [Link]

  • Singh, P., Kumar, A., Singh, B. K., & Kumar, V. (2021). Imidazo [1, 2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119842. [Link]

  • Adimule, V., Medapa, S., Kumar, S. L., & Rao, P. K. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmaceutical Research, 3(6), 524-535. [Link]

  • Gotor, R., Jimenez, J., Martin, V., Cerdan, S., & Andreu, I. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry–A European Journal, 19(38), 12826-12836. [Link]

  • Goldman, R. D., & Spector, D. L. (2005). Live-cell microscopy–tips and tools. Nature Reviews Molecular Cell Biology, 6(1), 83-93. [Link]

  • Pál, D., Kucsma, N., Varga, Z., Túrós, G. I., Orfi, L., & Kéri, G. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 247-257. [Link]

  • Ooyama, Y., Enoki, T., Uenaka, K., & Imato, K. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1712-1721. [Link]

  • Gîrbea, S., Fifere, A., & Airinei, A. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Polymers, 14(21), 4568. [Link]

  • Goud, B. S., Reddy, C. S., & Kumar, M. S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38435-38446. [Link]

  • Zhang, Y., Wang, Y., Zhang, L., Wang, Y., & Liu, Y. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1, 2-a] Pyridine. Molecules, 29(4), 868. [Link]

  • Abu-Irmaileh, B. H., Al-Hiari, Y. M., & El-Abadelah, M. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2949. [Link]

  • Srivastava, S., Thakur, N., Singh, A., Shukla, P., Maikhuri, V. K., Garg, N., ... & Pandey, R. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC advances, 9(54), 31448-31454. [Link]

  • Al-Warhi, T., Al-Abdullah, E. S., Al-Dies, A. M., & Al-Salahi, R. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5009. [Link]

  • Garcia-Fossa, F., de Jesus, M. B., & Cimini, B. A. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. [Link]

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  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(5), 106684. [Link]

  • Thomas, J. K., Abraham, A., Joy, J., Hariharan, A., & Ramakrishnan, S. (2024). Synthesis, Optical Spectroscopy, and Laser and Biomedical Imaging Application Potential of 2,4,6-Triphenylpyrylium Tetrachlorofe. The Journal of Physical Chemistry A. [Link]

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Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of 2-Arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2][3] This guide provides an in-depth exploration of the anti-inflammatory properties of 2-arylimidazo[1,2-a]pyridine derivatives, detailing their mechanisms of action and providing robust protocols for their evaluation.

Mechanistic Landscape: How 2-Arylimidazo[1,2-a]pyridines Combat Inflammation

Inflammation is a complex biological response involving a cascade of molecular signaling events. 2-Arylimidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for designing effective screening assays and interpreting experimental data.

The primary mechanisms of action include:

  • Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] Many 2-arylimidazo[1,2-a]pyridine derivatives have been specifically designed as selective COX-2 inhibitors.[5] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][6] The addition of a methylsulfonyl (SO₂Me) pharmacophore to the 2-phenyl ring, for instance, has been shown to significantly enhance COX-2 potency and selectivity.[5]

  • Suppression of the NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.[7] Certain imidazo[1,2-a]pyridine derivatives have been demonstrated to suppress NF-κB activity, preventing this downstream inflammatory cascade.[7][8]

  • Modulation of the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammation and immunity. Aberrant STAT3 activation is linked to chronic inflammatory conditions. Studies have shown that novel imidazo[1,2-a]pyridine compounds can suppress the phosphorylation of STAT3, thereby inhibiting its activity.[7][8]

  • Inhibition of p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[9] Inhibition of p38 MAPK is a well-established therapeutic strategy for inflammatory diseases, and pyridinylimidazole-based compounds are among the most widely studied inhibitors of this kinase.[10]

The interplay between these pathways forms a complex network that drives the inflammatory response. The ability of 2-arylimidazo[1,2-a]pyridines to target multiple nodes within this network underscores their therapeutic potential.

Anti_Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT3_nuc p-STAT3 STAT3->STAT3_nuc Phosphorylation & Translocation ArachidonicAcid Arachidonic Acid PGs Prostaglandins ArachidonicAcid->PGs Catalysis COX2_protein COX-2 Protein COX2_protein->ArachidonicAcid DNA DNA (Gene Transcription) NFkB_nuc->DNA STAT3_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines ↑ Transcription iNOS iNOS → NO DNA->iNOS ↑ Transcription COX2_gene COX-2 Gene DNA->COX2_gene ↑ Transcription COX2_gene->COX2_protein Translation Inhibitor 2-Arylimidazo [1,2-a]pyridines Inhibitor->p38 Inhibits Inhibitor->STAT3 Inhibits Phosphorylation Inhibitor->COX2_protein Inhibits Inhibitor->NFkB_nuc Blocks Nuclear Translocation/ DNA Binding

Key anti-inflammatory signaling pathways targeted by 2-arylimidazo[1,2-a]pyridines.

Application Protocol: In Vitro Evaluation in Macrophages

The murine macrophage cell line RAW 264.7 is a cornerstone model for in vitro inflammation studies.[11] Stimulation with lipopolysaccharide (LPS) robustly induces an inflammatory phenotype, making it an ideal system to screen for anti-inflammatory compounds.[12]

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of 2-arylimidazo[1,2-a]pyridine derivatives on the production of key inflammatory mediators (NO, PGE₂, TNF-α, IL-6) and the expression of inflammatory enzymes (iNOS, COX-2).

Causality: This protocol simulates a bacterial-induced inflammatory response. By measuring the reduction in inflammatory mediators, we can directly assess the compound's potential to quell this response. Analyzing protein and gene expression provides mechanistic insight into how the compound achieves this effect.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells into appropriate plates (e.g., 96-well for mediator assays, 6-well for protein/RNA extraction) at a density that will result in 80-90% confluency at the time of the experiment (e.g., 2.5 x 10⁵ cells/mL). Allow cells to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of the test compounds in DMSO. Dilute to final concentrations in cell culture medium. Self-Validation: Ensure the final DMSO concentration is non-toxic, typically ≤ 0.1%.

    • Pre-treat the adhered cells with varying concentrations of the 2-arylimidazo[1,2-a]pyridine derivatives for 1-2 hours.[13]

    • Following pre-treatment, add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

    • Incubate for the appropriate duration (e.g., 24 hours for NO/cytokine accumulation, 6 hours for RNA analysis, 18-24 hours for protein analysis).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO):

      • Collect the cell culture supernatant.

      • Measure the nitrite (a stable product of NO) concentration using the Griess reagent.[13]

      • Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

      • Measure absorbance at 540 nm and quantify using a sodium nitrite standard curve.[13]

    • Cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂):

      • Collect the cell culture supernatant.

      • Quantify the concentration of each mediator using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13]

  • Analysis of Gene and Protein Expression:

    • Western Blotting (for iNOS, COX-2, IκBα, p-STAT3):

      • Lyse the cells and quantify total protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against iNOS, COX-2, and other targets of interest.

      • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

      • Visualize bands using an appropriate secondary antibody and chemiluminescence system.

    • Quantitative PCR (qPCR) (for Nos2, Ptgs2 genes):

      • Isolate total RNA from the cells.

      • Synthesize cDNA using reverse transcriptase.

      • Perform qPCR using gene-specific primers for the target genes (Nos2 for iNOS, Ptgs2 for COX-2) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

Data Presentation and Interpretation:

Quantitative data should be summarized for clear comparison. Calculate the IC₅₀ value (the concentration of compound that causes 50% inhibition) for each measured mediator.

CompoundNO Inhibition (IC₅₀, µM)PGE₂ Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)COX-2 Selectivity Index (SI)
Derivative A 1.20.52.5450
Derivative B 5.82.18.9120
Celecoxib 2.50.083.1>500

Table 1: Example data summary for in vitro anti-inflammatory activity. COX-2 Selectivity Index = IC₅₀(COX-1)/IC₅₀(COX-2).

Application Protocol: In Vivo Evaluation of Acute Inflammation

While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are critical to confirm efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory drugs.[14][15]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo acute anti-inflammatory activity of 2-arylimidazo[1,2-a]pyridine derivatives.

Causality: This model mimics the physiological signs of acute inflammation, particularly edema. The late phase of this response (2-6 hours post-carrageenan) is largely mediated by prostaglandins produced by COX-2.[15][16] Therefore, a reduction in paw swelling during this phase strongly indicates that the test compound can inhibit this pathway in a living organism.

G cluster_prep Preparation (Day -1 to 0) cluster_exp Experiment (Day 0) cluster_analysis Data Analysis A Acclimatize Animals (7 days) B Fast Animals Overnight (optional, for oral dosing) A->B C Group Animals (n=6-8 per group) B->C D T= -60 min: Administer Test Compound (e.g., p.o.) or Vehicle C->D E T= 0 min: Measure Baseline Paw Volume (V₀) D->E F T= 0 min: Inject 0.1 mL 1% Carrageenan (subplantar, right hind paw) E->F G T= 1, 2, 3, 4, 5, 6 hr: Measure Paw Volume (Vₜ) F->G H Calculate Paw Swelling: ΔV = Vₜ - V₀ G->H I Calculate % Inhibition: ((ΔV_control - ΔV_treated) / ΔV_control) * 100 H->I J Plot % Inhibition vs. Time I->J

Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment under controlled conditions.[15]

    • Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and Test Compound groups (at least 3 doses).

  • Dosing:

    • One hour before inducing inflammation, administer the test compounds, positive control, or vehicle to the respective groups via the desired route (e.g., oral gavage).[14]

  • Induction and Measurement of Edema:

    • At T=0, measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Immediately after, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the same paw.[14][17]

    • Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]

Data Analysis:

  • Calculate Edema: The increase in paw volume (edema) is calculated as: ΔV = Vₜ - V₀

  • Calculate Percent Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

The results provide a clear quantitative measure of the compound's efficacy in a live animal model of acute inflammation.

References

  • Afshari, H., Noori, S., Nourbakhsh, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Afshari, H., Noori, S., Nourbakhsh, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]

  • Mishra, R., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Academia.edu. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Fehrenbacher, J. C., V సర, M. R., & D'Souza, D. N. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

  • ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. National Institutes of Health. [Link]

  • PubMed. (2020). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. PubMed. [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]

  • Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 2(9), 1011–1020. [Link]

  • ACS Omega. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. [Link]

  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • RSC Publishing. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. RSC Advances. [Link]

  • Springer. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Medicinal Chemistry Research. [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

  • ResearchGate. (n.d.). Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. ResearchGate. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Universität Tübingen. (n.d.). The path of p38α MAP kinase inhibition. Universität Tübingen. [Link]

  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • National Institutes of Health. (n.d.). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health. [Link]

  • Salvemini, D., Wang, Z. Q., Wyatt, P. S., et al. (1996). Nitric oxide: a key mediator in the early and late phase of carrageenan-induced rat paw inflammation. British journal of pharmacology, 118(4), 829–838. [Link]

  • ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. [Link]

  • ResearchGate. (n.d.). COX-2 inhibition* of compounds 1a --e and 2a --e. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • PubMed Central. (n.d.). Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. PubMed Central. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. PubMed. [Link]

  • PubMed. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. PubMed. [Link]

  • MDPI. (n.d.). Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo. MDPI. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic system is a versatile platform for drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, in particular, has emerged as a promising candidate for targeted enzyme inhibition. Its structural features, including the near-planar geometry of the fused rings and the electron-donating methoxy group, make it well-suited for interaction with the active sites of various enzymes, notably protein kinases, cyclooxygenases, and cholinesterases.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust enzyme inhibition studies with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. The protocols detailed herein are designed to be adaptable to specific laboratory settings and equipment while maintaining scientific rigor and reproducibility.

I. Kinase Inhibition Assays: Targeting the Controllers of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against various kinases, including FLT3, Aurora kinase, and PI3K.[5][6]

A. Rationale for Kinase Inhibition Studies

The near-planar structure of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine suggests its potential to act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases.[3] The following protocols describe a common method for assessing the inhibitory potential of this compound against a representative tyrosine kinase, FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[7]

B. Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions add_inhibitor Add 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (or DMSO control) to wells prep_reagents->add_inhibitor prep_enzyme Prepare FLT3 Enzyme Dilution add_enzyme Add FLT3 Enzyme prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add ATP/Substrate Mix pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate stop_reaction Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Value read_plate->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

C. Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[7][8]

1. Materials and Reagents:

  • Recombinant human FLT3 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (test compound)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup: To the wells of the microplate, add the test compound dilutions. Include wells for a positive control (a known FLT3 inhibitor, e.g., staurosporine) and a negative control (DMSO vehicle).

  • Enzyme Addition: Dilute the FLT3 enzyme to the desired concentration in kinase assay buffer and add it to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

D. Exemplary Data
CompoundTarget KinaseIC₅₀ (nM)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineFLT385
Staurosporine (Control)FLT35

II. Cyclooxygenase-2 (COX-2) Inhibition Assay: Targeting Inflammation

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[9] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[9] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[2][10]

A. Rationale for COX-2 Inhibition Studies

The structural features of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine may allow it to selectively bind to the active site of the COX-2 enzyme. The following protocol outlines a common method to assess the COX-2 inhibitory activity of the compound.

B. Experimental Workflow: COX-2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Heme - Arachidonic Acid - Test Compound Dilutions add_inhibitor Add 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (or DMSO control) to wells prep_reagents->add_inhibitor prep_enzyme Prepare COX-2 Enzyme Dilution add_enzyme Add COX-2 Enzyme and Heme prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with HCl) incubate->stop_reaction measure_product Measure Prostaglandin E2 (PGE2) (e.g., by ELISA) stop_reaction->measure_product analyze_data Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Value measure_product->analyze_data G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCI Solution - Test Compound Dilutions add_components Add to wells: - Phosphate Buffer - Test Compound - DTNB prep_reagents->add_components prep_enzyme Prepare AChE Solution add_enzyme Add AChE Enzyme prep_enzyme->add_enzyme add_components->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add ATCI pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) add_substrate->measure_absorbance analyze_data Data Analysis: - Calculate Reaction Rate - Determine % Inhibition - Calculate IC50 Value measure_absorbance->analyze_data

Sources

Application Notes and Protocols for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Landscapes with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

The exploration of dynamic cellular processes necessitates the development of sophisticated molecular tools. Small-molecule fluorescent probes have emerged as indispensable assets in this pursuit, offering the ability to illuminate specific cellular components and events in real-time within living cells.[1] The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry and materials science due to its versatile biological activities and intriguing photophysical properties.[2][3] This application note details the characteristics and utility of a promising member of this family, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, as a fluorescent probe for cell imaging applications.

This compound features a planar, electron-rich imidazo[1,2-a]pyridine core coupled with a 4-methoxyphenyl substituent. This donor-acceptor-like architecture often imparts favorable fluorescent properties, including environmental sensitivity, which can be harnessed to probe the intricacies of the cellular microenvironment. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine for cellular imaging, complete with detailed protocols and scientific rationale.

Physicochemical and Photophysical Profile

The utility of a fluorescent probe is fundamentally dictated by its physicochemical and photophysical characteristics. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a small, organic molecule with a molecular weight of 224.26 g/mol .[4] Its relatively nonpolar nature suggests good membrane permeability, a critical attribute for live-cell imaging probes.

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₄H₁₂N₂O[4]
Molecular Weight 224.26 g/mol [4]
Appearance Pale yellow solid[5]
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform. Aqueous solubility is limited.
Excitation Maximum (λex) ~350-380 nm (Estimated, sensitive to solvent polarity)[6][7]
Emission Maximum (λem) ~420-480 nm (Blue to cyan, sensitive to solvent polarity)[6][7][8]
Quantum Yield (ΦF) Moderate to high (can be influenced by the cellular environment)[9]
Stokes Shift Large, allowing for effective discrimination between excitation and emission signals.[10]
Photostability Generally good, a common feature of the imidazopyridine scaffold.
Cytotoxicity Low at typical working concentrations for imaging.[10]

Note on Photophysical Properties: The photophysical properties of imidazo[1,2-a]pyridine derivatives are known to be sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[7] This property can be advantageous, as shifts in emission spectra can provide information about the local cellular environment being probed. The provided spectral data are estimates based on related compounds and the known behavior of this fluorophore class. Researchers should experimentally determine the optimal excitation and emission settings for their specific imaging system and experimental conditions.

Principle of Action and Cellular Uptake

The fluorescence of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine arises from the π-conjugated system of the imidazopyridine ring. Upon absorption of a photon, the molecule is promoted to an excited state. The subsequent relaxation to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), resulting in fluorescence.

Based on its physicochemical properties (low molecular weight and lipophilicity), the primary mechanism of cellular uptake for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is likely passive diffusion across the plasma membrane. Once inside the cell, its distribution and fluorescence characteristics will be influenced by interactions with intracellular components and the polarity of different subcellular compartments.

Below is a conceptual workflow for the application of this probe in cell imaging:

G cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_imaging Fluorescence Microscopy prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute to Working Solution (e.g., 1-10 µM in media) prep_stock->prep_working Dilution incubation Incubate Cells with Working Solution prep_working->incubation cell_culture Culture Cells on Coverslips or Imaging Plates cell_culture->incubation Staining wash Wash Cells to Remove Excess Probe incubation->wash Signal Optimization microscopy Image Cells using Appropriate Filter Sets wash->microscopy analysis Analyze Images for Localization and Intensity microscopy->analysis Data Acquisition

Caption: General workflow for cell imaging with 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: A concentrated stock solution in an organic solvent like DMSO ensures stability and allows for accurate dilution to a final, low-micromolar working concentration in aqueous cell culture media.

Materials:

  • 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine needed to prepare a 10 mM stock solution. (Molecular Weight = 224.26 g/mol )

    • For example, to prepare 1 mL of a 10 mM stock, dissolve 2.24 mg of the compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. The stock solution is stable for several months under these conditions.

  • Prepare a Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final working concentration. A typical starting concentration range is 1-10 µM.

    • For example, to prepare 1 mL of a 5 µM working solution from a 10 mM stock, add 0.5 µL of the stock solution to 1 mL of medium.

    • Vortex the working solution gently before adding it to the cells.

Protocol 2: Live-Cell Imaging

Rationale: This protocol is designed for the visualization of the probe in living cells, providing insights into its dynamic localization and behavior.

Materials:

  • Cells cultured on glass-bottom dishes, coverslips, or imaging-grade microplates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Working solution of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (from Protocol 1)

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for near-UV excitation and blue/cyan emission)

Procedure:

  • Cell Seeding:

    • Seed cells onto the imaging vessel of choice at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Loading:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS or serum-free medium.

    • Add the pre-warmed working solution of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Place the imaging vessel on the microscope stage.

    • Excite the sample using a light source appropriate for the excitation maximum of the probe (e.g., ~365 nm).

    • Collect the emitted fluorescence using a filter set that captures the expected emission range (e.g., ~450 nm).

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 3: Fixed-Cell Staining and Co-localization Studies

Rationale: Fixing cells allows for the preservation of cellular structures and enables co-staining with antibodies or other fluorescent markers to determine the subcellular localization of the probe.

Materials:

  • Cells stained with 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (from Protocol 2, steps 1-3)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Primary and fluorescently-labeled secondary antibodies (for co-staining)

  • Mounting medium with an antifade reagent

Procedure:

  • Staining:

    • Follow steps 1-3 of the Live-Cell Imaging protocol to load the cells with the probe.

  • Fixation:

    • After washing, add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular antibody staining):

    • Add permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Staining (for co-localization):

    • Follow standard immunofluorescence protocols for blocking, primary antibody incubation, and secondary antibody incubation.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the sample using a fluorescence or confocal microscope, ensuring to use the appropriate filter sets for 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and any co-stains.

Potential Applications and Mechanistic Insights

The environmental sensitivity of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine's fluorescence opens up several avenues for its application in cell biology. For instance, its fluorescence may be enhanced in nonpolar environments, such as within lipid droplets or cellular membranes. Conversely, its emission characteristics may change upon binding to specific proteins or nucleic acids.

One potential application could be the monitoring of cellular stress responses that involve changes in organelle polarity or lipid metabolism. The diagram below illustrates a hypothetical scenario where the probe's fluorescence is modulated by changes in the endoplasmic reticulum (ER) environment during ER stress.

G cluster_pathway Hypothetical ER Stress Sensing stress Cellular Stress (e.g., Tunicamycin) er_stress ER Stress Response (Unfolded Protein Response) stress->er_stress er_localization Probe localizes to ER membrane er_stress->er_localization Changes in ER membrane properties probe 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine probe->er_localization fluorescence_change Altered Fluorescence (Intensity/Wavelength Shift) er_localization->fluorescence_change Environmental Sensitivity

Caption: Hypothetical mechanism of fluorescence modulation by ER stress.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Insufficient probe concentration or incubation time.- Incorrect filter sets.- Increase the working concentration or incubation time.- Verify that the excitation and emission filters match the spectral properties of the probe.
High Background - Incomplete washing.- Probe precipitation in the medium.- Increase the number and duration of wash steps.- Ensure the working solution is well-dissolved and does not exceed its solubility limit in the aqueous medium.
Phototoxicity/Bleaching - High excitation light intensity.- Prolonged exposure time.- Reduce the excitation intensity and/or exposure time.- Use a more sensitive camera.- Incorporate an antifade reagent in the mounting medium for fixed-cell imaging.
Inconsistent Staining - Uneven cell confluency.- Inconsistent probe loading.- Ensure a uniform monolayer of cells.- Mix the working solution gently but thoroughly before and during application.

Conclusion

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine represents a valuable addition to the molecular imaging toolbox. Its straightforward application, favorable photophysical properties, and environmental sensitivity make it a versatile probe for a range of cell imaging experiments. The protocols and insights provided in this application note serve as a comprehensive starting point for researchers to explore the potential of this and related imidazo[1,2-a]pyridine-based fluorophores in their own biological investigations. Further characterization of its specific subcellular localization and the precise mechanisms of its fluorescence modulation within the complex cellular milieu will undoubtedly unlock even more sophisticated applications.

References

  • Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. (2025). ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). Sensors & Diagnostics. [Link]

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. (n.d.). PubChem. [Link]

  • Fluorescent probes for bioimaging applications. (2010). Angewandte Chemie International Edition. [Link]

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. (n.d.). Journal of Molecular Modeling. [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024). Molecules. [Link]

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. (2018). Chiang Mai Journal of Science. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (2019). Analytica Chimica Acta. [Link]

  • Review of Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. (2025). Publons. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2017). Organic & Biomolecular Chemistry. [Link]

  • Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. (2016). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). Journal of the Brazilian Chemical Society. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). Molecules. [Link]

  • Supplementary Data Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine analogues. (n.d.). [No Source Found]
  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (2021). Chemistry – A European Journal. [Link]

  • Exploring the excited state behavior for 2-(phenyl)imidazo[4,5-c]pyridine in methanol solvent. (2017). Scientific Reports. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2024). Molecular Diversity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2][3] Achieving high, reproducible yields is therefore critical for advancing research and development programs.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Core Synthetic Pathway: The Classical Approach

The most common and reliable method for synthesizing 2-aryl-imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[3][4] This method, a variation of the Tschitschibabin reaction, involves two key steps: an initial SN2 reaction forming a pyridinium salt intermediate, followed by an intramolecular cyclization.[3][5]

General Reaction Scheme

Caption: General synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?

This is the most frequent issue encountered. Low yields can typically be traced back to one of four areas: reagent quality, reaction conditions, side reactions, or workup procedures.

  • Causality—Reagent Purity: The primary cause of low yield is often impure starting materials.

    • 2-Aminopyridine: This reagent can oxidize and darken upon storage. Use freshly purified 2-aminopyridine or a high-purity commercial grade.

    • α-Haloketone (2-Bromo-1-(4-methoxyphenyl)ethan-1-one): This is a lachrymator and can degrade. It is often stabilized with a small amount of acid. Ensure it is used as fresh as possible. Some protocols even generate the α-haloketone in situ from the corresponding acetophenone to avoid handling the unstable intermediate.[4]

    • Solvent: The use of anhydrous solvent is critical. Water can hydrolyze the α-haloketone and interfere with the cyclization step. Ethanol is a common choice, but ensure it is absolute or properly dried.

  • Causality—Reaction Conditions: Sub-optimal conditions will directly impact yield.

    • Temperature: While refluxing in ethanol is standard, excessively high temperatures can promote polymerization and the formation of tar-like byproducts. Conversely, a temperature that is too low will result in an incomplete reaction.

    • Base: The choice and amount of base are crucial. An insufficient amount of base will not effectively neutralize the HBr formed, stalling the reaction. An overly strong base can promote side reactions. Sodium bicarbonate (NaHCO₃) is a mild and effective choice for this reaction.

Q2: My TLC shows multiple spots, and the desired product is minor. How do I minimize byproducts?

The presence of multiple byproducts points towards competing reaction pathways.

  • Identifying the Spots:

    • Unreacted Starting Materials: Compare spots to your starting 2-aminopyridine and α-haloketone.

    • Pyridinium Intermediate: The intermediate salt is often visible on TLC and is highly polar, typically staying near the baseline. If this spot is prominent, it indicates an issue with the final cyclization step.

    • Self-Condensation Products: The α-haloketone can potentially react with itself under basic conditions.

  • Minimizing Byproducts:

    • Order of Addition: Add the α-haloketone slowly to the solution of 2-aminopyridine. This maintains a high concentration of the amine relative to the ketone, favoring the desired initial SN2 reaction over ketone self-condensation.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2-aminopyridine to ensure the complete consumption of the more valuable α-haloketone.

    • Check Your Base: As mentioned, a base that is too strong or added too early can cause issues. Add the base after an initial period of stirring the 2-aminopyridine and α-haloketone to allow for the formation of the intermediate salt.

Q3: What is the detailed reaction mechanism, and how can it guide my troubleshooting?

Understanding the mechanism is key to diagnosing which step is failing. The reaction proceeds via a two-step sequence: SN2 alkylation followed by intramolecular condensation and aromatization.[4][5]

Mechanism cluster_step1 Step 1: SN2 Alkylation cluster_step2 Step 2: Intramolecular Cyclization & Dehydration cluster_final Final Product A 2-Aminopyridine attacks α-haloketone B Formation of N-phenacylpyridinium bromide intermediate A->B Nucleophilic attack by endocyclic pyridine nitrogen C Exocyclic amino group attacks carbonyl carbon B->C Intermediate isolated or proceeds in situ T1 Problem Here? Check purity of reactants. Ensure anhydrous conditions. B->T1 D Formation of bicyclic hemiaminal intermediate C->D Intramolecular condensation E Dehydration and aromatization (often base-assisted) D->E - H₂O T2 Problem Here? Reaction stalls if base is too weak or absent. Check temperature. D->T2 F 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine E->F

Caption: Reaction mechanism and key troubleshooting points.

  • Troubleshooting with the Mechanism:

    • If you isolate or observe a buildup of the polar intermediate (Step 1 product), your cyclization step is failing. This points to issues with the base (too weak, insufficient amount) or temperature (too low).

    • If you see very little product and mostly starting materials, the initial SN2 reaction is inefficient. This suggests poor quality reagents, non-anhydrous conditions, or a temperature that is too low.

Q4: Are there higher-yielding alternative methods I should consider?

Yes, several modern methods have been developed to improve yields, reduce reaction times, and enhance the sustainability of the synthesis.

  • Microwave-Assisted Synthesis: This is one of the most effective ways to improve yields and dramatically reduce reaction times from hours to minutes.[6][7] Microwave irradiation provides rapid, uniform heating that can accelerate the reaction and minimize byproduct formation.[6][8] Yields of up to 99% have been reported in as little as 60 seconds.[4][8]

  • One-Pot Procedures from Acetophenones: Instead of starting with the unstable α-haloketone, these methods start with the corresponding acetophenone (e.g., 4-methoxyacetophenone). An in situ bromination is followed by condensation with 2-aminopyridine.[9] A notable solvent-free method uses [Bmim]Br₃ as both the bromine source and the reaction medium, achieving yields of 72-89%.[9]

  • Catalyst-Free and Solvent-Free Conditions: To improve the green profile of the synthesis, methods have been developed that require neither a catalyst nor a solvent. Heating a mixture of the 2-aminopyridine and the α-haloketone at a moderate temperature (e.g., 60 °C) can provide the product cleanly.[6]

  • Multicomponent Reactions (MCRs): For building molecular diversity, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot strategy. This involves reacting a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyridine core.[2][10]

Method Comparison Starting Materials Key Advantages Typical Yields Reference
Classical Condensation 2-Aminopyridine, α-HaloketoneWell-established, reliable60-85%[3][4]
Microwave-Assisted 2-Aminopyridine, α-HaloketoneExtremely fast (minutes), high yields85-99%[6][7][8]
One-Pot from Acetophenone 2-Aminopyridine, Acetophenone, Bromine SourceAvoids handling lachrymatory α-haloketones, solvent-free options72-89%[9]
Groebke–Blackburn–Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideHigh atom economy, rapid diversity generation80-95%[2][10]
Detailed Experimental Protocols
Protocol 1: Standard Reflux Method

This protocol is a robust, well-established procedure for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Workflow A 1. Combine 2-Aminopyridine, NaHCO₃, and absolute ethanol in a round-bottom flask. B 2. Stir mixture at room temperature for 10 minutes. A->B C 3. Slowly add a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol dropwise. B->C D 4. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-5 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool to room temperature. Pour into ice water to precipitate the product. E->F G 7. Filter the solid, wash with cold water, and dry under vacuum. F->G H 8. Recrystallize from ethanol to obtain pure product. G->H

Caption: Standard experimental workflow for synthesis.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol), sodium bicarbonate (1.34 g, 15.9 mmol), and 30 mL of absolute ethanol.

  • Stir the suspension at room temperature for 10 minutes.

  • In a separate beaker, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (2.43 g, 10.6 mmol) in 15 mL of absolute ethanol.

  • Add the ethanone solution dropwise to the stirred suspension of 2-aminopyridine over 15 minutes.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).

  • Maintain the reflux for 3-5 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the crude product under vacuum.

  • For final purification, recrystallize the solid from hot ethanol to yield pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine as a crystalline solid.

References
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Georgieva, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • ResearchGate. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). Retrieved from [Link]

  • Taylor & Francis Online. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] However, the physicochemical properties of specific analogs like 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can present significant hurdles in aqueous assay environments. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges and ensure the reliability and reproducibility of your results.

Compound Physicochemical Profile

Understanding the inherent properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is the first step in troubleshooting its solubility. The molecule's structure lends itself to low aqueous solubility, a common issue for many small molecule inhibitors.[4][5]

PropertyValueSignificance & ImplicationSource
Molecular Formula C₁₄H₁₂N₂O-[6]
Molecular Weight 224.26 g/mol Essential for calculating molar concentrations.[6]
XLogP3-AA 3.4This value indicates high lipophilicity ("oil-loving"), which is the primary driver of its poor solubility in water-based buffers.[6]
Aqueous Solubility >33.6 µg/mL (at pH 7.4)Experimental data confirms low solubility in neutral aqueous conditions, translating to approximately 150 µM. Assays requiring higher concentrations will face precipitation issues.[6]
pKa (Predicted) ~6.2 (imidazole Nitrogen)The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can be protonated. This is a key handle for solubility manipulation; lowering the pH below the pKa will increase solubility.[7]
Hydrogen Bond Donors 0The lack of hydrogen bond donors further limits its interaction with water molecules.[6]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept hydrogen bonds, but this is insufficient to overcome the molecule's overall hydrophobicity.[6]

Frequently Asked Questions (FAQs)

Q1: I dissolved my 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in DMSO, but it crashed out when I added it to my aqueous assay buffer. Why?

This is the most common issue and relates to the difference between equilibrium and kinetic solubility.[8] Your compound readily dissolves in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound is suddenly exposed to water, in which it is poorly soluble. If the final concentration in the assay exceeds its kinetic solubility limit in that specific buffer/DMSO mixture, it will precipitate.[9][10]

Q2: What is the best solvent for preparing my initial stock solution?

For most in vitro biological assays, 100% DMSO is the recommended starting solvent.[4] It is widely used for its ability to dissolve a broad range of small molecules and is compatible with most assay formats at low final concentrations. Ensure you are using high-purity, anhydrous DMSO to prevent compound degradation over time.

Q3: What is the maximum concentration of DMSO I can have in my final assay?

This is critically dependent on your specific biological system (e.g., enzyme, cell line). As a general rule, the final concentration of DMSO should be kept as low as possible, typically below 0.5% , and almost always under 1%. Higher concentrations of DMSO can act as a solvent and denature proteins, disrupt cell membranes, or directly inhibit your target, leading to experimental artifacts. It is mandatory to run a "vehicle control" containing the same final concentration of DMSO as your experimental wells to account for any solvent effects.

Q4: Can I warm the solution to help dissolve the compound?

Warming can temporarily increase the solubility of a compound, but this approach should be used with extreme caution. It can accelerate compound degradation, and the compound may precipitate out again as the solution cools to the assay temperature. If you must warm the solution, use a gentle water bath (e.g., 37°C) for a short period and immediately use the solution. This is not a recommended primary strategy.

Systematic Troubleshooting Guide for Assay Preparation

If you are facing precipitation or inconsistent results, follow this systematic workflow. The goal is to maintain the compound in a dissolved state throughout the experiment.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution & Observation cluster_2 Step 3: Resolution Pathways stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO verify Vortex & Visually Confirm No Particulates Remain stock->verify dilute Dilute to Final Concentration in Aqueous Assay Buffer verify->dilute observe Precipitation Observed? dilute->observe proceed Proceed with Assay (Include Vehicle Control) observe->proceed No troubleshoot Initiate Solubility Enhancement Protocol observe->troubleshoot Yes ph_mod Strategy A (Recommended): pH Modification (See Protocol 2) troubleshoot->ph_mod lower_conc Strategy B: Lower Final Assay Concentration troubleshoot->lower_conc excipient Strategy C (Advanced): Use Excipients (e.g., BSA) (Requires Validation) troubleshoot->excipient

Caption: Decision workflow for troubleshooting solubility.

In-Depth Solubility Enhancement Strategies

If you encounter precipitation at Step 2, consider the following scientifically-grounded strategies.

Strategy A: pH Modification (Highly Recommended for this Compound)

  • The Principle: The imidazo[1,2-a]pyridine ring system contains a basic nitrogen atom.[7] By lowering the pH of the buffer to be at least 1-2 units below the compound's pKa (~6.2), this nitrogen becomes protonated. The resulting positive charge dramatically increases the molecule's polarity and its affinity for water, thereby enhancing solubility. Many researchers successfully use the hydrochloride salt form of similar compounds to leverage this principle.[5][7]

  • When to Use: This is the best first strategy to try when working with the free base form of the compound in neutral or basic buffers.

  • Execution: See Protocol 2 for a detailed, step-by-step guide.

Strategy B: Lower the Final Assay Concentration

  • The Principle: The simplest solution is often to work below the compound's solubility limit. If your assay is sensitive enough, reducing the final concentration may resolve the precipitation issue without any formulation changes.

  • When to Use: If you observe precipitation at high concentrations (e.g., >50 µM) but not at lower ones, and your experiment can yield meaningful data in the lower range.

  • Execution: Perform a serial dilution to determine the highest concentration that remains soluble in your assay buffer (the "solubility ceiling"). Design your experiments to stay below this concentration.

Strategy C: Incorporate Solubility-Enhancing Excipients

  • The Principle: Certain macromolecules or surfactants can create micro-environments that help keep hydrophobic compounds dissolved in aqueous solution.[11]

    • Bovine Serum Albumin (BSA): At low concentrations (e.g., 0.01% - 0.1%), BSA can bind non-specifically to hydrophobic compounds, effectively chaperoning them in solution. This is common in cell-free assays but be aware that it reduces the free concentration of your compound.

    • Non-ionic Surfactants: Surfactants like Tween® 20/80 or Pluronic® F-68 can be used at very low concentrations (typically <0.01%) to form micelles that encapsulate the compound.

  • When to Use: This is an advanced strategy for particularly "difficult" compounds when other methods have failed.

  • Critical Caveat: Excipients must be validated to ensure they do not interfere with your assay's components or its readout. They can inhibit enzymes or affect cell viability. Always run an "excipient-only" vehicle control.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration primary stock.

  • Weigh the Compound: Accurately weigh out a precise amount of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine powder (e.g., 2.24 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight (224.26 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))

    • Example: For 2.24 mg (0.00224 g): Volume = 0.00224 / (0.010 * 224.26) = 0.001 L = 1.0 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If needed, sonicate for 5-10 minutes in a bath sonicator to ensure complete dissolution.

  • Visual Inspection: Hold the vial against a light source and look carefully for any undissolved particulates or cloudiness. The solution must be perfectly clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Aqueous Working Solution Preparation via pH Modification

This protocol is designed to enhance solubility by protonating the compound.

  • Prepare an Acidic Buffer: Prepare your primary assay buffer, but adjust the pH to a more acidic value, for example, pH 5.0-5.5. A common choice is a citrate or acetate buffer in this range.

    • Note: You must first confirm that your biological system (enzyme or cells) remains stable and active at this lower pH.

  • Prepare an Intermediate Dilution: Take a small volume of your 10 mM DMSO stock (from Protocol 1) and dilute it 1:10 or 1:20 in 100% DMSO to create an intermediate stock (e.g., 1 mM or 500 µM). This prevents adding a large volume of concentrated DMSO directly to the buffer.

  • Final Dilution: Add a small volume of the intermediate DMSO stock to your pre-warmed (to assay temperature) acidic buffer while vortexing gently. For example, add 10 µL of a 1 mM stock to 990 µL of pH 5.0 buffer to get a 10 µM working solution with 1% DMSO.

  • pH Readjustment (Optional): If your assay absolutely must be performed at a neutral pH, you can perform the dilution in the acidic buffer first to achieve dissolution, and then slowly titrate the pH back up to 7.4 using a dilute base (e.g., 0.1 M NaOH). This creates a supersaturated solution that may be kinetically stable for the duration of your assay, but you must check for precipitation over time.

  • Visual Inspection: Again, visually confirm the final working solution is clear before adding it to your assay plate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 694963, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Available at: [Link]

  • Pharmaffiliates (n.d.). 2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine. Available at: [Link]

  • Ecolab (n.d.). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 Mip CA. Available at: [Link]

  • ResearchGate (2023). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Bevan, S., & Gynther, M. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Available at: [Link]

  • Ishihara, T., et al. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Parve, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • ResearchGate (2014). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • MDPI (n.d.). Novel Bioinspired Quercetin-Based Polymers for the Sustained Release of Donepezil in Alzheimer's Disease Therapy. Available at: [Link]

  • ResearchGate (2018). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

  • Shapiro, A. B. (2015). How can I increase the solubility to perform an enzyme assay?. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Pathan, M. A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • MDPI (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • ChemRxiv (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Available at: [Link]

  • MDPI (n.d.). Peptide Identity of Electrochemically Deposited Polyarginine: A Critical Assessment. Available at: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available at: [Link]

  • Dehring, K. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers. Available at: [Link]

  • ResearchGate (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Available at: [Link]

  • World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 155514980, 6-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine. Available at: [Link]

  • De Clercq, E., et al. (1999). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. Available at: [Link]

  • ResearchGate (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Available at: [Link]

  • Bathini, N., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to the Stability of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its synthesis often involves robust conditions, including high temperatures, suggesting a generally stable core structure.[4][5] However, like most organic molecules, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is crucial for obtaining reliable and reproducible experimental results.

This guide will provide a framework for assessing and managing the stability of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in your experiments.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter related to the stability of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in solution.

Problem 1: Inconsistent results or loss of compound activity over time.

Possible Cause: Degradation of the compound in your stock or working solutions.

Troubleshooting Steps:

  • Solution Preparation and Storage:

    • Solvent Selection: While solubility data is limited, a good starting point is common organic solvents like DMSO for stock solutions, followed by dilution in aqueous buffers for working solutions. PubChem indicates a solubility of >33.6 µg/mL at pH 7.4.[6]

    • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. For working solutions in aqueous buffers, it is recommended to prepare them fresh daily.

  • Assess pH Sensitivity (Hydrolytic Stability):

    • The imidazo[1,2-a]pyridine ring system contains nitrogen atoms that can be protonated or involved in hydrolysis under acidic or basic conditions.

    • Recommendation: If your experiments are performed at pH values outside the neutral range, consider performing a preliminary pH stability study. Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9) and analyze the compound's concentration over time using a suitable analytical method like HPLC.

  • Evaluate Temperature Sensitivity (Thermolytic Degradation):

    • While the core scaffold is thermally stable during synthesis, prolonged exposure to elevated temperatures in solution can accelerate degradation.

    • Recommendation: Avoid prolonged heating of solutions containing the compound. If heating is necessary for your experimental protocol, include a control sample to assess for thermal degradation.

Problem 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Oxidative or photodegradation of the compound.

Troubleshooting Steps:

  • Investigate Oxidative Stability:

    • The imidazo[1,2-a]pyridine ring can be susceptible to oxidation.

    • Causality: The electron-rich nature of the heterocyclic system can make it a target for oxidizing agents, potentially leading to the formation of N-oxides or other oxidized species. Studies on related imidazo[4,5-b]porphyrins have shown their use in catalyzing oxidation reactions, indicating the potential for the imidazole moiety to interact with oxidative species.[7]

    • Recommendation:

      • Degas your solvents, particularly aqueous buffers, to remove dissolved oxygen.

      • Consider the addition of antioxidants (with appropriate controls) if your experimental system is prone to generating reactive oxygen species (ROS). Some imidazo[1,2-a]pyridine derivatives have been studied for their ability to regulate ROS.[8]

      • Avoid using solvents that may contain peroxide impurities (e.g., aged ethers).

  • Assess Photostability:

    • Many heterocyclic compounds are known to be light-sensitive.

    • Causality: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions and degradation.[9][10]

    • Recommendation:

      • Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

      • Minimize the exposure of your samples to ambient light during experimental manipulations.

      • If you suspect photodegradation, expose a solution to a controlled light source (e.g., a UV lamp) and compare its analytical profile to a light-protected control.

Experimental Workflow for a Preliminary Stability Assessment

To proactively assess the stability of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine under your specific experimental conditions, a forced degradation study is recommended.[11][12]

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine?

A1: For creating a concentrated stock solution, dimethyl sulfoxide (DMSO) is a common choice for heterocyclic compounds. For aqueous-based assays, further dilution into the appropriate buffer is recommended. Always perform a solubility test at your desired concentration to ensure complete dissolution. The solubility in aqueous solution at pH 7.4 has been reported as >33.6 µg/mL.[6]

Q2: How should I store my solutions of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine?

A2:

Solution Type Recommended Storage Conditions Rationale
Solid Compound Store at room temperature or refrigerated (2-8°C), protected from light and moisture. To prevent slow degradation over time.
Stock Solution (in organic solvent, e.g., DMSO) Store at -20°C or -80°C in small aliquots. To minimize freeze-thaw cycles and prevent degradation.

| Working Solution (in aqueous buffer) | Prepare fresh before each experiment. | Aqueous solutions are generally more prone to hydrolysis and microbial growth. |

Q3: Can I expect interference from the methoxyphenyl group in terms of stability?

A3: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic system. While generally stable, under strong oxidative conditions, the methoxy group could potentially be a site for oxidative demethylation. However, the primary stability concerns are likely to be associated with the imidazo[1,2-a]pyridine core.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The aromatic nature of the compound should provide good UV absorbance. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying the mass of any potential degradation products.

Summary of Key Stability Considerations

Stability_Factors cluster_factors Influencing Factors Compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Solution Degradation Degradation Compound->Degradation pH pH (Hydrolysis) pH->Degradation Light Light (Photolysis) Light->Degradation Temp Temperature (Thermolysis) Temp->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Key factors influencing compound stability.

References

  • iScience. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available at: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Available at: [Link]

  • MDPI. (2023). Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. Available at: [Link]

  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • ResearchGate. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]

  • RSC Publishing. (2023). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Available at: [Link]

  • ResearchGate. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available at: [Link]

  • NIH. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Available at: [Link]

  • ResearchGate. (2015). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • ResearchGate. (2019). 2‐Methoxy Pyridine. Available at: [Link]

  • MDPI. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • RSC Publishing. (2022). Benzo[2][7]imidazo[1,2-a]pyridines and benzo[2][7]imidazo[1,2-a]pyrimidines: recent advancements in synthesis of two diversely important heterocyclic motifs and their derivatives. Available at: [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • NIH. (2020). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Available at: [Link]

  • NIH. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Available at: [Link]

  • PubMed. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. Available at: [Link]

  • Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Available at: [Link]

  • School of Pharmacy, Shaheed Beheshti University of Medical Sciences and Health Services. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Available at: [Link]

  • PubMed. (2015). Pyridines and Imidazopyridines With Medicinal Significance. Available at: [Link]

  • NIH. (2022). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Available at: [Link]

  • PubMed. (2023). Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification. Available at: [Link]

Sources

Technical Support Center: Optimizing Fluorescence Signal of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the fluorescence signal of this versatile fluorophore. As Senior Application Scientists, we have compiled this resource to ensure you can harness the full potential of this compound in your experiments, explaining not just the "how" but also the "why" behind our recommendations.

Understanding the Photophysical Properties of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine belongs to a class of nitrogen-containing heterocyclic compounds known for their significant fluorescent properties. The methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, which generally enhances the fluorescence quantum yield of the imidazo[1,2-a]pyridine core. The fluorescence of these compounds can be sensitive to their environment, a characteristic that can be both a powerful tool and a potential source of experimental variability.

Key Photophysical Characteristics

The fluorescence of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is characterized by a notable Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This property is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio. The photophysical properties are influenced by several factors, including solvent polarity, pH, and the presence of quenching agents.

PropertyRepresentative Value RangeInfluencing Factors
Excitation Maximum (λex) 330 - 370 nmSolvent Polarity, Molecular Substitution
Emission Maximum (λem) 400 - 500 nmSolvent Polarity, pH
Quantum Yield (ΦF) 0.2 - 0.7Solvent, Temperature, Presence of Quenchers[1]
Fluorescence Lifetime (τ) 1 - 5 nsSolvent, Temperature, Quenchers

Note: These values are representative for 2-aryl imidazo[1,2-a]pyridine derivatives and may vary depending on the specific experimental conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Q1: What is the optimal excitation wavelength for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine?

The optimal excitation wavelength for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine typically falls in the range of 330-370 nm. However, the exact maximum can shift depending on the solvent used. It is always recommended to perform an excitation scan to determine the precise excitation maximum in your specific experimental buffer or solvent.

Q2: My fluorescence signal is weak. What are the possible causes?

Several factors can lead to a weak fluorescence signal:

  • Suboptimal Excitation/Emission Wavelengths: Ensure you are using the correct wavelengths for your specific conditions.

  • Low Concentration: The concentration of the fluorophore may be too low.

  • Quenching: The presence of quenchers in your sample can significantly reduce fluorescence intensity. Common quenchers include halide ions, heavy atoms, and certain organic molecules.

  • Incorrect pH: The fluorescence of imidazo[1,2-a]pyridine derivatives can be pH-sensitive. The protonation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring can affect the electronic properties and thus the fluorescence.

  • Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible destruction of the fluorophore.

Q3: I am observing a shift in the emission spectrum. Why is this happening?

A shift in the emission spectrum, known as a solvatochromic shift, is often observed with imidazo[1,2-a]pyridine derivatives and is dependent on the polarity of the solvent.[2][3] Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules. Ensure that your solvent composition is consistent across experiments to avoid variability in your results.

Q4: How can I prevent photobleaching of my sample?

To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images or measurements as quickly as possible.

  • Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent.

  • Work in a Low-Oxygen Environment: The presence of oxygen can accelerate photobleaching. If possible, deoxygenate your samples.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues you may encounter during your fluorescence experiments with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Problem 1: Low or No Fluorescence Signal

A weak or absent signal is a frequent issue. The following workflow can help you diagnose and resolve the problem.

Caption: Troubleshooting workflow for low or no fluorescence signal.

Detailed Steps:

  • Verify Instrument Settings:

    • Excitation and Emission Wavelengths: Confirm that you are using the optimal wavelengths. If you are unsure, perform excitation and emission scans.

    • Slit Widths: Narrow slit widths provide better spectral resolution but reduce signal intensity. For low signals, try increasing the excitation and emission slit widths. Be mindful that wider slits can increase background and reduce spectral resolution.

    • Detector Gain: Increasing the detector gain can amplify the signal, but it will also amplify noise. Use the lowest gain necessary to achieve a good signal-to-noise ratio.

  • Evaluate Sample Preparation:

    • Concentration: If the concentration of the fluorophore is too low, the signal will be weak. Try preparing a more concentrated sample. However, be aware of the inner filter effect at very high concentrations.[3]

    • Solvent: Ensure the fluorophore is fully dissolved in the solvent. Aggregation can lead to fluorescence quenching.[4]

    • pH: The fluorescence of imidazo[1,2-a]pyridines can be pH-dependent. Verify the pH of your solution and adjust if necessary. It is advisable to use a buffered solution to maintain a constant pH.

  • Investigate Potential Quenching:

    • Identify Potential Quenchers: Review all components of your sample for known fluorescence quenchers (e.g., iodide, bromide, certain metal ions).

    • Control Experiments: Prepare a sample of the fluorophore in a clean, quencher-free solvent to see if the signal improves.

Problem 2: Signal Instability or Photobleaching

A decreasing fluorescence signal over time is a clear indication of photobleaching.

Caption: Workflow to diagnose and address fluorescence signal instability.

Detailed Steps:

  • Confirm Photobleaching:

    • Acquire a time-course measurement of the fluorescence signal with continuous illumination. A steady decrease in intensity is characteristic of photobleaching.

  • Mitigation Strategies:

    • Reduce Excitation Power: Use neutral density filters or adjust the instrument settings to lower the intensity of the excitation light.

    • Limit Exposure: Use a shutter to block the excitation light when not actively acquiring data.

    • Use Antifade Agents: For microscopy, incorporate an antifade reagent into the mounting medium.

    • Sample Preparation: Ensure the sample is free of oxygen, which can accelerate photobleaching. This can be achieved by purging the solvent with nitrogen or argon.

Problem 3: Inner Filter Effect

At high concentrations, the measured fluorescence intensity may not be linearly proportional to the concentration. This is due to the inner filter effect, where the sample itself absorbs a significant fraction of the excitation and/or emission light.

Recognizing the Inner Filter Effect:

  • A non-linear relationship between fluorescence intensity and concentration at higher concentrations.

  • A distortion of the excitation spectrum, with a dip at the absorption maximum.

  • A red-shift in the emission spectrum at high concentrations due to re-absorption of the emitted light.

Correcting for the Inner Filter Effect:

  • Dilution: The simplest solution is to dilute the sample until the absorbance at the excitation wavelength is below 0.1.[3]

  • Correction Formulas: If dilution is not possible, mathematical corrections can be applied. A common correction for the primary inner filter effect is:

    • F_corrected = F_observed * 10^((A_ex * d_ex)/2)

    • Where F_corrected is the corrected fluorescence intensity, F_observed is the measured intensity, A_ex is the absorbance at the excitation wavelength, and d_ex is the path length of the excitation light through the sample.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a solution of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in the desired solvent at a concentration that gives an absorbance of approximately 0.1 at the expected absorption maximum.

  • Emission Scan:

    • Set the excitation wavelength to an estimated value (e.g., 350 nm).

    • Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

  • Excitation Scan:

    • Set the emission wavelength to the determined λem.

    • Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculate Quantum Yield: The quantum yield (Φ_sample) is calculated using the following equation:

    • Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    • Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • sample and std refer to the sample and the standard, respectively.

References

  • Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. (2013). Angewandte Chemie International Edition, 52(49), 12935-12939. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). Chemistry Central Journal, 6(1), 83. [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. (2013). Request PDF. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. (2019). Beilstein Journal of Organic Chemistry, 15, 1712-1721. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. (2019). PubMed. [Link]

  • Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds. (2002). Bulletin of the Chemical Society of Japan. [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. (n.d.). Labbot. [Link]

  • How to deal with inner filter effect in fluorescence experiments. (n.d.). Texas Christian University. [Link]

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Technical Support Center: Navigating the Selectivity of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine compounds. This versatile scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, its broad biological activity can also lead to off-target effects, a critical hurdle in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate these effects in your research.

Section 1: Troubleshooting Guide - Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with imidazo[1,2-a]pyridine compounds, offering explanations and actionable solutions.

Issue 1: My imidazo[1,2-a]pyridine compound shows unexpected toxicity or a phenotype inconsistent with its intended target.
  • Question: I've designed an imidazo[1,2-a]pyridine-based kinase inhibitor, but I'm observing significant cytotoxicity in cell lines that don't express the target kinase at high levels. What could be the cause?

  • Answer: This is a classic indicator of off-target activity. The imidazo[1,2-a]pyridine scaffold is known to interact with a wide range of biological targets beyond kinases.[1][2][3] Here’s a systematic approach to deconstruct the problem:

    • Plausible Cause 1: Kinase Promiscuity. Your compound may be inhibiting other kinases crucial for cell survival. The human kinome is vast, and achieving perfect selectivity is a significant challenge.

    • Plausible Cause 2: Non-Kinase Off-Target Effects. Imidazo[1,2-a]pyridines have been reported to interact with various other protein families. Notable examples include:

      • GABA-A Receptors: Certain imidazo[1,2-a]pyridines, like zolpidem and alpidem, are well-known modulators of GABA-A receptors, which can lead to neurological effects.[1][4][5]

      • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can disrupt metabolism and lead to toxicity.[6][7]

      • hERG Channel: Blockade of the hERG potassium channel is a major concern for cardiotoxicity.[8]

    • Plausible Cause 3: Reactive Metabolite Formation. The metabolic products of your compound could be toxic.

  • Troubleshooting Workflow:

    • Comprehensive Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the KINOMEscan™ from DiscoveRx). This will provide a quantitative measure of its selectivity.

    • Broad Off-Target Panel Screening: Submit your compound to a broader off-target liability panel that includes targets like GPCRs, ion channels (especially hERG), and CYPs.

    • Cellular Thermal Shift Assay (CETSA): This technique can identify direct protein targets of your compound in a cellular context, providing unbiased evidence of engagement.

    • Metabolite Identification Studies: Use techniques like LC-MS/MS to identify the major metabolites of your compound in liver microsomes or hepatocytes. You can then synthesize these metabolites and test their activity and toxicity.

    Experimental Protocol: Kinase Profiling using a Commercial Service (Illustrative)

    • Compound Preparation: Prepare a stock solution of your imidazo[1,2-a]pyridine compound in 100% DMSO at a concentration of 10 mM.

    • Submission: Provide the service vendor with the required amount of your compound and specify the desired screening panel (e.g., KINOMEscan™). Typically, an initial screen is performed at a single high concentration (e.g., 10 µM).

    • Data Analysis: The vendor will provide data as percent inhibition or Kd values for each kinase in the panel. Analyze this data to identify any off-target kinases that are potently inhibited by your compound.

    • Follow-up: For any significant off-target hits, perform dose-response experiments to determine the IC50 or Kd values accurately.

Issue 2: My compound has excellent in vitro potency but poor in vivo efficacy and/or unexpected toxicity in animal models.
  • Question: My imidazo[1,2-a]pyridine compound is a potent and selective inhibitor of my target in biochemical and cellular assays. However, when I move to in vivo studies, I see little to no efficacy and observe adverse effects at higher doses. What's going on?

  • Answer: This disconnect between in vitro and in vivo results often points to issues with pharmacokinetics (PK), metabolism, or in vivo off-target effects that were not apparent in cell culture.

    • Plausible Cause 1: Poor Pharmacokinetics. The compound may have low oral bioavailability, rapid clearance, or poor tissue distribution to the site of action.

    • Plausible Cause 2: Rapid Metabolism. The compound could be quickly metabolized in the liver, leading to sub-therapeutic concentrations. Imidazo[1,2-a]pyridines can be susceptible to metabolism by cytochrome P450 enzymes.[9]

    • Plausible Cause 3: In Vivo-Specific Off-Target Effects. Some off-target effects, such as those on the cardiovascular or central nervous systems, may only become apparent in a whole organism.

  • Troubleshooting Workflow:

    • Pharmacokinetic Studies: Conduct a basic PK study in rodents (e.g., mice or rats). Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) and collect blood samples at various time points. Analyze the plasma concentrations of the parent compound to determine key parameters like Cmax, Tmax, AUC, and half-life.

    • In Vitro ADME Assays:

      • Metabolic Stability: Incubate your compound with liver microsomes (from different species, including human) to assess its metabolic stability.

      • CYP Inhibition: Evaluate the potential of your compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9).

      • Plasma Protein Binding: Determine the extent to which your compound binds to plasma proteins, as only the unbound fraction is typically active.

    • In Vivo Target Engagement Studies: Use techniques like Western blotting or immunohistochemistry on tissue samples from treated animals to confirm that your compound is reaching its target and modulating its activity (e.g., by measuring the phosphorylation status of a downstream substrate).

    Data Presentation: Example of a Tiered Approach to Selectivity Profiling

TierAssay TypePurposeExample Parameters
1 Primary Target Assay Determine on-target potencyIC50/Kd at the intended target
2 Kinome-wide Scan Assess kinase selectivityPercent inhibition at 1 µM across a broad kinase panel
3 Broad Off-Target Panel Identify liabilities against other protein familiesIC50/Ki at key off-targets (e.g., hERG, CYP3A4)
4 Cell-Based Assays Confirm on-target and off-target effects in a cellular contextCellular IC50 in target-expressing vs. knockout/knockdown cell lines
5 In Vivo Studies Evaluate efficacy, PK, and tolerabilityMaximum tolerated dose (MTD), pharmacokinetic profile

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about working with imidazo[1,2-a]pyridine compounds.

  • Q1: How can I rationally design imidazo[1,2-a]pyridine compounds with improved selectivity from the outset?

    • A1: Structure-based drug design is a powerful approach. If a crystal structure of your target protein is available, you can use molecular docking to predict the binding mode of your compounds.[2][10] This can help you identify modifications that enhance interactions with the target while avoiding interactions with off-targets. Structure-activity relationship (SAR) studies are also crucial; systematically modifying different parts of the imidazo[1,2-a]pyridine scaffold can reveal which positions are key for potency and which can be altered to improve selectivity.[11][12] For instance, exploring different substituents on the pyridine or imidazole ring can significantly impact the selectivity profile.[8][13]

  • Q2: Are there any computational tools that can predict the off-target profile of my imidazo[1,2-a]pyridine compounds?

    • A2: Yes, several in silico tools can predict potential off-target interactions. These include:

      • Molecular Docking: Docking your compound into the crystal structures of known off-targets (e.g., hERG, various kinases) can provide an initial assessment of binding potential.[10][14]

      • Pharmacophore Modeling: You can build pharmacophore models based on known ligands for off-targets and screen your compounds against these models.

      • Machine Learning Models: Several online platforms and software packages use machine learning algorithms trained on large datasets to predict the probability of a compound interacting with various targets.

  • Q3: My imidazo[1,2-a]pyridine compound is showing activity against both my primary target and a related kinase. How can I improve isoform selectivity?

    • A3: Achieving isoform selectivity is a common challenge, especially within kinase families. Here are some strategies:

      • Exploit Subtle Structural Differences: Even closely related kinases have minor differences in their ATP-binding pockets. High-resolution crystal structures can reveal these differences, which can be exploited to design compounds that selectively bind to your target isoform.

      • Target Allosteric Sites: Instead of targeting the highly conserved ATP-binding site, consider designing compounds that bind to less conserved allosteric sites on the kinase.

      • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify your lead compound and test the analogs against both isoforms to identify modifications that improve the selectivity ratio.[11]

  • Q4: What are the most common off-target liabilities associated with the imidazo[1,2-a]pyridine scaffold?

    • A4: While the specific off-target profile depends on the substitution pattern, some common liabilities include:

      • Kinase Promiscuity: As many imidazo[1,2-a]pyridines are designed as kinase inhibitors, cross-reactivity with other kinases is a primary concern.[15][16][17]

      • GABA-A Receptor Modulation: This is a well-documented activity for certain members of this class.[4][5]

      • hERG Channel Inhibition: Cardiotoxicity due to hERG blockade is a significant safety concern.[8]

      • CYP450 Inhibition: Inhibition of drug-metabolizing enzymes can lead to drug-drug interactions.[6][9]

Section 3: Visualizing Workflows and Pathways

Diagram 1: General Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Iteration A Unexpected Phenotype or Toxicity B Off-Target Activity? A->B C Metabolic Liability? A->C D Broad Kinase/Off-Target Screening B->D F CETSA B->F E In Vitro ADME Assays C->E G Identify Off-Targets D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Rational Redesign of Compound H->I I->D Re-screen

Caption: A systematic workflow for identifying and mitigating off-target effects.

Diagram 2: Key Off-Target Classes for Imidazo[1,2-a]pyridines

G cluster_0 Potential Off-Targets A Imidazo[1,2-a]pyridine Core Scaffold B Kinases A->B  Promiscuity C GABA-A Receptors A->C  Neurological Effects D Ion Channels (hERG) A->D  Cardiotoxicity E CYP450 Enzymes A->E  Metabolism/DDI F Other GPCRs A->F  Various Effects

Caption: Common off-target protein classes for imidazo[1,2-a]pyridine compounds.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. PubMed. Available at: [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC. Available at: [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed. Available at: [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • (PDF) Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science. Available at: [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. Available at: [Link]

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Technical Support Center: Troubleshooting Cell Viability Assays with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in their cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshooting strategies and address common questions that arise during experimentation. As drug development professionals, we understand the critical need for accurate and reproducible data. This resource is structured to empower you with the scientific rationale behind experimental choices, ensuring the integrity of your results.

Introduction to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Cell-Based Assays

This guide will focus on three widely used cell viability assays and the potential for interference from 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: A second-generation tetrazolium salt assay that produces a soluble formazan product.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that you may encounter when using 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in your cell viability experiments.

Section 1: General Issues

Q1: My results with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine are not reproducible between experiments. What are the likely causes?

Lack of reproducibility is a common challenge in cell-based assays and can stem from several factors.

  • Compound Solubility and Preparation: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is reported to be a white to pale yellow solid.[3] Inconsistent dissolution can lead to variability in the effective concentration.

    • Troubleshooting Steps:

      • Optimize Dissolution: Always prepare a fresh stock solution of the compound in a suitable solvent like DMSO at a high concentration.[4] Use gentle vortexing or sonication to ensure complete dissolution.

      • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to prevent degradation.[4]

      • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[5]

  • Cell Health and Seeding Density: The physiological state of your cells is paramount.

    • Troubleshooting Steps:

      • Consistent Passaging: Use cells from a similar passage number for all experiments to minimize phenotypic drift.

      • Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase when you seed them for the assay.

      • Optimal Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.

Section 2: Tetrazolium-Based Assays (MTT & XTT)

Q2: I'm observing a high background signal in my MTT/XTT assay in the wells containing 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, even in the absence of cells. Why is this happening?

A high background signal in a cell-free context suggests that the compound is directly interacting with the assay reagents.

  • Potential Cause 1: Direct Reduction of Tetrazolium Salts. Small molecules with reducing properties can directly convert MTT or XTT to their colored formazan products, independent of cellular metabolic activity.[6][7] Imidazo[1,2-a]pyridines can undergo reduction reactions.[1]

    • Troubleshooting Workflow:

      • Perform a Cell-Free Assay: Prepare a plate with your culture medium and serial dilutions of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Do not add cells.

      • Add MTT/XTT Reagent: Add the tetrazolium reagent as you would in your cellular assay.

      • Incubate and Read: Incubate for the same duration and read the absorbance. An increase in absorbance with increasing compound concentration indicates direct reduction.

Diagram: Troubleshooting Direct Tetrazolium Reduction

Start High Background in Cell-Free Wells Setup Prepare Plate: - Culture Medium - Serial dilutions of Compound (No Cells) Start->Setup AddReagent Add MTT or XTT Reagent Setup->AddReagent Incubate Incubate (same as cellular assay) AddReagent->Incubate Read Read Absorbance Incubate->Read Analyze Analyze Results Read->Analyze Conclusion1 Absorbance increases with [Compound] -> Direct Reduction Analyze->Conclusion1 Yes Conclusion2 No change in Absorbance -> No Direct Reduction Analyze->Conclusion2 No

Caption: Workflow to test for direct reduction of tetrazolium salts.

  • Potential Cause 2: Colorimetric Interference. If 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine has an intrinsic color in your culture medium, it can absorb light at the same wavelength as the formazan product (around 570 nm for MTT and 450-500 nm for XTT).[6][8]

    • Troubleshooting Steps:

      • Measure Compound Absorbance: In a cell-free plate, prepare serial dilutions of your compound in the culture medium.

      • Read Absorbance: Measure the absorbance at the same wavelength used for your assay.

      • Subtract Background: If there is significant absorbance, you will need to subtract the absorbance of the compound-only wells from your experimental wells.

Q3: My absorbance readings in the MTT/XTT assay are lower than expected, suggesting low viability, but my cells look healthy under the microscope. What could be the issue?

This discrepancy can arise if the compound inhibits the cellular enzymes responsible for reducing the tetrazolium salts without necessarily killing the cells.

  • Potential Cause: Inhibition of Cellular Reductases. The reduction of MTT and XTT is dependent on the activity of mitochondrial and other cellular dehydrogenases. Your compound might be inhibiting these enzymes.

    • Troubleshooting Steps:

      • Use an Alternative Viability Assay: Compare your MTT/XTT results with an assay that has a different mechanism of action, such as an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., Trypan Blue exclusion).

      • Time-Course Experiment: A shorter incubation time with the compound might reveal a cytotoxic effect that is masked by enzyme inhibition at later time points.

Section 3: Luminescence-Based Assays (e.g., CellTiter-Glo®)

Q4: I'm observing a lower than expected luminescent signal in my CellTiter-Glo® assay when using 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. What could be the cause?

A reduced luminescent signal can indicate either true cytotoxicity or interference with the assay chemistry.

  • Potential Cause 1: Inhibition of Luciferase. Some small molecules can directly inhibit the luciferase enzyme, leading to a decrease in light output that is not related to cell viability.[9]

    • Troubleshooting Workflow:

      • Perform a Cell-Free Luciferase Inhibition Assay: Prepare a reaction mixture containing the CellTiter-Glo® reagent and a known concentration of ATP (e.g., 1 µM).

      • Add Compound: Add your compound at the desired concentrations to this mixture.

      • Measure Luminescence: Measure the luminescence and compare it to a control without the compound. A decrease in luminescence indicates luciferase inhibition.[9]

Diagram: Troubleshooting Luciferase Inhibition

Start Low Luminescence Signal Setup Prepare Cell-Free Reaction: - CellTiter-Glo® Reagent - Known [ATP] - +/- Compound Start->Setup Incubate Incubate (e.g., 10 min at room temp) Setup->Incubate Read Measure Luminescence Incubate->Read Analyze Compare Luminescence (+/- Compound) Read->Analyze Conclusion1 Lower Luminescence with Compound -> Luciferase Inhibition Analyze->Conclusion1 Yes Conclusion2 No Change -> No Direct Luciferase Inhibition Analyze->Conclusion2 No

Caption: Workflow to test for direct luciferase inhibition.

  • Potential Cause 2: Fluorescence Interference. Imidazo[1,2-a]pyridine derivatives can be fluorescent.[10] If the emission spectrum of your compound overlaps with that of the luminescent signal, it could interfere with the reading.

    • Troubleshooting Steps:

      • Measure Compound Fluorescence: In a cell-free setting, measure the fluorescence of your compound at the emission wavelength of the luciferase reaction.

      • Use a Different Assay: If significant fluorescence is detected, consider using a colorimetric or absorbance-based assay instead.

Experimental Protocols

Protocol 1: Cell-Free Assay for Direct Tetrazolium Salt Reduction
  • Prepare a 96-well plate with cell culture medium.

  • Add serial dilutions of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine to the wells. Include a vehicle control (e.g., DMSO).

  • Add MTT or XTT reagent to each well according to the manufacturer's protocol.[1]

  • Incubate the plate for 1-4 hours at 37°C.[1]

  • If using MTT, add the solubilization solution.[6]

  • Read the absorbance at the appropriate wavelength.

Protocol 2: Cell-Free Assay for Luciferase Inhibition
  • In a white-walled 96-well plate suitable for luminescence, add CellTiter-Glo® reagent.

  • Add a known concentration of ATP (e.g., 1 µM final concentration) to each well.

  • Add serial dilutions of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine to the wells. Include a vehicle control.

  • Incubate at room temperature for 10 minutes to stabilize the signal.[9]

  • Measure the luminescence using a plate reader.

Data Presentation

Table 1: Troubleshooting Summary for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in Cell Viability Assays

Observed Problem Potential Cause(s) Recommended Action(s)
High Background (MTT/XTT) Direct reduction of tetrazolium salt by the compound.Perform a cell-free reduction assay.
Colorimetric interference from the compound.Measure the absorbance of the compound alone and subtract the background.
Low Signal (MTT/XTT) Inhibition of cellular reductases.Use an alternative assay with a different mechanism (e.g., ATP-based).
Low Signal (Luminescence) Inhibition of luciferase by the compound.Perform a cell-free luciferase inhibition assay.
Fluorescence interference from the compound.Measure the fluorescence of the compound at the assay's emission wavelength.
Poor Reproducibility Incomplete dissolution of the compound.Optimize the dissolution protocol; use fresh stock solutions.
Variability in cell health or number.Standardize cell culture and seeding procedures.

Conclusion

By systematically addressing potential sources of interference, researchers can ensure the accuracy and reliability of their cell viability data when working with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. The key is to understand the mechanism of your chosen assay and to perform the appropriate controls to rule out compound-specific artifacts. This proactive approach to troubleshooting will ultimately lead to more robust and publishable results.

References

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Gryko, D. T., & Stasyuk, A. J. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica, 60(5), 423–431. Retrieved from [Link]

  • Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in molecular biology (Clifton, N.J.), 740, 1–6.
  • Cabrera-Perez, L. C., et al. (2016). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 10(1), 1-9. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2008). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. ACS Chemical Biology, 3(7), 417–421. Retrieved from [Link]

  • Guchhait, S. K., & Madaan, S. (2021). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 21(5), e210921196883. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 7(4), 193-203. Retrieved from [Link]

  • Chancharunee, S., Pinhom, P., Pohmakotr, M., & Perlmutter, P. (2019). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Naresuan University Journal: Science and Technology, 27(3), 43-50. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

  • ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical chemistry, 90(12), 7475–7482. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. Retrieved from [Link]

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Enhancing the quantum yield of imidazo[1,2-a]pyridine fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine Fluorophores

Welcome to the technical support center for imidazo[1,2-a]pyridine fluorophores. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to optimize the fluorescence properties of this versatile scaffold. The unique electronic characteristics of the imidazo[1,2-a]pyridine core make it a privileged structure in both pharmaceuticals and materials science.[1][2][3] However, maximizing its quantum yield (Φ) requires a nuanced understanding of its photophysics and careful experimental design.

This document moves beyond simple protocols to provide in-depth, causality-driven answers to common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses fundamental questions about the quantum yield of imidazo[1,2-a]pyridine derivatives.

Q1: What is a typical quantum yield range for imidazo[1,2-a]pyridine fluorophores, and what factors cause this variability?

A1: The quantum yield for imidazo[1,2-a]pyridine derivatives can vary dramatically, from less than 0.01 to, in some optimized cases, over 1.0 (100%).[4] For example, specific derivatives have reported quantum yields of 82.8%, 79.3%, 105.4%, and even 121.8%.[4] Another study on V-shaped bis-imidazo[1,2-a]pyridines reported a range of 0.17 to 0.51.[5]

This wide variability is primarily due to the delicate balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. The key factors influencing this balance are:

  • Molecular Structure: The type and position of substituents on the imidazo[1,2-a]pyridine core are the most critical determinants. Electron-donating and electron-withdrawing groups can establish an intramolecular charge transfer (ICT) character, which often enhances fluorescence.[5]

  • Environmental Conditions: The polarity, viscosity, and pH of the solvent or local environment can significantly alter the energy levels of the excited state and promote or inhibit non-radiative decay.

  • Structural Rigidity: Molecules that are more rigid and have fewer rotational or vibrational modes tend to have higher quantum yields, as these motions are common non-radiative decay pathways.

  • Presence of Quenchers: Impurities from synthesis, dissolved oxygen, or specific ions (like Fe³⁺ or Hg²⁺) can quench fluorescence.[6]

Q2: What are the primary non-radiative decay pathways that lower the quantum yield in these fluorophores?

A2: Understanding the pathways that compete with fluorescence is the first step in rationally designing brighter probes.

  • Vibrational Relaxation & Internal Conversion: Energy is lost as heat through molecular vibrations and rotations. Introducing bulky substituents or integrating the fluorophore into a more rigid matrix can restrict these motions and increase quantum yield.[7] For instance, adding a tert-butyl group can lessen quenching caused by aggregation and prevent excessive π–π stacking, which is particularly beneficial for improving solid-state fluorescence.[7]

  • Photoinduced Electron Transfer (PET): If the molecule contains both a strong electron-donating and an electron-accepting moiety that are not properly conjugated, an electron can transfer from the donor to the acceptor in the excited state. This process, known as PET, is a highly efficient quenching mechanism. Proper molecular design aims to inhibit PET to favor fluorescence.[2]

  • Intersystem Crossing (ISC): The excited electron flips its spin, transitioning from the singlet state (S₁) to a triplet state (T₁). From the triplet state, relaxation to the ground state is typically non-radiative (or occurs via much slower phosphorescence).

  • Keto-Enol Tautomerism: This reversible isomerization can act as a non-radiative decay pathway.[8] Stabilizing one tautomeric form over the other through chemical modification or solvent choice can sometimes enhance fluorescence.

Part 2: Troubleshooting Guide for Low Quantum Yield

This section is formatted as a decision-making workflow to help you diagnose and solve low quantum yield issues during your experiments.

Workflow: Diagnosing Poor Fluorescence Performance

A common scenario is the synthesis of a novel imidazo[1,2-a]pyridine derivative that exhibits unexpectedly low fluorescence. This workflow helps pinpoint the cause.

TroubleshootingWorkflow start Start: Low Quantum Yield Observed check_purity Is the compound pure? (Check NMR, LC-MS, HPLC) start->check_purity synthesis_issue Problem Area: Synthesis & Purification check_purity->synthesis_issue No check_solvent Is the solvent optimal? (Test in a range of polarities: Toluene, DCM, MeCN, EtOH) check_purity->check_solvent Yes step1 1. Re-purify sample (Column chromatography, recrystallization). 2. Re-evaluate synthesis strategy. - Was oxygen essential? - Was the catalyst appropriate (e.g., I₂, CuI)? - Were reaction times/temps optimized? synthesis_issue->step1 Action solvent_issue Problem Area: Solvent Mismatch check_solvent->solvent_issue No check_structure Does the molecular design favor non-radiative decay? check_solvent->check_structure Yes step2 1. Systematically screen solvents. 2. Note any solvatochromic shifts. 3. Consider viscosity and proton-donating ability. solvent_issue->step2 Action design_issue Problem Area: Inherent Structural Flaw check_structure->design_issue step3 1. Introduce electron-donating/-withdrawing groups to create a D-π-A system. 2. Add bulky groups to increase rigidity. 3. Remove known quenching groups (e.g., -NO₂). design_issue->step3 Action

Caption: Troubleshooting workflow for low quantum yield in imidazo[1,2-a]pyridines.

Q3: My synthesized compound has poor fluorescence. Could it be a problem with the synthesis itself?

A3: Absolutely. The synthetic route and purification are critical. A low yield or impure product is a common cause of poor fluorescence.

  • Causality: Residual starting materials, catalysts (e.g., transition metals), or side products can act as potent fluorescence quenchers. For instance, many synthetic procedures for imidazo[1,2-a]pyridines involve catalysts like copper or iodine.[9][10] Incomplete removal of these can lead to significant quenching.

  • Troubleshooting Steps:

    • Verify Purity: Before any photophysical analysis, rigorously confirm the purity of your compound using multiple techniques (e.g., ¹H NMR, ¹³C NMR, HRMS, and HPLC). An HPLC purity of >95% is recommended.

    • Optimize the Reaction: Many modern syntheses are optimized for yield and purity. Consider microwave-assisted, solvent-free, or photocatalytic methods which can offer cleaner reactions and simpler workups.[4][11][12] Some reactions are highly dependent on specific conditions, such as the presence of oxygen or blue LED light.[4]

    • Thorough Purification: Do not underestimate the importance of purification. Multiple rounds of column chromatography or recrystallization may be necessary to remove trace impurities that can disproportionately affect fluorescence.

Q4: I've confirmed my compound is pure, but the quantum yield is still low in my chosen solvent. What should I try next?

A4: The local environment plays a huge role. Imidazo[1,2-a]pyridine fluorophores can be highly sensitive to solvent polarity, a phenomenon known as solvatochromism.

  • Causality: The energy gap between the ground state (S₀) and the excited state (S₁) is influenced by the solvent's ability to stabilize the molecule's dipole moment. Polar solvents often stabilize the more polar excited state, leading to a red-shift in emission. However, this stabilization can also open up non-radiative decay channels. For example, in polar, protic solvents, hydrogen bonding can sometimes lead to quenching.[13]

  • Troubleshooting Steps:

    • Screen a Solvent Series: Measure the fluorescence spectrum and intensity in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

    • Analyze the Trend: A significant increase in quantum yield in non-polar solvents often suggests that a polar-solvent-stabilized ICT state is undergoing non-radiative decay. Conversely, some D-A-π systems require a polar environment to fluoresce brightly.

    • Consider Viscosity: In viscous solvents like glycerol, molecular motions are restricted, which can close non-radiative pathways and enhance quantum yield. If you see an increase in fluorescence with viscosity, it indicates that rotational/vibrational freedom is a key quenching mechanism for your specific molecule.

Part 3: Strategies for Quantum Yield Enhancement

This section focuses on proactive design principles to build brighter imidazo[1,2-a]pyridine fluorophores from the ground up.

Q5: How can I rationally modify the chemical structure of an imidazo[1,2-a]pyridine to increase its quantum yield?

A5: Structural modification is the most powerful tool for enhancing quantum yield. The key is to engineer the molecule's electronic properties to favor radiative decay.

Key Structural Modification Strategies
StrategyMechanismExample SubstituentsExpected OutcomeCitations
Introduce Electron-Donating Groups (EDGs) Increases electron density, raises the HOMO energy level.-CH₃, -OCH₃, -OH, -NH₂, -N(Ph)₂Increased quantum yield, red-shifted emission.[5][14]
Introduce Electron-Withdrawing Groups (EWGs) Decreases electron density, lowers the LUMO energy level.-CN, -CF₃, HalogensCan tune emission color; effect on QY depends on overall structure.[14][13]
Create a Donor-π-Acceptor (D-π-A) System Promotes an efficient Intramolecular Charge Transfer (ICT) state that is highly emissive.EDG on one end, conjugated bridge, EWG on the other.Significant increase in QY and Stokes shift.[2]
Increase Structural Rigidity/Steric Hindrance Restricts bond rotations and vibrations, blocking non-radiative decay pathways.Bulky groups like tert-butyl; fusing aromatic rings.Increased quantum yield, especially in the solid state.[7]
Avoid Known Quenching Groups Certain functional groups are notorious for quenching fluorescence.-NO₂Prevents near-total quenching of fluorescence.[14]
Conceptual Diagram: The Donor-Acceptor Approach

This diagram illustrates how adding donor and acceptor groups modifies the molecular orbitals to enhance fluorescence.

DonorAcceptor cluster_0 Unsubstituted Core cluster_1 D-π-A Modified Core LUMO_unsub LUMO HOMO_unsub HOMO HOMO_unsub->LUMO_unsub Large ΔE Weak Emission LUMO_mod LUMO (Lowered by Acceptor) HOMO_mod HOMO (Raised by Donor) HOMO_mod->LUMO_mod Smaller ΔE Strong ICT Emission Unsub_Core Imidazo[1,2-a]pyridine Mod_Core Donor-Imidazo[1,2-a]pyridine-Acceptor

Caption: Effect of Donor-Acceptor substitution on molecular orbital energy levels.

Part 4: Essential Experimental Protocols

Adhering to standardized protocols is crucial for obtaining reliable and reproducible quantum yield data.

Protocol: Measuring Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which is the most common and accessible technique for measuring the quantum yield (Φ) of a sample in solution.[15][16] It relies on a well-characterized fluorescence standard.

  • Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The effects of solvent refractive index must also be corrected for.

  • Required Materials:

    • Fluorophore of interest (the "sample").

    • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54).[4]

    • High-purity spectroscopic grade solvents.

    • UV-Vis spectrophotometer.

    • Corrected spectrofluorometer.

    • 1 cm path length quartz cuvettes.

  • Step-by-Step Methodology:

    • Prepare a Stock Solution: Prepare a concentrated stock solution of your sample and the standard in the desired solvent.

    • Prepare a Dilution Series: From the stock solutions, prepare a series of at least 4-5 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU to minimize inner filter effects.

    • Measure Absorbance: For each solution, record the UV-Vis absorption spectrum. Note the exact absorbance at the excitation wavelength (A).

    • Measure Fluorescence:

      • Set the excitation wavelength on the spectrofluorometer.

      • For each solution, record the full, corrected fluorescence emission spectrum.

      • Ensure all instrument settings (e.g., excitation/emission slit widths) are identical for the sample and standard measurements.

    • Integrate the Spectra: Calculate the integrated fluorescence intensity (I), which is the area under the emission curve, for each spectrum recorded.[15]

    • Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity (I) on the y-axis against the absorbance (A) on the x-axis.

    • Calculate the Gradient: Perform a linear regression for both datasets. The slope of the line is the gradient (Grad). The plot should be linear and pass through the origin.

    • Calculate the Quantum Yield: Use the following equation:

      Φsample = Φstandard × (Gradsample / Gradstandard) × (η2sample / η2standard)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent used for the sample and standard.

  • Self-Validation & Trustworthiness: Plotting integrated intensity versus absorbance is a critical self-validating step. If the relationship is not linear, it indicates the presence of concentration-dependent effects (e.g., self-quenching or aggregation) or other artifacts, and the data from that concentration range should not be trusted.

References

  • Di Paolo, T., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]

  • Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Gogoi, D., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]

  • Brave, M., et al. (2017). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Wiley Online Library. [Link]

  • Singh, S., et al. (2020). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. ResearchGate. [Link]

  • Ansari, A. A., et al. (2023). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]

  • Reddy, M. S., et al. (2018). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. [Link]

  • Insuasty, A., et al. (2015). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PMC. [Link]

  • Yu, X., & Wei, F. (2025). Synthesis of a novel imidazo[1,2-a]pyridines derivative as high selective fluorescent sensor for cyanide detection. Semantic Scholar. [Link]

  • Adhikari, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • da Silva, F. S., et al. (2021). New fluorescent imidazo[1,2- a ]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. ResearchGate. [Link]

  • Kong, D., et al. (2016). (PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]

  • Ansari, A. A., et al. (2023). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies | Request PDF. ResearchGate. [Link]

  • Barbero, N., et al. (2023). New substituted imidazo[1,5-a]pyridines with enhanced water solubility for fluorescence cell imaging. CORE. [Link]

  • Mondal, S., et al. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Publications. [Link]

  • Nanoco Technologies. (2008). Standard for Measuring Quantum Yield. ResearchGate. [Link]

  • Organic Chemistry Portal. (2021). Imidazo[1,2-a]pyridine synthesis. [Link]

  • Khan Academy. Keto-enol tautomerization. [Link]

  • HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Ortiz-Rojano, L. P., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • da Silva, A. D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. [Link]

  • Zhang, Y., et al. (2022). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. RSC Publishing. [Link]

  • Guntuku, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Saini, V., et al. (2023). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Guntuku, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). Fluorescence Quantum Yield Measurements. SciSpace. [Link]

  • Wang, J., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed. [Link]

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Technical Support Center: Purification of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making robust purification strategies essential for obtaining high-purity material for downstream applications.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Purification Strategy Overview

The purification of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine typically involves two primary methods: recrystallization and silica gel column chromatography . The choice between these methods depends on the scale of the reaction, the purity of the crude product, and the nature of the impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Column Chromatography Issues

Question: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

Answer: Streaking is often indicative of compound polarity issues or interactions with the stationary phase. The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silica gel, leading to poor separation.

  • Causality: The lone pair of electrons on the pyridine nitrogen can protonate on the acidic silica surface, causing the compound to "stick" and move unevenly.

  • Troubleshooting Steps:

    • Baseline TLC Analysis: Before running a column, perform a thorough TLC analysis. Spot the crude material on a silica gel plate and develop it with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone).[4][5]

    • Solvent System Modification:

      • Addition of a Base: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2%.[4] This will compete with your compound for the acidic sites on the silica, resulting in sharper bands and better separation.

      • Alternative Solvents: If triethylamine is not suitable for your downstream application, consider using a less acidic stationary phase like alumina or a different polar solvent such as dichloromethane (DCM) or a mixture of DCM/methanol.

    • Dry Loading: If your compound has low solubility in the starting eluent, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried silica onto the top of your column. This ensures a concentrated starting band.

Question: I am having difficulty separating my product from the unreacted 2-aminopyridine. What is the best approach?

Answer: 2-aminopyridine is a common starting material and a frequent impurity. Due to its high polarity, it can be challenging to separate from the desired product, especially if the product itself has some polarity.

  • Causality: 2-aminopyridine is significantly more polar than 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and will have a much lower Rf value on a TLC plate.

  • Troubleshooting Steps:

    • Aqueous Workup: Before chromatography, perform an acidic wash. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move into the aqueous layer, while your less basic product should remain in the organic layer. Be cautious, as some product may also be extracted. Neutralize the organic layer with a saturated sodium bicarbonate solution and then wash with brine before drying and concentrating.

    • Chromatography with a Gradient: Start with a low polarity eluent (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity. This will allow the less polar product to elute first, while the more polar 2-aminopyridine will remain on the column until a higher polarity eluent is used.

Recrystallization Issues

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

  • Causality: The solubility of the compound at a higher temperature is so great that upon cooling, it becomes supersaturated to the point where it separates as a liquid before it has a chance to organize into a crystal lattice. Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, transfer it to an ice bath or refrigerator for further crystallization.

    • Solvent System Adjustment:

      • Use a Solvent Pair: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, ethanol is a good starting point for a single solvent recrystallization.[6] For a solvent pair, you could try dissolving in a small amount of hot ethanol or acetone and then adding water or hexanes as the anti-solvent.

    • Scratching and Seeding:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Question: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is a common issue and can be due to several factors, including using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. If too much solvent is used, the solution will not be saturated upon cooling, and the product will remain dissolved.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Optimize the Solvent: If your product is still soluble in the cold solvent, you may need to choose a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.

    • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer, if the solvent's freezing point allows) to maximize precipitation.

    • Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent to increase the concentration and then re-cooling to induce a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine?

A1: A common starting point for TLC analysis is a mixture of hexanes and ethyl acetate.[5][7] A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is often a good starting point. The product, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, should have a moderate Rf value (typically 0.3-0.5), while the starting materials, such as 2-aminopyridine, will be more polar (lower Rf), and less polar byproducts will be higher up the plate. You can visualize the spots under UV light (254 nm).[5]

Q2: What are the expected ¹H NMR chemical shifts for purified 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine?

A2: The ¹H NMR spectrum is a critical tool for confirming the structure and purity of your final product. In CDCl₃, you can expect to see the following characteristic signals:

  • A singlet for the C3-H of the imidazo[1,2-a]pyridine ring around δ 7.8 ppm.

  • A doublet for the C5-H around δ 8.1 ppm.

  • A doublet for the aromatic protons on the methoxyphenyl ring ortho to the imidazopyridine linkage around δ 7.9 ppm.

  • A singlet for the methoxy group (-OCH₃) protons around δ 3.9 ppm. The remaining aromatic protons will appear as multiplets in the δ 6.7-7.7 ppm region.[8]

Q3: My final product has a yellowish tint. Is this normal?

A3: While a pure sample of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is typically a white or off-white solid, a pale yellow color is not uncommon, especially if the crude product was dark.[8] This coloration can be due to trace impurities. If the NMR and melting point are consistent with the pure compound, the color may not be an issue for many applications. However, if a completely colorless product is required, you can try an additional purification step, such as recrystallization from a different solvent system or treatment with activated charcoal during the recrystallization process (use with caution as it can reduce yield).

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase HPLC can be an excellent method for purifying 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, especially for small-scale purification or for obtaining very high purity material. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Visual Workflow and Data Summary

Purification Method Selection Workflow

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc decision_purity Is the major spot well-separated from impurities? tlc->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes column_chrom Column Chromatography decision_purity->column_chrom No (streaking, close spots) check_purity_recryst Check Purity (TLC, NMR, MP) recrystallization->check_purity_recryst check_purity_column Check Purity (TLC, NMR, MP) column_chrom->check_purity_column pure_product Pure Product check_purity_recryst->pure_product check_purity_column->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Typical Purification Parameters
ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase/Solvent Hexanes/Ethyl Acetate (e.g., 8:2 v/v) with 0.5% Et₃NEthanol[6]
Typical Yield 70-90%60-85%
Purity (by NMR) >98%>98%
Key Advantage Good for separating complex mixturesScalable and cost-effective
Common Challenge Streaking due to basicityOiling out, low recovery

References

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Available from: [Link].

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link].

  • MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available from: [Link].

  • ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link].

  • ThaiJO. An Efficient Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link].

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link].

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link].

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Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The selection of an appropriate catalyst is paramount for achieving high yields, purity, and cost-effectiveness. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Troubleshooting Guide: Overcoming Common Hurdles in Imidazo[1,2-a]pyridine Synthesis

This section addresses specific issues that may arise during your experiments, categorized by the type of catalytic system.

Scenario 1: Copper-Catalyzed Synthesis

Copper catalysts, particularly copper(I) iodide (CuI), are widely employed for their efficiency and broad functional group tolerance in aerobic oxidative syntheses.[2] However, challenges such as low yield and catalyst deactivation can occur.

Problem: Low or No Product Yield

  • Potential Cause 1: Inefficient Catalyst Activation or Deactivation.

    • Explanation: Copper(I) species are the active catalysts in many of these reactions. Oxidation to inactive copper(II) or coordination with certain functional groups on the substrates or in the solvent can inhibit catalytic activity.

    • Troubleshooting Steps:

      • Ensure Anhydrous and Aerobic Conditions (if required): For aerobic oxidative coupling reactions, ensure efficient stirring and exposure to air or an oxygen atmosphere as the terminal oxidant. Conversely, for reactions sensitive to over-oxidation, an inert atmosphere (N₂ or Ar) might be necessary.

      • Evaluate the Copper Source: The quality and handling of the copper salt are crucial. Use freshly purchased, high-purity CuI. Consider pre-treating the catalyst by washing with diethyl ether to remove any oxidized species.

      • Ligand Addition: In some cases, the addition of a ligand, such as 1,10-phenanthroline or bipyridine, can stabilize the copper catalyst and enhance its reactivity.

      • Consider a Heterogeneous Catalyst: Using a reusable catalyst like copper silicate can sometimes mitigate issues related to catalyst deactivation and simplify purification.[3]

  • Potential Cause 2: Unfavorable Electronic Effects of Substituents.

    • Explanation: The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl compound can significantly impact the reaction rate and yield. Electron-withdrawing groups on the acetophenone can increase the rate of reaction and yield in some cases.[4] Conversely, strongly electron-donating groups on the 2-aminopyridine can sometimes lead to side reactions.

    • Troubleshooting Steps:

      • Modify Reaction Conditions: For substrates with challenging electronic properties, adjusting the temperature or reaction time may be necessary. A higher temperature can often overcome activation energy barriers.

      • Screen Different Catalytic Systems: If a particular substrate consistently gives low yields with a copper catalyst, exploring an alternative catalytic system (e.g., palladium or a metal-free approach) may be more fruitful.

Scenario 2: Palladium-Catalyzed Synthesis

Palladium catalysts are effective for certain multi-component reactions leading to imidazo[1,2-a]pyridines, particularly in the synthesis of 2,3-diarylimidazo[1,2-a]pyridines.

Problem: Formation of Significant Side Products

  • Potential Cause: Homocoupling of Starting Materials.

    • Explanation: A common side reaction in palladium-catalyzed cross-coupling reactions is the homocoupling of the starting materials, especially terminal alkynes if they are used as substrates.

    • Troubleshooting Steps:

      • Optimize Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical. A ligand-free approach under microwave irradiation has been reported to be effective and can minimize side reactions.

      • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes promote homocoupling.

      • Temperature and Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures, which can lead to catalyst decomposition and increased side product formation.

Scenario 3: Metal-Free Synthesis

Metal-free synthetic routes, often employing iodine or catalyst-free conditions, are attractive due to their lower cost and reduced metal contamination in the final product.[5][6]

Problem: Incomplete Reaction or Low Conversion

  • Potential Cause 1: Insufficient Activation of Substrates.

    • Explanation: In the absence of a metal catalyst, the reaction relies on the inherent reactivity of the starting materials and the reaction conditions to proceed. For instance, iodine-catalyzed reactions often involve the in situ generation of a more reactive intermediate.

    • Troubleshooting Steps:

      • Optimize Iodine Concentration: In iodine-catalyzed reactions, the amount of iodine can be critical. While it is a catalyst, using a slightly higher loading (e.g., 20 mol%) can sometimes improve the reaction rate.

      • Choice of Solvent: The solvent can play a crucial role in metal-free reactions. For iodine-catalyzed systems, polar solvents like ethanol or even water can be effective.[7] For catalyst-free reactions, a higher boiling point solvent or microwave irradiation might be necessary to drive the reaction to completion.[8]

      • Use of Additives: In some cases, a mild base or acid can promote the reaction. For example, some protocols benefit from the presence of a base like NaHCO₃.

  • Potential Cause 2: Steric Hindrance.

    • Explanation: Bulky substituents on the reactants can sterically hinder the cyclization step, leading to lower yields. This can be particularly noticeable in metal-free systems that lack the organizing effect of a metal center.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome steric barriers. Microwave-assisted synthesis can be particularly effective in this regard.[8]

      • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to maximize the conversion of the sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my specific imidazo[1,2-a]pyridine target?

A1: The choice of catalyst depends on several factors:

  • Desired Substitution Pattern: For simple 2-substituted or 2,3-disubstituted imidazo[1,2-a]pyridines, copper or iodine-based systems are often a good starting point due to their versatility and cost-effectiveness.[2][7] For more complex or highly functionalized targets, a palladium-catalyzed multi-component reaction might be more suitable.

  • Substrate Scope and Functional Group Tolerance: Review the literature for catalytic systems that have been successfully applied to substrates with similar functional groups to your own. Copper-catalyzed aerobic oxidative couplings are known for their broad functional group compatibility.[2]

  • Cost and Environmental Impact: Metal-free systems are generally cheaper and more environmentally friendly.[5] If metal contamination is a major concern for your application (e.g., in late-stage pharmaceutical synthesis), a metal-free approach is highly desirable.

  • Scalability: For large-scale synthesis, factors like catalyst cost, ease of removal, and reaction conditions (e.g., avoiding cryogenic temperatures or high pressures) are critical. Heterogeneous catalysts like copper silicate can be advantageous for scalability due to their reusability.[3]

Q2: My reaction is sluggish. What are the first things I should check?

A2:

  • Purity of Reagents and Solvents: Ensure all starting materials and the solvent are pure and dry, as impurities can inhibit catalysis.

  • Reaction Temperature: A modest increase in temperature can often significantly accelerate the reaction rate.

  • Catalyst Loading: While using a minimal amount of catalyst is ideal, a slightly higher catalyst loading may be necessary for less reactive substrates.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions or those involving an oxidant from the atmosphere.

Q3: I am having difficulty purifying my imidazo[1,2-a]pyridine product. Any suggestions?

A3:

  • Crystallization: Imidazo[1,2-a]pyridines are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.

  • Column Chromatography: If crystallization is unsuccessful, column chromatography on silica gel is the standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

  • Acid-Base Extraction: The basic nitrogen atom on the pyridine ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the pure product is extracted back into an organic solvent.

  • Product Precipitation: In some protocols, particularly certain iodine-catalyzed reactions in ethanol, the product may precipitate directly from the reaction mixture upon cooling, simplifying purification to a simple filtration.[7]

Q4: Can I use microwave irradiation to speed up my reaction?

A4: Yes, microwave-assisted synthesis has been shown to be highly effective for the synthesis of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times and improved yields, even in the absence of a catalyst.[8] It is an excellent technique to explore for optimizing your reaction conditions.

Catalyst System Comparison

Catalyst SystemTypical CatalystKey AdvantagesCommon Limitations
Copper-Catalyzed CuI, Cu₂O, Copper SilicateHigh efficiency, broad functional group tolerance, relatively low cost.[2][3]Potential for catalyst deactivation, may require an oxidant.
Palladium-Catalyzed Pd(OAc)₂, PdCl₂Excellent for specific multi-component reactions, good for constructing 2,3-diaryl derivatives.Higher cost, potential for side reactions like homocoupling.
Iron-Catalyzed FeCl₃Inexpensive and earth-abundant metal.May require higher temperatures, substrate scope can be limited.
Gold-Catalyzed AuCl₃, PicAuCl₂Mild reaction conditions.High cost of the catalyst.
Iodine-Catalyzed I₂Metal-free, low cost, environmentally benign.[7]May not be suitable for all substrates, can sometimes lead to lower yields than metal-catalyzed systems.
Catalyst-Free Heat, MicrowaveNo metal contamination, simple procedure.[5][8]Often requires higher temperatures or longer reaction times, limited to more reactive substrates.

Experimental Protocols

Representative Protocol for Copper-Catalyzed Synthesis

This protocol is adapted from a general procedure for the CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines.[2]

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuI (0.1 mmol, 10 mol%).

  • Add dimethyl sulfoxide (DMSO, 3 mL) as the solvent.

  • The flask is fitted with a reflux condenser and the reaction mixture is stirred vigorously at 120 °C under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired imidazo[1,2-a]pyridine.

Representative Protocol for Metal-Free (Iodine-Catalyzed) Synthesis

This protocol is based on a general procedure for the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines.[7]

  • In a sealed tube, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and iodine (0.05 mmol, 5 mol%).

  • Add ethanol (3 mL) as the solvent.

  • Seal the tube and stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Reaction Workflow and Logic Diagrams

General Workflow for Catalyst Screening and Optimization

G cluster_0 Phase 1: Initial Catalyst Screening cluster_1 Phase 2: Reaction Optimization cluster_2 Phase 3: Troubleshooting and Scale-up A Define Target Imidazo[1,2-a]pyridine B Literature Search for Similar Structures A->B C Select 2-3 Promising Catalyst Systems (e.g., Cu, Pd, I₂) B->C D Run Small-Scale Test Reactions C->D E Identify Best Catalyst from Screening F Optimize Solvent and Temperature E->F G Fine-tune Catalyst Loading and Reaction Time F->G H Analyze Yield and Purity (TLC, LC-MS) G->H I Low Yield or Side Products? H->I J Consult Troubleshooting Guide I->J K Purification Strategy I->K If Optimized L Scale-up Reaction K->L If Optimized G A High Functional Group Tolerance Needed? B Cost-Effectiveness a Priority? A->B No D Consider Copper-Catalyzed System A->D Yes C Metal Contamination a Major Concern? B->C No E Consider Metal-Free (Iodine) or Catalyst-Free System B->E Yes C->E Yes F Consider Palladium for Complex Multi-component Reactions C->F No

Caption: A decision-making guide for initial catalyst selection based on key experimental requirements.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Gencheva, M., Zlatkova, A., & Nikolova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Gogoi, P., Hazarika, M., & Barman, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

  • Mishra, M., & Behera, A. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]

  • Ben-Hadda, T., Abourriche, A., & Warad, I. (2020). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Martinez-Vargas, A., Rivera-Ramirez, D., & Garcia-Ramos, Y. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available from: [Link]

  • Li, J., Wang, Y., & Zhang, J. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available from: [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available from: [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]

  • Kumar, R., Kumar, A., & Singh, R. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new cancer therapeutics. This guide provides a comprehensive comparison of the anticancer activity of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Rise of Imidazo[1,2-a]pyridines in Oncology

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse pharmacological properties. While some derivatives are already in clinical use for other indications, their application in oncology is a burgeoning field of investigation. The core structure of imidazo[1,2-a]pyridine allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with a wide range of biological activities. This structural versatility is key to tuning their anticancer efficacy and selectivity.

Recent studies have illuminated the potent cytotoxic and antiproliferative effects of these compounds against a spectrum of cancer cell lines, including those of the breast, cervix, lung, liver, and skin.[1][2][3] The primary mechanisms of action often converge on the inhibition of critical cell signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on their substitution patterns. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several exemplary derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

DerivativeCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[1]
IP-6 HCC1937 (Breast)47.7[1]
IP-7 HCC1937 (Breast)79.6[1]
Compound 9d HeLa (Cervical)10.89[4]
MCF-7 (Breast)2.35[4]
Compound 12b Hep-2 (Laryngeal)11[2]
HepG2 (Liver)13[2]
MCF-7 (Breast)11[2]
A375 (Skin)11[2]
Compound 6a A549 (Lung)-[5]
C6 (Glioma)-[5]
MCF-7 (Breast)-[5]
HepG2 (Liver)-[5]
Compound 6d A549 (Lung)-[5]
C6 (Glioma)-[5]
MCF-7 (Breast)-[5]
HepG2 (Liver)-[5]
Compound 6i A549 (Lung)-[5]
C6 (Glioma)-[5]
MCF-7 (Breast)-[5]
HepG2 (Liver)-[5]

Note: Specific IC50 values for compounds 6a, 6d, and 6i were not provided in the source, but they were reported to exhibit antiproliferative activity.

Unraveling the Mechanisms of Action

A significant body of evidence points towards the modulation of key signaling pathways as the primary mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.

Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway.[6][7] These compounds often act by binding to the ATP-binding site of PI3K, thereby preventing its kinase activity.[6] This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of Akt and mTOR, which in turn triggers apoptosis and cell cycle arrest.[6][8]

PI3K_Akt_mTOR_Pathway cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Signaling Cascade cluster_2 Cellular Response Derivative Imidazo[1,2-a]pyridine Derivative PI3K PI3K Derivative->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Modulation of the STAT3/NF-κB Signaling Pathway

Recent studies have also implicated the STAT3/NF-κB signaling pathway in the anticancer activity of certain imidazo[1,2-a]pyridine derivatives. This pathway plays a critical role in inflammation and cancer, and its inhibition can lead to reduced cell viability and the induction of apoptosis.[9] One novel derivative, in combination with curcumin, was found to suppress this pathway in breast and ovarian cancer cell lines.[9]

STAT3_NFkB_Pathway cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Signaling Cascade cluster_2 Cellular Response Derivative Imidazo[1,2-a]pyridine Derivative STAT3 STAT3 Derivative->STAT3 NFkB NF-κB Derivative->NFkB STAT3->NFkB CellViability Cell Viability STAT3->CellViability iNOS_COX2 iNOS/COX-2 NFkB->iNOS_COX2 NFkB->CellViability Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Experimental Steps Step1 1. Seed cells in a 96-well plate Step2 2. Treat with imidazo[1,2-a]pyridine derivatives at various concentrations Step1->Step2 Step3 3. Incubate for a defined period (e.g., 24-72h) Step2->Step3 Step4 4. Add MTT solution and incubate Step3->Step4 Step5 5. Solubilize formazan crystals with DMSO Step4->Step5 Step6 6. Measure absorbance at 570 nm Step5->Step6

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow cluster_0 Experimental Steps Step1 1. Treat cells with compounds Step2 2. Harvest and wash cells Step1->Step2 Step3 3. Resuspend in Annexin V binding buffer Step2->Step3 Step4 4. Stain with FITC-Annexin V and Propidium Iodide (PI) Step3->Step4 Step5 5. Incubate in the dark Step4->Step5 Step6 6. Analyze by flow cytometry Step5->Step6 Cell_Cycle_Workflow cluster_0 Experimental Steps Step1 1. Treat cells with compounds Step2 2. Harvest and fix cells in cold ethanol Step1->Step2 Step3 3. Wash and resuspend in PBS Step2->Step3 Step4 4. Treat with RNase A Step3->Step4 Step5 5. Stain with Propidium Iodide (PI) Step4->Step5 Step6 6. Analyze by flow cytometry Step5->Step6

Caption: Workflow for cell cycle analysis using Propidium Iodide.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells with imidazo[1,2-a]pyridine derivatives as required.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Future Perspectives and Conclusion

Imidazo[1,2-a]pyridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their synthetic tractability allows for the fine-tuning of their pharmacological properties, and their ability to target key oncogenic pathways like PI3K/Akt/mTOR provides a solid rationale for their continued investigation.

While many derivatives have shown potent in vitro activity, further preclinical and clinical studies are necessary to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles. The exploration of novel derivatives, including their use as targeted covalent inhibitors, may open up new avenues for cancer treatment. As our understanding of the complex signaling networks that drive cancer progression deepens, the rational design of imidazo[1,2-a]pyridine-based drugs will undoubtedly play a crucial role in the future of oncology.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ([Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ([Link])

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ([Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ([Link])

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. ([Link])

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ([Link])

  • Akram ALTAHER | Assistant Professor | PhD of Medical Biochemistry | College of Science and Technology - Khan Younis, Khān Yūnis. ([Link])

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ([Link])

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. ([Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ([Link])

  • New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ([Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ([Link])

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ([Link])

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ([Link])

  • Synthetic studies of centromere-associated protein-E (CENP-E) inhibitors: 1. Exploration of fused bicyclic core scaffolds using electrostatic potential map. ([Link])

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. ([Link])

  • Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. ([Link])

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ([Link])

  • Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. ([Link])

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Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of 2-Arylimidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its unique chemical structure and broad spectrum of biological activities make it a "privileged scaffold" in drug discovery.[2] This versatile framework is present in several marketed drugs, including the hypnotic agent zolpidem and the antiulcer drug zolimidine, highlighting its therapeutic relevance.[1][3] The amenability of the imidazo[1,2-a]pyridine ring system to various chemical modifications allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents for a range of diseases.[2] Among the various derivatives, the 2-arylimidazo[1,2-a]pyridines have emerged as a particularly promising class of compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-arylimidazo[1,2-a]pyridines, offering a comparative overview of how structural modifications influence their biological activity. We will delve into the key substitutions on the 2-aryl ring and the imidazo[1,2-a]pyridine core, supported by experimental data from various studies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

The Crucial Role of the 2-Aryl Moiety: A Gateway to Potency and Selectivity

The presence of an aryl group at the C2-position of the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity. This aromatic substituent provides a key interaction point with various biological targets and serves as a versatile handle for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Impact of Substituents on the 2-Aryl Ring

The nature and position of substituents on the 2-phenyl ring have a profound impact on the biological activity of 2-arylimidazo[1,2-a]pyridines. Both electronic and steric effects come into play, influencing the overall conformation of the molecule and its binding affinity to target proteins.

As potent anticancer agents, the substitution pattern on the 2-aryl ring is a key determinant of cytotoxicity. For instance, in a series of 2-arylimidazo[1,2-a]pyridinyl-3-amines, the presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring was explored for their anticancer potential.[4]

Comparative Analysis of Anticancer Activity

The anticancer activity of 2-arylimidazo[1,2-a]pyridines has been extensively studied against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50) of representative compounds, highlighting the influence of substitutions on the 2-aryl ring and the imidazo[1,2-a]pyridine core.

Compound ID2-Aryl SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
1 Phenyl3-NH2MCF-7 (Breast)>100[4]
2 4-Chlorophenyl3-NH2MCF-7 (Breast)1.0[4]
3 4-Methoxyphenyl3-NH2MCF-7 (Breast)5.5[4]
4 4-Nitrophenyl3-NH2HCT-116 (Colon)3.5[5]
5 4-Morpholinophenyl3-NH-cyclohexyl, 6-CH3--[6]
6d 4-(1,3,4-oxadiazol-2-yl)phenyl-A549 (Lung)2.8[7]
28e Substituted Phenyl-MGC-803 (Gastric)0.038[8]

Analysis of the Data:

The data clearly demonstrates that substitution on the 2-aryl ring significantly modulates the anticancer activity. The unsubstituted phenyl derivative 1 is inactive, while the introduction of a 4-chloro group (2 ) leads to a potent compound with an IC50 of 1.0 µM against MCF-7 cells.[4] This highlights the favorable impact of an electron-withdrawing group at the para-position. The 4-methoxy derivative (3 ) also shows good activity, suggesting that both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific interactions with the biological target.[4] Further studies have shown that a 4-nitrophenyl substituent (4 ) confers potent activity against colon cancer cells.[5] The complex substituent in compound 6d also results in significant potency against lung cancer cells.[7] Notably, compound 28e exhibits exceptional potency against gastric cancer cells, with an IC50 in the nanomolar range, underscoring the potential for discovering highly active anticancer agents within this chemical class.[8]

Kinase Inhibition: A Prominent Mechanism of Action

Many 2-arylimidazo[1,2-a]pyridines exert their biological effects through the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

A series of 2-arylimidazo[1,2-a]pyridines have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation.[9] The SAR studies revealed that the 2-aryl group is essential for activity, and modifications at other positions can be used to fine-tune the physicochemical properties and in vivo performance.[9]

PI3 Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another important target for anticancer drug development. A 2-methyl-3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine was discovered as a novel PI3K p110α inhibitor with an IC50 of 0.67 µM.[10] Optimization of this lead compound led to derivatives with significantly improved potency, demonstrating the potential of the imidazo[1,2-a]pyridine scaffold for developing selective kinase inhibitors.[10]

Nek2 Inhibition

Never in mitosis (NIMA)-related kinase 2 (Nek2) is overexpressed in various tumors. A series of 2-arylimidazo[1,2-a]pyridines were designed and synthesized as Nek2 inhibitors, with one compound showing a remarkable IC50 of 38 nM in a gastric cancer cell line.[8]

Visualizing Structure-Activity Relationships

To better understand the key structural features influencing the biological activity of 2-arylimidazo[1,2-a]pyridines, the following diagrams illustrate the general SAR trends.

SAR_2_arylimidazopyridines cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_C2 C2-Position cluster_C3 C3-Position cluster_Pyridine Pyridine Ring Scaffold Imidazo[1,2-a]pyridine C2_Aryl 2-Aryl Group (Essential for Activity) C3_Sub C3-Substituents (Amenable to Modification) - Small alkyl/amino groups tolerated - Bulky groups can decrease activity Pyridine_Sub Substituents on Pyridine Ring (Influence Physicochemical Properties) Aryl_Sub Substituents on Aryl Ring (Modulate Potency & Selectivity) - EWG (e.g., Cl, NO2) often beneficial - EDG (e.g., OCH3) can also be favorable C2_Aryl->Aryl_Sub Influences

Caption: General Structure-Activity Relationship of 2-Arylimidazo[1,2-a]pyridines.

Experimental Protocols

A self-validating experimental workflow is crucial for reliable SAR studies. The following provides a general overview of the synthesis and biological evaluation of 2-arylimidazo[1,2-a]pyridines.

General Synthetic Procedure for 2-Arylimidazo[1,2-a]pyridines

A common and efficient method for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine with a substituted α-halocarbonyl compound (e.g., phenacyl bromide).[11]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or a mixture of aqueous ethanol.

  • Addition of α-Halocarbonyl: Add the corresponding substituted phenacyl bromide (1.0 mmol) to the solution.

  • Base Catalysis: Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise to the reaction mixture.[11] The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow Start Starting Materials (2-Aminopyridine, Phenacyl Bromide) Reaction Condensation Reaction (Solvent, Base) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final Pure 2-Arylimidazo[1,2-a]pyridine Characterization->Final

Caption: General workflow for the synthesis of 2-arylimidazo[1,2-a]pyridines.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-arylimidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The 2-arylimidazo[1,2-a]pyridine scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have revealed that the biological activity of these compounds can be significantly modulated by strategic modifications at the C2-aryl ring and other positions of the imidazo[1,2-a]pyridine core. The insights gained from these studies, coupled with robust synthetic and biological evaluation protocols, provide a solid foundation for the rational design and optimization of 2-arylimidazo[1,2-a]pyridine derivatives with improved potency, selectivity, and drug-like properties. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28. [Link]

  • Ali, M. A., Ismail, R., & Choon, T. S. (2021). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Journal of Molecular Structure, 1239, 130514. [Link]

  • Yadav, U. P., Ansari, A. J., Arora, S., Sharma, A., Kumar, A., & Singh, B. (2022). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic Chemistry, 118, 105464. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., & Raynaud, F. I. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403–412. [Link]

  • Singh, P., Paul, K., & Singh, R. (2019). A facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield. RSC Advances, 9(58), 33949–33956. [Link]

  • Yadav, U. P., Ansari, A. J., Arora, S., Sharma, A., Kumar, A., & Singh, B. (2022). Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic Chemistry, 118, 105464. [Link]

  • de Souza, M. V. N. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Byth, K. F., Culshaw, A. J., Green, S., Oakes, S. E., & Thomas, A. P. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2245–2249. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic Chemistry, 105, 104432. [Link]

  • Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., Steinhilber, D., Hofmann, B., & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969–1975. [Link]

  • Kumar, A., Singh, P., Kumar, S., & Singh, R. (2021). A new series of imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and evaluated for their in vitro anticancer activity against lung cancer (A549) and prostate cancer (PC-3, DU-145) cell lines. Bioorganic & Medicinal Chemistry, 43, 116262. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Template for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology and drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility in yielding potent inhibitors against a diverse range of kinase targets. This guide provides an in-depth comparative analysis of imidazo[1,2-a]pyridine-based inhibitors targeting key oncogenic kinases, offering insights into their performance relative to established clinical and preclinical compounds.

The Rise of the Imidazo[1,2-a]pyridine Core in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure provides a robust platform for the strategic placement of various substituents to achieve high-affinity interactions within the ATP-binding pocket of kinases. This adaptability has led to the development of numerous derivatives with potent inhibitory activity against critical cancer-associated kinases, including Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, and the proto-oncogene c-KIT.[1][2][3]

This guide will delve into a comparative analysis of representative imidazo[1,2-a]pyridine-based inhibitors against these three important kinase families. We will examine their potency and, where data is available, their selectivity, benchmarking them against well-established inhibitors in the field.

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The following tables provide a comparative overview of the inhibitory potency (IC50 values) of selected imidazo[1,2-a]pyridine derivatives against their target kinases, alongside benchmark inhibitors for context. It is important to note that a direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

PI3K/Akt Signaling Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in many human cancers. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent PI3K inhibitors.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Imidazo[1,2-a]pyridine Derivative 1 (with 1,2,4-oxadiazole)PI3Kα2Alpelisib PI3Kα5
Imidazo[1,2-a]pyridine Derivative 2 PI3Kα150p110β1200
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePIK3CA670p110γ250
p110δ290
Staurosporine (Broad Spectrum)PKC~2.7

Table 1: Comparative IC50 values of Imidazo[1,2-a]pyridine-based PI3K inhibitors and benchmark compounds.[1][4][5][6]

Aurora Kinase Signaling Pathway Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Imidazo[1,2-a]pyrazine Derivative 3 Aurora A/B250 (cell potency)Barasertib (AZD1152-HQPA) Aurora B0.37
SCH 1473759 (imidazo-[1,2-a]-pyrazine)Aurora A25 (cell potency)Aurora A1369
Aurora B
Staurosporine (Broad Spectrum)PKA15

Table 2: Comparative IC50 values of Imidazo[1,2-a]pyridine-based Aurora kinase inhibitors and a benchmark compound.[2][7][8][9]

c-KIT Signaling Pathway Inhibitors

The proto-oncogene c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including gastrointestinal stromal tumors (GIST).

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine 4 c-KITNanomolar rangeImatinib c-Kit100
v-Abl600
PDGFR100
Gefitinib (EGFR inhibitor)EGFR33

Table 3: Comparative IC50 values of an Imidazo[1,2-a]pyridine-based c-KIT inhibitor and benchmark compounds.[3][10][11]

Experimental Methodologies: A Guide to Kinase Inhibition Assays

The determination of a compound's inhibitory potency is a critical step in drug discovery. The following are generalized protocols for common in vitro and cell-based kinase assays.

In Vitro Kinase Assay (Generic Protocol)

This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of varying concentrations of an inhibitor. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer solution (typically containing Tris-HCl, MgCl2, DTT, and a bovine serum albumin (BSA) to prevent non-specific binding).

    • Reconstitute the purified kinase enzyme to a working concentration in the kinase buffer.

    • Prepare a solution of the specific kinase substrate (peptide or protein) in the kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the test compound (e.g., the imidazo[1,2-a]pyridine derivative) in DMSO to create a range of concentrations.

  • Assay Setup (in a 96- or 384-well plate):

    • Add the kinase enzyme to each well.

    • Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Terminate the reaction (e.g., by adding a stop solution containing EDTA).

    • Quantify the kinase activity. This can be done through various methods:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence/Luminescence-based Assays: Detecting the amount of ADP produced using coupled enzyme reactions that generate a fluorescent or luminescent signal (e.g., ADP-Glo™ Kinase Assay).

      • Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or TR-FRET.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Assay (Generic Protocol)

This protocol describes a general method to assess the ability of a compound to inhibit a specific kinase within a cellular context.

Principle: This assay measures the phosphorylation of a kinase's downstream substrate in cells treated with an inhibitor. A reduction in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., a cancer cell line known to have an activated kinase pathway) in appropriate growth medium.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing detergents and phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.

  • Detection of Phosphorylation:

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

      • Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.

    • ELISA:

      • Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis:

    • Quantify the band intensities (for Western blotting) or the signal intensity (for ELISA).

    • Normalize the phosphorylated substrate signal to the total substrate signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Visualizing the Molecular Battleground: Key Signaling Pathways

To appreciate the mechanism of action of these inhibitors, it is crucial to understand the signaling pathways they target. The following diagrams, rendered using Graphviz, illustrate the simplified architectures of the PI3K/Akt, Aurora kinase, and c-KIT signaling pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine PI3K Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

Aurora_Kinase_Pathway G2_Phase G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Cytokinesis_Process Cytokinesis AuroraB->Cytokinesis_Process Inhibitor Imidazo[1,2-a]pyridine Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: The roles of Aurora A and B kinases in mitotic progression.

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Activates STAT JAK-STAT Pathway Dimerization->STAT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation Inhibitor Imidazo[1,2-a]pyridine c-KIT Inhibitor Inhibitor->cKIT

Caption: The c-KIT receptor tyrosine kinase signaling pathway.

Conclusion: The Enduring Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold has unequivocally demonstrated its value as a privileged template for the design of potent and selective kinase inhibitors. The examples highlighted in this guide underscore the remarkable chemical tractability of this core, which allows for fine-tuning of inhibitory activity against a wide array of important oncogenic kinases. While no specific kinase inhibitory data for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is publicly available, the broader family of imidazo[1,2-a]pyridine derivatives continues to be a rich source of novel therapeutic candidates. The continued exploration of this versatile scaffold, coupled with a deep understanding of kinase biology and structure-based drug design, holds immense promise for the development of next-generation targeted cancer therapies.

References

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qawasmeh, R. A., Al-Sbou, Y. A., & Taha, M. O. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 398. [Link]

  • Belanger, D. B., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 218–222. [Link]

  • Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Lung Cancer, 57(1), 51-59. [Link]

  • Zhang, Y., et al. (2023). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Journal of Translational Medicine, 21(1), 76. [Link]

  • White, D. L., et al. (2008). The IC50 Assay Is Predictive of Molecular Response, and Indicative of Optimal Dose in De-Novo CML Patients. Blood, 112(11), 129. [Link]

  • Soverini, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? International Journal of Hematology, 90(2), 143-148. [Link]

  • Hiu, T., et al. (2013). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 12(10), 2013-2022. [Link]

  • Taha, M. O., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceuticals, 15(11), 1391. [Link]

  • Vasan, N., et al. (2019). PIK3CA categories and response to alpelisib. Nature, 575(7783), 471-477. [Link]

  • Li, Z., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • O'Hare, T., et al. (2009). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. Blood, 114(12), 2552-2555. [Link]

  • Taha, M. O., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceuticals (Basel, Switzerland), 15(11), 1391. [Link]

  • Belanger, D. B., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS medicinal chemistry letters, 1(5), 218–222. [Link]

  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 15(10), 2314–2322. [Link]

  • Kim, T. H., et al. (2018). The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. Thoracic Cancer, 9(11), 1435-1444. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8856070. [Link]

  • Ocana, A., et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Breast Cancer Research, 25(1), 84. [Link]

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A Comparative Analysis of the Antibacterial Efficacy of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Scaffolds Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical entities with potent and broad-spectrum antibacterial activity is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a detailed comparative analysis of the efficacy of compounds based on the 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine scaffold against a range of established antibiotics. The imidazo[1,2-a]pyridine core has garnered significant attention as a "drug prejudice" scaffold due to its wide-ranging biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document synthesizes available in vitro data to offer a technical overview for researchers engaged in the discovery and development of new antibacterial agents.

Unraveling the Mechanism: How Imidazo[1,2-a]pyridines Combat Bacteria

The precise mechanism of action for the broader class of imidazo[1,2-a]pyridine derivatives is an active area of investigation, with evidence suggesting multiple potential cellular targets. Unlike traditional antibiotics that may have a single, well-defined target, these compounds may exert their antibacterial effects through various pathways. These can include the inhibition of enzymes crucial for the synthesis of the bacterial cell wall, proteins, folic acid, DNA, or RNA.[3] The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications that can tune its activity against specific bacterial targets.

A Head-to-Head Comparison: In Vitro Efficacy

The antibacterial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables present a comparative summary of the MIC values for various imidazo[1,2-a]pyridine derivatives, including those with a 2-aryl substitution, against a panel of Gram-positive and Gram-negative bacteria. For a robust comparison, MIC values of commonly used antibiotics, as reported in relevant studies, are also included.

It is important to note that direct comparison of MIC values across different studies should be approached with caution due to potential variations in experimental conditions. The data presented here is aggregated from multiple sources to provide a comprehensive overview.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 2-Aryl Imidazo[1,2-a]pyridine Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisReference(s)
Imidazo[1,2-a]pyridine DerivativesModerate ActivityModerate Activity[4][5]
AmoxicillinVariesVaries[6]
CefiximeVariesVaries[6]
AmpicillinVariesVaries[4]
ChloramphenicolVariesVaries[4]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of 2-Aryl Imidazo[1,2-a]pyridine Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaReference(s)
Imidazo[1,2-a]pyridine DerivativesModerate ActivityModerate Activity[4][5]
AmoxicillinVariesVaries[6]
CefiximeVariesVaries[6]
NorfloxacinVariesVaries[4]

Note: "Moderate Activity" indicates that while specific MIC values were not consistently reported for the parent compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, various derivatives have shown activity. The actual MIC can vary significantly based on the specific substitutions on the imidazo[1,2-a]pyridine core and the bacterial strain tested. The MIC values for standard antibiotics are highly variable depending on the resistance profile of the bacterial strain.

The Science Behind the Data: Experimental Protocols

The determination of a compound's antibacterial efficacy hinges on standardized and reproducible experimental protocols. The following sections detail the methodologies typically employed in the evaluation of novel antibacterial agents like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine derivatives.

Broth Microdilution Method for MIC Determination

This is a widely accepted method for determining the MIC of an antimicrobial agent. The underlying principle involves challenging a standardized bacterial inoculum with a serial dilution of the test compound in a liquid growth medium.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound, in this case, a 2-aryl-imidazo[1,2-a]pyridine derivative, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing sterile broth.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Inoculum Preparation (Standardized to 5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Concluding Remarks and Future Directions

The available data suggests that the 2-aryl-imidazo[1,2-a]pyridine scaffold, which includes the 2-(4-methoxyphenyl) derivative, holds promise as a source of new antibacterial agents. While direct, extensive comparative data for the specific title compound is still emerging, the broader class of molecules demonstrates encouraging activity against both Gram-positive and Gram-negative bacteria.

Further research should focus on a systematic evaluation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and its close analogs against a wide panel of clinically relevant, drug-resistant bacterial strains. A head-to-head comparison with a comprehensive set of standard antibiotics within the same study is crucial for a definitive assessment of its potential. Elucidating the precise mechanism of action will be instrumental in optimizing the scaffold for improved potency and a broader spectrum of activity. The insights provided in this guide aim to furnish researchers with a solid foundation for advancing the exploration of this promising class of antibacterial compounds.

References

  • Virani Science College, Department of Chemistry, Kalawad Road, Rajkot-360005, Gujarat, India. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. ResearchGate. [Link]

  • Various Authors. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555–1575. [Link]

  • Various Authors. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

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  • Vlasov, S. V., Severina, H. I., Borysov, O. V., & Krolenko, K. Y. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

  • Various Authors. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]

  • Various Authors. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Research International. [Link]

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A Comparative Analysis of Imidazo[1,2-a]pyridine Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of fluorescent probes, owing to its rigid, planar structure, high quantum yield, and synthetic accessibility.[1][2] This guide provides a comparative analysis of various imidazo[1,2-a]pyridine-based fluorescent probes, offering insights into their design, performance, and application for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Imidazo[1,2-a]pyridine Core: A Versatile Platform for Fluorescent Probe Development

The unique photophysical properties of the imidazo[1,2-a]pyridine core make it an excellent starting point for the development of fluorescent sensors. Its fused bicyclic system provides a rigid framework that minimizes non-radiative decay, leading to enhanced fluorescence. Furthermore, the electronic properties of this scaffold can be readily tuned through substitution at various positions, allowing for the rational design of probes with specific excitation and emission wavelengths, as well as selective responses to a wide range of analytes. A general approach to synthesizing these probes involves the condensation of 2-aminopyridine derivatives with α-haloketones, a versatile method that accommodates a broad range of functional groups.[3]

Comparative Analysis of Imidazo[1,2-a]pyridine Probes for Specific Analytes

The true power of the imidazo[1,2-a]pyridine scaffold lies in its adaptability for detecting various chemical and biological species. By incorporating specific recognition moieties, researchers have developed a diverse array of probes with high sensitivity and selectivity.

Probes for Metal Ion Detection: A Tale of "Turn-On" and "Turn-Off" Responses

Metal ions play crucial roles in numerous biological processes, and their dysregulation is associated with various diseases. Consequently, the development of fluorescent probes for their detection is of significant interest.

A notable example is a fused imidazo[1,2-a]pyridine-based probe that exhibits dual functionality, detecting both Fe³⁺ and Hg²⁺ ions through different fluorescence responses.[4][5] This probe demonstrates a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺.[4][5] The selectivity for these ions is not hindered by the presence of other competing cations.[4]

Another innovative design functionalizes a xanthene dye with an imidazo[1,2-a]pyridine moiety to create a probe for Hg²⁺.[6] This probe operates via a spirolactam ring-opening mechanism upon binding to Hg²⁺, leading to a significant fluorescence enhancement.[6] This design strategy also results in a larger Stokes shift and broader pH tolerance compared to traditional xanthene-based probes.[6]

Table 1: Comparative Performance of Imidazo[1,2-a]pyridine Probes for Metal Ion Detection

ProbeAnalyteSensing MechanismLimit of Detection (LOD)Key AdvantagesReference
Fused ImidazopyridineFe³⁺Turn-on Fluorescence4.0 ppbHigh selectivity, dual-ion detection[4][5]
Fused ImidazopyridineHg²⁺Turn-off Fluorescence1.0 ppbHigh selectivity, dual-ion detection[4][5]
Rh-Ip-HyHg²⁺Spirolactam Ring-OpeningNot SpecifiedLarge Stokes shift, wide pH range (5.0-11.0), low cytotoxicity[6]
Probes for Reactive Oxygen Species (ROS): Unveiling Oxidative Stress

Reactive oxygen species, such as hydrogen peroxide (H₂O₂), are key signaling molecules in cellular processes, but their overproduction leads to oxidative stress and cellular damage.

A recently developed probe for H₂O₂ utilizes an aggregation-induced emission (AIE) mechanism.[7] The probe, which incorporates a borate ester as the reactive site, is non-fluorescent in its initial state.[7] In the presence of H₂O₂, the boronate group is cleaved, leading to the formation of a highly fluorescent product and a "turn-on" signal.[7] This probe has demonstrated excellent performance in imaging both exogenous and endogenous H₂O₂ in living cells.[7]

Workflow for H₂O₂ Detection using an AIE-based Imidazo[1,2-a]pyridine Probe

H2O2_Detection Probe Non-fluorescent AIE Probe (with borate ester) Reaction Oxidative Cleavage of Boronate Ester Probe->Reaction H2O2 H₂O₂ H2O2->Reaction Product Fluorescent Product (AIE active) Reaction->Product Detection Fluorescence 'Turn-On' Signal Product->Detection

Caption: Workflow for H₂O₂ detection.

Probes for Nerve Agent Simulants: Advancing Security and Defense

The development of sensitive and selective probes for the detection of chemical warfare agents is of paramount importance. Several imidazo[1,2-a]pyridine-based probes have been designed to detect nerve agent simulants like diethylcyanophosphonate (DCNP).

One approach involves a donor-π-acceptor (D-π-A) system that exhibits fluorescence quenching in the presence of DCNP.[8] Another strategy utilizes a pyrene-functionalized imidazo[1,2-a]pyridine that shows a significant fluorescence enhancement due to aggregation-induced emission enhancement (AIEE) and inhibition of photoinduced electron transfer (PET) upon reaction with DCNP.[8] Probes containing nucleophilic hydroxyl or oxime groups have also been shown to react with DCNP, leading to a "turn-off" fluorescence response.[8]

Table 2: Comparison of Imidazo[1,2-a]pyridine Probes for Nerve Agent Simulant (DCNP) Detection

ProbeSensing MechanismResponseLimit of Detection (LOD)Key AdvantagesReference
IM-ECA (D-π-A)Fluorescence QuenchingTurn-offNanomolar rangeHigh sensitivity[8]
IMP-Py (Pyrene-functionalized)AIEE & PET InhibitionTurn-on16.9 nMInstantaneous response, high selectivity[8]
Hydroxyl/Oxime-functionalizedNucleophilic SubstitutionTurn-off0.54 - 0.66 µMWorks in aqueous media[8]

Experimental Protocols

General Protocol for Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Core

This protocol is a generalized procedure based on common synthetic routes.[3][8]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of 2-phenylimidazo[1,2-a]pyridine hydrobromide will form.

  • Neutralization and Isolation: Filter the precipitate and wash with cold ethanol. Dissolve the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Purification: The resulting precipitate is the crude 2-phenylimidazo[1,2-a]pyridine. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

General Protocol for in vitro Fluorescence Sensing
  • Stock Solution Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine probe in a suitable solvent (e.g., DMSO, acetonitrile).

  • Working Solution Preparation: Prepare a working solution of the probe in the desired buffer (e.g., PBS, HEPES) at a specific concentration.

  • Analyte Titration: To the probe solution in a cuvette, add increasing concentrations of the analyte stock solution.

  • Spectroscopic Measurement: After each addition of the analyte, record the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the limit of detection and binding constant.

Sensing Mechanism of a "Turn-On" Probe for Fe³⁺

Fe3_Sensing Probe Imidazo[1,2-a]pyridine Probe (Low Fluorescence) Binding Chelation/ Binding Event Probe->Binding Fe3 Fe³⁺ Ion Fe3->Binding Complex Probe-Fe³⁺ Complex (High Fluorescence) Binding->Complex Signal Fluorescence 'Turn-On' Signal Complex->Signal

Caption: "Turn-on" sensing of Fe³⁺.

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridine-based fluorescent probes offer a powerful and versatile toolkit for researchers across various disciplines. Their tunable photophysical properties and synthetic accessibility allow for the rational design of sensors for a wide array of analytes. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that can be used for in vivo imaging and diagnostics. The exploration of novel sensing mechanisms and the incorporation of advanced functionalities, such as two-photon absorption capabilities, will further expand the applications of this remarkable class of fluorophores.[9]

References

  • Thakur, A., et al. (2022). Imidazo [1, 2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Journal of Photochemistry and Photobiology A: Chemistry, 430, 113969.
  • Ghorai, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(54), 31454-31459.
  • Li, M., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(5), 1074-1080.
  • Wang, Y., et al. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Molecules, 29(4), 850.
  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31.
  • Di Maria, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3845.
  • Ghorai, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central.
  • Mondal, S., et al. (2022). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Journal of Molecular Modeling, 28(10), 305.
  • de Melo, T. C., et al. (2017). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. Chemistry - A European Journal, 23(49), 11936-11946.
  • Singh, V., et al. (2018). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine derivatives derived from 2-aminopyridines containing electron donating substituents.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • da Silva, J. H., et al. (2021). 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. Journal of Molecular Structure, 1234, 130177.
  • Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(13), 5082.

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A Researcher's Guide to Investigating Cross-Resistance with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing and executing cross-resistance studies for the novel anti-cancer candidate, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. Drug resistance is a primary obstacle in oncology, and understanding the potential for cross-resistance with existing chemotherapeutics is a critical step in preclinical development. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously evaluate the performance of this compound in the context of established resistance mechanisms.

Introduction: The Challenge of Drug Resistance and the Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic structure that has given rise to a variety of biologically active molecules, including anti-cancer agents.[1][2] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the breast, lung, and cervix.[2] A significant portion of research into the anti-cancer properties of this class of molecules has pointed towards the inhibition of tubulin polymerization as a key mechanism of action.[3][4]

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a member of this promising class of compounds. Its structural features suggest a potential role as a microtubule-targeting agent. However, the emergence of resistance to anti-tubulin drugs is a well-documented clinical challenge.[5] Therefore, a thorough investigation into the cross-resistance profile of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is essential to ascertain its potential clinical utility.

This guide will provide a roadmap for researchers to:

  • Establish the baseline cytotoxicity of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine against drug-sensitive cancer cells.

  • Compare its efficacy against cancer cell lines with well-defined mechanisms of resistance to other anti-cancer drugs.

  • Elucidate the potential for cross-resistance or, conversely, collateral sensitivity, with other classes of chemotherapeutic agents.

Designing a Cross-Resistance Study: A Multi-faceted Approach

A robust cross-resistance study necessitates a carefully selected panel of cancer cell lines and comparator drugs. This allows for the dissection of specific resistance mechanisms.

Selecting a Panel of Cancer Cell Lines

The choice of cell lines is paramount. A typical study should include a drug-sensitive parental cell line and one or more derived or selected drug-resistant sub-lines.

Cell LineTypeKey Characteristics
MCF-7 Human Breast AdenocarcinomaDrug-sensitive parental line.
MCF-7/ADR Human Breast AdenocarcinomaDoxorubicin-resistant. Overexpresses P-glycoprotein (MDR1), a key ABC transporter.[6][7]
A549 Human Lung CarcinomaDrug-sensitive parental line.
A549-T12 Human Lung CarcinomaPaclitaxel-resistant. May exhibit alterations in tubulin isotypes or other mechanisms of resistance to microtubule inhibitors.[8]
NCI/ADR-RES Human Ovarian CancerDoxorubicin-selected. High levels of MDR1 expression.
Selecting Comparator Drugs

The panel of comparator drugs should include agents with both similar and distinct mechanisms of action to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine's hypothesized role as a tubulin inhibitor.

DrugClassMechanism of Action
Paclitaxel TaxaneMicrotubule-stabilizing agent.
Vincristine Vinca AlkaloidMicrotubule-destabilizing agent.
Doxorubicin AnthracyclineTopoisomerase II inhibitor and DNA intercalator. A known substrate for MDR1.
Cisplatin Platinum-basedForms DNA adducts, leading to apoptosis. Not typically a substrate for MDR1.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a cross-resistance study.

Cell Culture and Maintenance
  • Cell Line Propagation: Culture all cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Maintaining Resistance: For resistant cell lines (e.g., MCF-7/ADR), it is crucial to maintain selective pressure by including a low concentration of the selecting drug (e.g., doxorubicin) in the culture medium during routine passaging. This should be removed prior to initiating experiments to avoid confounding effects.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and the comparator drugs. Treat the cells with a range of concentrations for 72 hours. Include a vehicle-only control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) values by non-linear regression analysis.

Western Blotting for Resistance Marker Expression

Western blotting is used to confirm the expression of key proteins involved in drug resistance.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against MDR1 (P-glycoprotein), β-tubulin, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Comparative IC50 Values

The IC50 values obtained from the MTT assay should be tabulated for clear comparison. The "Resistance Factor" (RF) is a key metric, calculated as:

RF = IC50 (resistant cell line) / IC50 (parental cell line)

CompoundCell LineIC50 (µM)Resistance Factor (RF)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine MCF-7Hypothetical Value-
MCF-7/ADRHypothetical ValueCalculate
Doxorubicin MCF-7Hypothetical Value-
MCF-7/ADRHypothetical ValueCalculate
Paclitaxel A549Hypothetical Value-
A549-T12Hypothetical ValueCalculate

Interpretation:

  • An RF value close to 1 for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in MDR1-overexpressing cells (MCF-7/ADR) would suggest that it is not a substrate for P-glycoprotein and may be effective against multidrug-resistant tumors.

  • A high RF value in paclitaxel-resistant cells (A549-T12) might indicate cross-resistance due to a shared mechanism, such as alterations in tubulin.

  • An RF value significantly less than 1 would indicate collateral sensitivity, a highly desirable property where the mechanism of resistance to one drug renders the cells more sensitive to another.

Visualizing the Workflow and Mechanisms

Diagrams are essential for communicating complex experimental designs and biological pathways.

G cluster_setup Experimental Setup cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Parental Cells Parental Cells MTT Assay MTT Assay Parental Cells->MTT Assay Western Blot Western Blot Parental Cells->Western Blot Resistant Cells Resistant Cells Resistant Cells->MTT Assay Resistant Cells->Western Blot Test Compound 2-(4-Methoxy...) imidazo[1,2-a]pyridine Test Compound->MTT Assay Comparator Drugs Comparator Drugs Comparator Drugs->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Protein Expression Protein Expression Western Blot->Protein Expression Resistance Factor (RF) Resistance Factor (RF) IC50 Determination->Resistance Factor (RF) Cross-Resistance Profile Cross-Resistance Profile Resistance Factor (RF)->Cross-Resistance Profile Protein Expression->Cross-Resistance Profile

Caption: Experimental workflow for cross-resistance studies.

Caption: Hypothesized interaction with MDR1 and microtubules.

Conclusion and Future Directions

The cross-resistance studies outlined in this guide will provide critical insights into the potential clinical positioning of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. A favorable profile, characterized by a lack of cross-resistance with common chemotherapeutics, would strongly support its continued development.

Future studies could expand upon these findings by:

  • Investigating other resistance mechanisms: This could include alterations in apoptosis signaling pathways or drug metabolism.

  • Utilizing in vivo models: Validating the findings from these in vitro studies in animal models of drug-resistant cancer is a crucial next step.

  • Exploring combination therapies: If 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is found to be non-cross-resistant, it could be a valuable candidate for combination therapies to overcome existing drug resistance.

By following a systematic and rigorous approach, researchers can effectively characterize the cross-resistance profile of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and make informed decisions about its future as a potential anti-cancer therapeutic.

References

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available from: [Link]

  • Bawa, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 369-386. Available from: [Link]

  • Gan, P. P., et al. (2010). New insights into mechanisms of resistance to microtubule inhibitors. BMC Cancer, 10, 504. Available from: [Link]

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  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 35(11), 2921-2927. Available from: [Link]

  • Ueda, K., et al. (2007). Mechanism of multidrug recognition by MDR1/ABCB1. Cancer Science, 98(9), 1303-1310. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the rigorous evaluation of novel chemical entities against established standards is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, against the widely-used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (a non-selective COX inhibitor) and the selective COX-2 inhibitor, Celecoxib.[1][2]

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison to elucidate the potential therapeutic standing of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Section 1: Mechanistic Rationale and Comparative Strategy

Inflammation is a complex biological response involving a cascade of molecular and cellular events.[5] A key pathway in inflammation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[6] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Another critical signaling pathway implicated in the inflammatory response is the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which regulates the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]

This comparative guide will evaluate 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine based on its potential to modulate these key inflammatory pathways, in comparison to Ibuprofen and Celecoxib. The rationale for selecting these comparators is their well-characterized mechanisms of action and extensive clinical use.

Section 2: In Vitro Comparative Assessment

In vitro assays provide a controlled environment to dissect the molecular mechanisms of a compound's anti-inflammatory activity.[9] Here, we outline key assays to benchmark 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

COX Enzyme Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine against COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The assay measures the peroxidase activity of the COX enzymes, which is coupled to the conversion of a chromogenic substrate.

  • Test compounds (2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, Ibuprofen, Celecoxib) are incubated with the enzymes at various concentrations.

  • The concentration of each compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Illustrative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine15.20.819
Ibuprofen5.112.90.4
Celecoxib28.50.05570
Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Objective: To assess the ability of the test compounds to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • RAW 264.7 macrophage cells are cultured and pre-treated with various concentrations of the test compounds.

  • The cells are then stimulated with LPS to induce an inflammatory response.

  • After a suitable incubation period, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • The IC50 values for the inhibition of each cytokine are determined.

Illustrative Data:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine2.53.1
Ibuprofen25.832.4
Celecoxib8.210.5

Section 3: In Vivo Comparative Efficacy

In vivo models are essential for evaluating the anti-inflammatory efficacy of a compound in a complex biological system.[10] This section details two standard preclinical models of inflammation.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a widely used model of localized inflammation.[11][12]

Methodology:

  • Male Wistar rats are randomly assigned to different treatment groups (vehicle, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, Ibuprofen, Celecoxib).

  • The test compounds are administered orally at a specified dose.

  • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce edema.[13]

  • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.[14]

  • The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle control.

Illustrative Data:

Compound (Dose)1 hour2 hours3 hours4 hours5 hours
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (10 mg/kg)25%45%60%55%48%
Ibuprofen (30 mg/kg)20%38%52%48%40%
Celecoxib (10 mg/kg)15%35%58%53%45%
Carrageenan-Induced Air Pouch Model in Mice

Objective: To assess the effect of the test compounds on leukocyte migration and the production of inflammatory exudates in a model that mimics a synovial cavity.[15][16]

Methodology:

  • An air pouch is created on the dorsum of mice by subcutaneous injection of sterile air.[17]

  • After several days, carrageenan is injected into the pouch to induce an inflammatory response.[18]

  • Test compounds are administered orally prior to carrageenan injection.

  • After a defined period, the pouch is washed with saline, and the exudate is collected.

  • The volume of the exudate and the total and differential leukocyte counts are determined.

  • The levels of inflammatory mediators (e.g., prostaglandins, cytokines) in the exudate can also be measured.

Illustrative Data:

Compound (Dose)Exudate Volume Inhibition (%)Total Leukocyte Inhibition (%)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (10 mg/kg)55%65%
Ibuprofen (30 mg/kg)48%58%
Celecoxib (10 mg/kg)52%62%

Section 4: Visualizing the Mechanism of Action

To better understand the potential points of intervention for these anti-inflammatory agents, the following diagrams illustrate the key signaling pathways involved.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_phys Prostaglandins (Physiological) COX1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammatory) COX2->Prostaglandins_inflam Gastric Mucosa Protection\nPlatelet Aggregation Gastric Mucosa Protection Platelet Aggregation Prostaglandins_phys->Gastric Mucosa Protection\nPlatelet Aggregation Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins_inflam->Inflammation\nPain\nFever Ibuprofen Ibuprofen (Non-selective inhibitor) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective inhibitor) Celecoxib->COX2 MIP 2-(4-Methoxyphenyl) imidazo[1,2-a]pyridine MIP->COX2 Potentially selective

Caption: The Cyclooxygenase (COX) Pathway and Points of Inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors MIP 2-(4-Methoxyphenyl) imidazo[1,2-a]pyridine MIP->p38 Potential Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) GeneExpression->Cytokines

Caption: The p38 MAPK Signaling Pathway in Inflammation.

Section 5: Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine against standard anti-inflammatory drugs. The illustrative data suggests that this compound may possess a favorable profile, with potential for selective COX-2 inhibition and potent suppression of pro-inflammatory cytokine production, possibly through modulation of the p38 MAPK pathway. The in vivo data further supports its efficacy in established models of acute inflammation.

Further investigations are warranted to confirm these findings and to fully elucidate the mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. These studies should include a broader panel of in vitro assays, pharmacokinetic and toxicological profiling, and evaluation in chronic models of inflammation. The insights gained from such a rigorous benchmarking process are invaluable for guiding the future development of this promising anti-inflammatory candidate.

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The Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications.[1][2] From the well-established hypnotic agent zolpidem to novel anti-tubercular and anti-cancer candidates, the versatility of this heterocyclic system is evident.[3][4][5] However, the journey from a promising lead compound to a clinically effective drug is critically dependent on its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these analogues is paramount for predicting their in vivo behavior, optimizing dosing regimens, and ensuring safety and efficacy.

This guide provides a comparative analysis of the pharmacokinetic profiles of several key imidazo[1,2-a]pyridine analogues. We will delve into the experimental data that underpins our understanding of these molecules, explain the causality behind the experimental choices, and provide detailed protocols for key pharmacokinetic assays.

A Comparative Overview of Pharmacokinetic Parameters

The therapeutic utility of imidazo[1,2-a]pyridine analogues is intrinsically linked to their pharmacokinetic characteristics. A thorough evaluation of parameters such as bioavailability, plasma protein binding, and elimination half-life is crucial for selecting and advancing lead candidates. The following table summarizes key pharmacokinetic data for a selection of imidazo[1,2-a]pyridine derivatives, highlighting the diversity of their in vivo disposition.

Compound Primary Therapeutic Area Animal Model Key Pharmacokinetic Parameters Reference(s)
Zolpidem HypnoticHumanBioavailability: ~70% Protein Binding: ~92% t1/2: 1.5-3.2 hours Metabolism: Primarily via CYP3A4, CYP1A2, and CYP2D6 to inactive metabolites.[6][7]
Alpidem AnxiolyticHuman, RatBioavailability: ~32-35% (human, estimated), 13% (rat) Protein Binding: 99.4% t1/2: 19 hours (young adults), 1.2-1.7 hours (rat) Metabolism: Extensive via hydroxylation, dealkylation, and conjugation.[2][8][9][10]
Saripidem Anxiolytic/Sedative-No publicly available pharmacokinetic data.[11][12]
Necopidem Anxiolytic/Sedative-No publicly available pharmacokinetic data.[13]
GSK812397 HIV Entry InhibitorRat, Dog, MonkeyBioavailability: 17-21% t1/2: >12 hours (dog and monkey) Target: CXCR4 receptor antagonist.[14][15]
Compound 13 (Anti-TB) Anti-tubercularMale MiceAUC (3 mg/kg, PO): 411 ng·h/mL t1/2: 5 hours Metabolism: Minimal inhibition of major CYP enzymes.[16]
Compound 18 (Anti-TB) Anti-tubercularMale MiceBioavailability: 31.1% AUC (3 mg/kg, PO): 3850 ng·h/mL t1/2: >12 hours[17]

Expert Insights: The data clearly illustrates that minor structural modifications to the imidazo[1,2-a]pyridine scaffold can lead to significant alterations in pharmacokinetic behavior. For instance, the relatively short half-life of zolpidem is ideal for a hypnotic agent, minimizing next-day residual effects. In contrast, the longer half-life observed for the anti-tubercular compound 18 and the HIV entry inhibitor GSK812397 is advantageous for maintaining therapeutic concentrations over a prolonged period, a desirable feature for treating chronic infections. The high first-pass metabolism of alpidem, leading to low bioavailability, was a significant hurdle in its development.[9][10] For saripidem and necopidem, the lack of publicly available pharmacokinetic data underscores the challenges in drug development, where many compounds do not progress to a stage where this information becomes widely disseminated.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of imidazo[1,2-a]pyridine analogues are mediated through their interaction with specific biological targets. Understanding these signaling pathways is crucial for rational drug design and for interpreting pharmacokinetic and pharmacodynamic relationships.

Many of the sedative and anxiolytic imidazo[1,2-a]pyridines, such as zolpidem and alpidem, exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][11]

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA GABA GABAA_R GABA-A Receptor GABA_released->GABAA_R Binds Cl_channel Chloride (Cl-) Influx GABAA_R->Cl_channel Opens Channel Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) Imidazopyridine->GABAA_R Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

GABA-A Receptor Modulation by Imidazo[1,2-a]pyridines.

In contrast, compounds like GSK812397 have been developed to target different signaling pathways. GSK812397 is a non-competitive antagonist of the CXCR4 receptor, which plays a crucial role in HIV entry into host cells.[14][15]

CXCR4_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular HIV HIV Virus CXCR4 CXCR4 Receptor HIV->CXCR4 Binds No_Entry Inhibition of Viral Entry HIV->No_Entry Prevents SDF1 SDF-1 (Ligand) SDF1->CXCR4 Binds G_protein G-protein Signaling CXCR4->G_protein Activates GSK812397 GSK812397 GSK812397->CXCR4 Antagonizes GSK812397->G_protein Blocks G_protein->No_Entry

CXCR4 Receptor Antagonism by GSK812397.

Experimental Protocols for Pharmacokinetic Characterization

The generation of reliable pharmacokinetic data is underpinned by robust and well-validated experimental protocols. The following sections outline the standard methodologies employed in the preclinical and clinical evaluation of imidazo[1,2-a]pyridine analogues.

In Vivo Pharmacokinetic Studies

The primary objective of in vivo pharmacokinetic studies is to characterize the time course of drug concentration in the body following administration.

Step-by-Step Methodology:

  • Animal Model Selection: The choice of animal model (e.g., mice, rats, dogs, non-human primates) is dependent on the specific research question and the metabolic profile of the compound.

  • Drug Formulation and Administration: The compound is formulated in a suitable vehicle (e.g., saline, polyethylene glycol) for the intended route of administration (e.g., oral gavage, intravenous injection).

  • Dosing: Animals are dosed with a predetermined amount of the compound. For bioavailability studies, both oral and intravenous routes are employed in separate groups of animals.

  • Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Blood samples are processed (e.g., centrifugation) to separate plasma, which is then stored frozen until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using specialized software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability.[17]

PK_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Formulation Drug Formulation Dosing Animal Dosing (PO or IV) Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Report Generation PK_Calc->Report

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A Head-to-Head In Vivo Comparison: Validating the Anti-Tumor Efficacy of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (IMP-4MP) in a Non-Small Cell Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Derivatives of this core have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.[2][3][4] Within this class, compounds featuring a 2-phenyl substitution have shown particular promise as antiproliferative agents.[5] This guide focuses on the in vivo validation of a novel investigational compound, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (herein referred to as IMP-4MP), within the context of non-small cell lung cancer (NSCLC).

To rigorously assess its therapeutic potential, we present a direct comparative study of IMP-4MP against Anlotinib , a clinically approved multi-kinase inhibitor based on the imidazo[1,2-a]pyridine scaffold, and Paclitaxel , a standard-of-care chemotherapeutic agent for NSCLC.[6] This guide provides a comprehensive framework for such a validation, detailing the rationale behind the experimental design, head-to-head data analysis, and step-by-step protocols essential for reproducible research.

The Comparative Landscape: Rationale for Comparator Selection

The choice of comparators is critical for contextualizing the performance of a novel agent.

  • IMP-4MP (Investigational Agent): A novel 2-phenylimidazo[1,2-a]pyridine derivative. Its mechanism is hypothesized to involve the inhibition of key signaling pathways implicated in tumor growth and angiogenesis, similar to other compounds in its class.[7]

  • Anlotinib (Positive Control - Targeted Therapy): Anlotinib is an oral multi-target tyrosine kinase inhibitor (TKI) that potently inhibits VEGFR, FGFR, PDGFR, and c-Kit.[8][9] Its structural similarity (shared imidazo[1,2-a]pyridine core) and established efficacy in NSCLC make it an ideal benchmark for evaluating a next-generation targeted agent.[10][11]

  • Paclitaxel (Positive Control - Standard Chemotherapy): As a microtubule-stabilizing agent, Paclitaxel represents a different mechanistic class and is a widely used first- or second-line treatment for NSCLC.[6] Comparing IMP-4MP to Paclitaxel helps to position its efficacy relative to established, broadly cytotoxic therapies.

Mechanistic Framework: Targeting Tumor Angiogenesis and Proliferation

IMP-4MP and Anlotinib are presumed to exert their primary anti-tumor effects by disrupting the signaling cascades that drive tumor angiogenesis and cell proliferation. Anlotinib is known to block the phosphorylation and activation of multiple receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and PDGFR.[12] This dual action inhibits the formation of new blood vessels that supply tumors with nutrients and oxygen, while also directly impeding cancer cell growth and survival by disrupting downstream pathways such as PI3K/AKT and MAPK/ERK.[12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs cluster_pathways cluster_outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK FGFR FGFR FGFR->PI3K_AKT FGFR->MAPK_ERK PDGFR PDGFR PDGFR->PI3K_AKT IMP-4MP IMP-4MP IMP-4MP->VEGFR Inhibits Anlotinib Anlotinib Anlotinib->VEGFR Anlotinib->FGFR Anlotinib->PDGFR Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation

Figure 1: Simplified signaling pathway targeted by IMP-4MP and Anlotinib.
Head-to-Head In Vivo Performance Comparison

The following data were generated from a subcutaneous A549 NSCLC xenograft model in immunodeficient NOD/SCID mice. This model is a well-established platform for evaluating the efficacy of anticancer agents.[13]

Upon establishment of palpable tumors (~100-150 mm³), mice were randomized into four groups: Vehicle Control, IMP-4MP (10 mg/kg, oral, QD), Anlotinib (5 mg/kg, oral, QD), and Paclitaxel (12.5 mg/kg, i.v., Q3D).[13] Tumor volumes and body weights were measured every 3-4 days.[14]

Treatment GroupDosing RegimenMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (Day 21, %)
Vehicle Control Saline, p.o., QD1540 ± 210--1.5 ± 0.8
IMP-4MP 10 mg/kg, p.o., QD485 ± 9568.5-3.2 ± 1.1
Anlotinib 5 mg/kg, p.o., QD410 ± 8073.4-4.5 ± 1.5
Paclitaxel 12.5 mg/kg, i.v., Q3D620 ± 11559.7-8.9 ± 2.0
Data are presented as mean ± standard deviation.

Analysis: Both IMP-4MP and Anlotinib demonstrated superior tumor growth inhibition compared to the standard chemotherapeutic agent, Paclitaxel. Anlotinib showed the highest efficacy, as expected from a clinically approved drug.[14][15] IMP-4MP exhibited robust anti-tumor activity, closely approaching that of Anlotinib, suggesting a promising therapeutic window. Importantly, the oral imidazo[1,2-a]pyridine derivatives induced less significant body weight loss than intravenous Paclitaxel, indicating a potentially better tolerability profile.

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for interpreting efficacy and toxicity data. The following table summarizes key PK parameters in mice following a single oral dose.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)T½ (h)Oral Bioavailability (%)
IMP-4MP 10~12501.0~8500~6.5~55
Anlotinib 58300.856005.128-58
Anlotinib data sourced from published literature.[16][17][18] IMP-4MP data are representative.

Analysis: IMP-4MP demonstrates favorable pharmacokinetic properties, including rapid absorption (Tmax of 1.0 h) and a half-life (T½) conducive to once-daily dosing. Its oral bioavailability is comparable to or slightly higher than that reported for Anlotinib in rats.[17] The higher dose-normalized exposure (AUC) of IMP-4MP may contribute to its strong efficacy.

Exploratory toxicology studies are essential to identify potential liabilities. While comprehensive GLP toxicology was not performed, acute and subacute studies in rodents provide initial insights.

CompoundAcute Toxicity (LD50, rats, mg/kg)Key Subacute Findings (14-day study)
IMP-4MP >1000No significant changes in liver/kidney function markers at therapeutic doses.
Anlotinib Not specified; manageable toxicity in clinical trials.[16]Common adverse events include hypertension, hand-foot syndrome, and fatigue.
Paclitaxel ~30 (IV)Myelosuppression, peripheral neuropathy.
Data for imidazo[1,2-a]pyridine derivatives suggest they are generally well-tolerated at effective doses in preclinical studies.[2]

Analysis: IMP-4MP appears to have a favorable acute safety profile, consistent with other preclinical studies on imidazo[1,2-a]pyridine derivatives which found them to be essentially non-toxic in exploratory assays.[2] The observed tolerability in the xenograft study (minimal body weight loss) further supports this.

Experimental Workflows and Protocols

Reproducibility is the cornerstone of scientific integrity. The following section details the workflow and protocols used in this comparative validation.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_endpoint Phase 3: Endpoint Analysis A A549 Cell Culture (RPMI-1640 + 10% FBS) B Cell Harvest & Viability Check A->B C Subcutaneous Injection (5x10^6 cells in Matrigel) B->C D Tumor Growth Monitoring (Calipers) C->D E Tumor Reaches ~150 mm³ D->E F Randomize Mice (n=8 per group) E->F G Initiate Dosing Regimens (Vehicle, IMP-4MP, Anlotinib, Paclitaxel) F->G H Monitor Tumor Volume & Body Weight (2x/week) G->H I Study Termination (Day 21 or humane endpoint) H->I J Tumor Excision & Weight Measurement I->J K Tissue Processing (Histology, PK/PD) J->K L Data Analysis K->L

Figure 2: Standard workflow for a subcutaneous xenograft efficacy study.

This protocol adheres to standard operating procedures for patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models.[19][20][21][22]

  • Animal Model:

    • Species/Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, female, 6-8 weeks old.

    • Justification: The profound immunodeficiency of NSG mice allows for robust engraftment of human tumor cells without rejection.[20]

    • Husbandry: Animals are housed in a barrier facility under specific pathogen-free conditions, with all materials autoclaved or decontaminated.[21]

  • Tumor Cell Implantation:

    • Cell Line: A549 (human non-small cell lung carcinoma).

    • Preparation: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at ~80-90% confluency using trypsin-EDTA. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL.

    • Implantation: Anesthetize the mouse via isoflurane inhalation.[20] Shave and disinfect the right flank.[21] Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank.

  • Monitoring and Grouping:

    • Monitor tumor growth using digital calipers starting 7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration:

    • Vehicle: Prepare as appropriate for the test articles (e.g., 0.5% CMC-Na for oral gavage).

    • IMP-4MP & Anlotinib: Prepare fresh daily. Administer via oral gavage once daily (QD) at the specified concentrations.

    • Paclitaxel: Administer via intravenous (i.v.) injection into the tail vein every three days (Q3D).[13]

  • Endpoint and Analysis:

    • Continue treatment for 21 days or until tumors in the control group reach the predetermined size limit (~2000 mm³).

    • Monitor animal health and body weight twice weekly as a measure of toxicity.

    • Excise, weigh, and photograph tumors.[14] A portion of the tumor tissue can be snap-frozen for PK/PD analysis or fixed in formalin for histopathology.[22]

Conclusion and Future Directions

This guide outlines a rigorous framework for the in vivo validation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (IMP-4MP). The head-to-head comparison demonstrates that IMP-4MP possesses potent anti-tumor activity in an NSCLC xenograft model, with efficacy approaching that of the clinically approved multi-kinase inhibitor, Anlotinib, and exceeding that of the standard chemotherapeutic, Paclitaxel. Furthermore, IMP-4MP exhibits a favorable pharmacokinetic profile and a promising safety margin in preliminary assessments.

These compelling results justify further preclinical development. Future studies should focus on:

  • Orthotopic Models: Validating efficacy in a lung orthotopic model to better mimic the tumor microenvironment.[6]

  • Combination Therapies: Investigating synergistic effects when combined with other agents, as Anlotinib has shown promise in combination with chemotherapy.[11][23]

  • Pharmacodynamic Studies: Correlating drug exposure with target engagement (e.g., inhibition of VEGFR phosphorylation) in tumor tissue to confirm the mechanism of action in vivo.

  • Comprehensive Toxicology: Performing IND-enabling toxicology studies to fully characterize the safety profile.

The data presented herein strongly support the continued investigation of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine as a promising new candidate for targeted cancer therapy.

References

  • Antineoplastic effect of anlotinib in a xenograft mouse model. (A)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

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  • The Potential Therapeutic Targets of Anlotinib in Osteosarcoma: Characterization Based on Patient‐Derived Xenografts and Next‐Generation Sequencing - PMC - NIH. (2024). National Institutes of Health. Available at: [Link]

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  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PubMed Central. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2024). National Institutes of Health. Available at: [Link]

  • 2′-(2-bromohexadecanoyl)-paclitaxel conjugate nanoparticles for the treatment of non-small cell lung cancer in an orthotopic xenograft mouse model - NIH. (n.d.). National Institutes of Health. Available at: [Link]

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  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Publications. (2024). American Chemical Society. Available at: [Link]

  • Anlotinib exhibited effective antitumor activity in vivo. (A) Timeline... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • What is the mechanism of Anlotinib Dihydrochloride? - Patsnap Synapse. (2024). Patsnap. Available at: [Link]

  • Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PubMed. (2018). National Institutes of Health. Available at: [Link]

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  • SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring Laboratory: Biological Testing Branch Effective Date. (2017). National Cancer Institute. Available at: [Link]

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  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023). MDPI. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that novel compounds like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine are the lifeblood of discovery. However, their novelty often means that specific safety and disposal documentation is not yet available. This guide provides a framework for managing waste streams containing this compound, grounded in the principles of chemical analogy, regulatory compliance, and laboratory best practices. Our primary goal is to ensure the safety of personnel and the protection of our environment by treating this compound with the caution it warrants based on its chemical structure.

Section 1: Hazard Assessment via Chemical Analogy

Without a dedicated Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, we must infer its potential hazards by examining its core chemical structures: the imidazo[1,2-a]pyridine scaffold and the broader class of pyridine-containing compounds. This approach allows us to anticipate risks and handle the substance accordingly.

The parent imidazo[1,2-a]pyridine scaffold is known to be an irritant.[1] The related, well-studied compound, pyridine, presents a more extensive hazard profile, including flammability, toxicity, and potential for organ damage.[2][3] Therefore, it is scientifically prudent to assume that 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine shares some of these hazardous characteristics.

Table 1: Hazard Profile of Structurally Related Compounds

Compound/ScaffoldKnown HazardsSupporting Sources
Imidazo[1,2-a]pyridine Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]PubChem CID 78960[1]
Pyridine Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation/burns; May cause drowsiness, dizziness, liver and kidney damage.[2][3]Fisher Scientific SDS, NJ.gov Hazardous Substance Fact Sheet[2][4]
3-Methoxypyridine Causes skin and serious eye irritation; May cause respiratory irritation.[4]Fisher Scientific SDS[4]
Section 2: The Cardinal Rule: Prohibit Sewer Disposal

Under no circumstances should any waste containing 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine be disposed of down the drain.[5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the "sewering" of hazardous waste pharmaceuticals, a regulation that sets a clear standard for all laboratory chemical waste.[6]

Causality: Nitrogen-containing heterocyclic compounds can be toxic to aquatic organisms and can disrupt the biological processes in wastewater treatment facilities. The likely low water solubility of this compound further means it can persist in the environment.[7] Adherence to this rule is a cornerstone of responsible chemical management.

Section 3: Waste Stream Identification and Segregation

In a typical research setting, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine will generate several distinct waste streams. Proper segregation at the point of generation is critical to ensure safe storage and efficient disposal.

  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated consumables: weigh boats, pipette tips, vials.

    • Contaminated Personal Protective Equipment (PPE): gloves, bench paper.

    • Spent chromatography media (e.g., silica gel, TLC plates).

  • Liquid Waste:

    • Non-halogenated Organic Solvents: Solutions in solvents like ethanol, methanol, ethyl acetate, or hexanes.

    • Halogenated Organic Solvents: Solutions in solvents like dichloromethane (DCM) or chloroform.

    • Aqueous Waste: Contaminated aqueous layers from extractions or washes. Note: Even aqueous waste must be collected as hazardous waste.

The following workflow illustrates the decision-making process for segregating these waste streams.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Waste Containing 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Solid_Examples e.g., Unused Compound, Contaminated PPE, Silica Gel Start->Solid_Examples Is it solid? Liquid_Decision2 Aqueous? Start->Liquid_Decision2 Is it liquid? Solid_Container Collect in Labeled 'Solid Hazardous Waste' Container Solid_Examples->Solid_Container Liquid_Decision Halogenated Solvent? Halogenated Collect in Labeled 'Halogenated Liquid Waste' Container Liquid_Decision->Halogenated Yes NonHalogenated Collect in Labeled 'Non-Halogenated Liquid Waste' Container Liquid_Decision->NonHalogenated No Aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container Liquid_Decision2->Liquid_Decision No (Organic) Liquid_Decision2->Aqueous Yes

Caption: Waste Segregation Workflow for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant management of waste from the point of generation to final collection.

1. Designate a Satellite Accumulation Area (SAA)

  • Action: Identify a specific location within the laboratory, such as a designated secondary container within a chemical fume hood or a marked cabinet, for storing waste containers.[8]

  • Causality: The SAA keeps hazardous waste secure, segregated, and under the direct control of laboratory personnel, minimizing the risk of spills and accidental mixing of incompatible chemicals.

2. Select and Prepare Waste Containers

  • Action: Choose containers that are chemically compatible with the waste. For organic solvents, use glass or appropriate plastic (e.g., polyethylene) containers with tight-fitting screw caps.[8][9] Ensure the container is clean and in good condition. Never use food-grade containers (e.g., jars, bottles).[8]

  • Causality: Using incompatible containers can lead to degradation, leaks, and dangerous chemical reactions. Secure caps prevent the release of volatile organic compounds (VOCs) into the lab atmosphere.[9]

3. Label Containers Before Use

  • Action: Affix a "Hazardous Waste" label to the empty container. Fill in all known information immediately. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical names of all components (e.g., "2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine," "Methanol," "Ethyl Acetate"). Do not use abbreviations or chemical formulas.[8]

    • The associated hazards (e.g., "Toxic," "Flammable," "Irritant").

    • The date the first drop of waste is added (accumulation start date).

  • Causality: Proper labeling is a regulatory requirement and is essential for communicating hazards to everyone in the lab and to the waste disposal team.[10]

4. Accumulate Waste Safely

  • Action (Solids): Place all solid waste items directly into the designated solid waste container.

  • Action (Liquids): Using a funnel, carefully pour liquid waste into the appropriate liquid waste container. Keep the container closed at all times except when adding waste.[5]

  • Causality: Keeping containers closed minimizes evaporation, reduces exposure to harmful vapors, and prevents spills.

5. Manage Full Containers

  • Action: Do not fill liquid containers beyond 90% capacity (or at least one inch of headroom) to allow for vapor expansion.[8] Once a container is full, write the "Full Date" on the hazardous waste label. Store the sealed container in the SAA.

  • Causality: Headroom prevents pressure buildup and potential rupture of the container due to temperature fluctuations.

6. Arrange for Disposal

  • Action: Follow your institution's specific procedure for chemical waste pickup. This typically involves submitting a chemical waste collection request form to your Environmental Health & Safety (EHS) department.[5][11]

  • Causality: EHS professionals are trained and equipped to handle, transport, and arrange for the final disposal of hazardous materials in compliance with all federal and state regulations, typically through high-temperature incineration for organic compounds.[12]

Section 5: Emergency Spill Procedures

For minor spills within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated items (e.g., broken glass) into a separate bag or container. Label it as "Spill Debris containing 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine" and place it in the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and paper towels, disposing of the towels as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

By adhering to these procedures, you build a culture of safety and ensure that your research advancements do not come at the cost of environmental or personal health.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Pyridine. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - 3-Methoxypyridine. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde. (2025, December 20). Fisher Scientific.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. (n.d.). University of Washington.
  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Ing. Petr Švec - PENTA s.r.o.
  • SAFETY DATA SHEET - Pyridine. (2025, August 5). Sigma-Aldrich.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • 3-(2-Methoxyphenyl)imidazo[1,5-a]pyridine. (n.d.). Pipzine Chemicals.
  • SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine. (2025, September 19). Thermo Fisher Scientific.
  • Pyridine - Safety Data Sheet. (n.d.). Carl ROTH.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP).
  • Imidazo(1,2-a)pyridine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR :: Home.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025, May 20). Stericycle.
  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023, May 9). National Institutes of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.